Bivalirudin Trifluoroacetate
Description
Properties
CAS No. |
1191386-50-1 |
|---|---|
Molecular Formula |
C102H140F6N24O37 |
Molecular Weight |
2408.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[2-[[2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C98H138N24O33.2C2HF3O2/c1-5-52(4)82(96(153)122-39-15-23-70(122)92(149)114-60(30-34-79(134)135)85(142)111-59(29-33-78(132)133)86(143)116-64(43-55-24-26-56(123)27-25-55)89(146)118-67(97(154)155)40-51(2)3)119-87(144)61(31-35-80(136)137)112-84(141)58(28-32-77(130)131)113-88(145)63(42-54-18-10-7-11-19-54)117-90(147)66(45-81(138)139)110-76(129)50-107-83(140)65(44-71(100)124)109-75(128)49-106-73(126)47-104-72(125)46-105-74(127)48-108-91(148)68-21-13-38-121(68)95(152)62(20-12-36-103-98(101)102)115-93(150)69-22-14-37-120(69)94(151)57(99)41-53-16-8-6-9-17-53;2*3-2(4,5)1(6)7/h6-11,16-19,24-27,51-52,57-70,82,123H,5,12-15,20-23,28-50,99H2,1-4H3,(H2,100,124)(H,104,125)(H,105,127)(H,106,126)(H,107,140)(H,108,148)(H,109,128)(H,110,129)(H,111,142)(H,112,141)(H,113,145)(H,114,149)(H,115,150)(H,116,143)(H,117,147)(H,118,146)(H,119,144)(H,130,131)(H,132,133)(H,134,135)(H,136,137)(H,138,139)(H,154,155)(H4,101,102,103);2*(H,6,7)/t52-,57+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,82-;;/m0../s1 |
InChI Key |
XGSRYNAQENZUAY-HKRGSHRKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@@H](CC6=CC=CC=C6)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Bivalirudin Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bivalirudin Trifluoroacetate is a synthetic 20-amino acid peptide, analogous to the naturally occurring anticoagulant hirudin found in medicinal leeches.[1][2] It functions as a direct, reversible, and specific inhibitor of thrombin, a critical enzyme in the coagulation cascade.[3][4] This technical guide elucidates the core in vitro mechanism of action of Bivalirudin, detailing its interaction with thrombin, its effects on coagulation parameters and platelet function, and the experimental protocols used for its characterization. The information presented is intended to provide a comprehensive resource for researchers and professionals involved in the study and development of anticoagulant therapies.
Core Mechanism of Action: Direct Thrombin Inhibition
Bivalirudin exerts its anticoagulant effect by directly binding to and inhibiting thrombin, thereby preventing the conversion of fibrinogen to fibrin (B1330869), which is the final step in clot formation.[3][5] Unlike indirect thrombin inhibitors like heparin, Bivalirudin's action is independent of cofactors such as antithrombin.[1][6] This direct action allows it to inhibit both circulating (soluble) and clot-bound thrombin with high specificity.[1][4]
The inhibition is achieved through a bivalent binding mechanism:
-
Catalytic Site Binding: The N-terminal region of Bivalirudin binds to the active catalytic site of thrombin, directly blocking its enzymatic activity.[3][7]
-
Anion-Binding Exosite-1 (ABE-1) Binding: The C-terminal portion of Bivalirudin binds to the ABE-1 (also known as the fibrinogen recognition site) on thrombin, which enhances the affinity and specificity of the interaction.[3][6][7]
A unique feature of this interaction is its reversibility. Thrombin slowly cleaves the Arg3-Pro4 bond in the N-terminal region of Bivalirudin.[7][8] This cleavage results in the dissociation of the N-terminal from the catalytic site, leading to a gradual recovery of thrombin's function.[1] This process contributes to Bivalirudin's relatively short half-life of approximately 25 minutes in plasma with normal renal function and its predictable anticoagulant effect.[3][6][9]
Caption: Bivalirudin's bivalent, reversible binding to thrombin.
In Vitro Effects on Coagulation Parameters
Bivalirudin produces an immediate, dose-dependent anticoagulant effect upon administration.[7] This is quantifiable in vitro through various standard coagulation assays that measure the time to clot formation.
| Assay | Effect of Bivalirudin | Typical Concentration Range for Therapeutic Effect | Reference |
| Activated Partial Thromboplastin Time (aPTT) | Dose-dependent prolongation. | Target aPTT ratio of 1.5 to 2.5 times baseline. | [1][10] |
| Prothrombin Time (PT) / INR | Dose-dependent prolongation. | Prolongation is observed, but less pronounced than with aPTT. | [1][7] |
| Thrombin Time (TT) | Marked, dose-dependent prolongation. | Highly sensitive to the presence of Bivalirudin. | [2][7] |
| Activated Clotting Time (ACT) | Dose-dependent prolongation. | A median ACT of 346 seconds was achieved with a 1.0 mg/kg bolus followed by a 2.5 mg/kg/h infusion. | [1][11] |
| Ecarin Clotting Time (ECT) | Dose-dependent prolongation. | Shows significant correlation with Bivalirudin concentrations. | [1][2] |
| Chromogenic Anti-IIa Assay | Direct measurement of thrombin inhibition. | Assay ranges typically from 0.3 to 6.0 µg/mL. | [12][13] |
Note: Therapeutic ranges can vary based on the specific assay, reagents, and clinical context.
In Vitro Effects on Platelet Function
Thrombin is a potent activator of platelets.[14] By directly inhibiting thrombin, Bivalirudin effectively suppresses thrombin-induced platelet activation and aggregation.[15] This is a key aspect of its antithrombotic effect, as it prevents the amplification of the thrombotic process mediated by platelets. In vitro studies have shown that Bivalirudin can reduce the expression of P-selectin, a marker of platelet activation, on both unstimulated and ADP-induced platelets following percutaneous coronary intervention (PCI).[15]
| Parameter | Effect of Bivalirudin | Experimental Observation | Reference |
| Platelet Aggregation | Inhibition of thrombin-induced aggregation. | Prevents platelets from clumping in response to thrombin. | [8] |
| Platelet Adhesion | Reduction compared to baseline. | In one study, platelet adhesion decreased by 20%. | [15] |
| P-selectin Expression | Reduction in expression. | Reduced on unstimulated and ADP-induced platelets post-PCI. | [15] |
| Protease-Activated Receptor (PAR) Signaling | Inhibition of PAR1 and PAR4 signaling. | Results in rapid and profound inhibition of signaling from both receptors. | [8] |
Detailed Experimental Protocols
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay evaluates the integrity of the intrinsic and common coagulation pathways.
-
Sample Preparation: Collect whole blood into a light-blue top tube containing 3.2% sodium citrate. The ratio of blood to anticoagulant should be 9:1.
-
Plasma Isolation: Centrifuge the sample at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
Incubation: Pre-warm the PPP sample and the aPTT reagent (containing a phospholipid and a contact activator like silica) to 37°C.
-
Assay Procedure:
-
Pipette 50 µL of PPP (spiked with varying concentrations of Bivalirudin or from a treated subject) into a cuvette.
-
Add 50 µL of the pre-warmed aPTT reagent.
-
Incubate the mixture for 3-5 minutes at 37°C.
-
-
Clot Initiation and Detection:
-
Add 50 µL of pre-warmed 25 mM calcium chloride (CaCl₂) to the mixture to initiate clotting.
-
Simultaneously, start a timer.
-
Measure the time taken for a fibrin clot to form using a coagulometer (optical or mechanical detection). The time recorded is the aPTT in seconds.
-
Chromogenic Anti-IIa Assay
This assay directly quantifies the inhibitory activity of Bivalirudin against thrombin.
-
Sample Preparation: Prepare platelet-poor plasma as described for the aPTT assay. Samples may require dilution with a buffer (e.g., physiological saline) to fall within the assay's linear range.[12]
-
Reagent Preparation: Prepare a known, excess amount of human thrombin (Factor IIa) and a specific chromogenic substrate for thrombin (e.g., S-2238).
-
Assay Procedure (performed at 37°C):
-
Pipette 50 µL of the diluted plasma sample into a microplate well.
-
Add 100 µL of the thrombin reagent. Incubate for a defined period, allowing Bivalirudin in the plasma to bind to and inhibit a portion of the added thrombin.
-
Add 50 µL of the chromogenic substrate.
-
-
Measurement:
-
The residual, uninhibited thrombin will cleave the chromogenic substrate, releasing a colored compound (e.g., p-nitroaniline).
-
Measure the rate of color development kinetically at 405 nm using a microplate reader.
-
-
Quantification: The rate of color change is inversely proportional to the Bivalirudin concentration in the sample. The concentration is determined by comparing the result to a standard curve generated using calibrators with known Bivalirudin concentrations.[12]
Signaling Pathways and Experimental Workflows
Bivalirudin's Role in the Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions culminating in the formation of a fibrin clot. Thrombin (Factor IIa) is the central enzyme, responsible for cleaving fibrinogen and activating other clotting factors. Bivalirudin's strategic point of intervention is the direct inhibition of this key enzyme.
References
- 1. Use of Bivalirudin as an Anticoagulant During Cardiopulmonary Bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays to Monitor Bivalirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Bivalirudin? [synapse.patsnap.com]
- 4. apexbt.com [apexbt.com]
- 5. Coagulation - Wikipedia [en.wikipedia.org]
- 6. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Effects of Heparin and Bivalirudin on Thrombin-Induced Platelet Activation: Differential Modulation of PAR Signaling Drives Divergent Prothrombotic Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. essentiahealth.testcatalog.org [essentiahealth.testcatalog.org]
- 11. Bivalirudin: a direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
- 13. Chromogenic and Clot-Based Bivalirudin Assays for Monitoring Anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bivalirudin, thrombin and platelets: clinical implications and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Binding Affinity of Bivalirudin Trifluoroacetate to Thrombin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Bivalirudin (B194457) Trifluoroacetate to its target enzyme, thrombin. Bivalirudin is a direct, bivalent thrombin inhibitor, meaning it binds to two distinct sites on the thrombin molecule: the catalytic active site and the anion-binding exosite 1.[1][2][3] This dual-binding mechanism contributes to its high potency and specificity as an anticoagulant.[3] Unlike indirect thrombin inhibitors such as heparin, bivalirudin's action is independent of antithrombin III and it can inhibit both circulating and clot-bound thrombin.[4]
A key characteristic of bivalirudin's interaction with thrombin is its reversible nature.[5] Thrombin can slowly cleave the bivalirudin molecule at the Arg3-Pro4 bond, leading to the dissociation of the N-terminal fragment from the catalytic site.[6] This cleavage event results in a transition from a non-competitive to a competitive inhibitor, with the cleaved bivalirudin remaining bound to exosite 1.[6] This dynamic interaction profile contributes to its predictable pharmacokinetic and pharmacodynamic properties.[1]
Quantitative Analysis of Binding Affinity
The binding affinity of bivalirudin to thrombin has been quantified using various biophysical and biochemical assays. The inhibition constant (Ki), dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50) are key parameters used to describe the potency of this interaction. The following table summarizes the reported quantitative data for the binding of bivalirudin to thrombin.
| Parameter | Value | Species | Method | Reference |
| Ki | 1.3 nM | Not Specified | Not Specified | [7] |
| Ki | 2.3 nM | Not Specified | Mixed competitive/non-competitive inhibition analysis |
Signaling Pathway and Mechanism of Action
Bivalirudin exerts its anticoagulant effect by directly inhibiting thrombin, a critical enzyme in the coagulation cascade. The following diagram illustrates the mechanism of bivalirudin binding to thrombin and the subsequent cleavage and dissociation.
References
- 1. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Bivalirudin? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. prospecbio.com [prospecbio.com]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Chemical Properties and Stability of Bivalirudin Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bivalirudin Trifluoroacetate is a potent and reversible direct thrombin inhibitor, a synthetic 20-amino acid peptide analog of hirudin. It is a critical anticoagulant used in clinical settings, particularly during percutaneous coronary interventions. A thorough understanding of its chemical properties and stability profile is paramount for its effective formulation, storage, and therapeutic application. This technical guide provides a comprehensive overview of the core chemical characteristics of Bivalirudin Trifluoroacetate, its stability under various conditions, and detailed experimental protocols for its analysis.
Chemical and Physical Properties
Bivalirudin Trifluoroacetate is a white to off-white lyophilized powder. Its fundamental chemical and physical properties are summarized in the table below, providing a baseline for its handling and formulation.[1][2]
| Property | Value | References |
| Chemical Name | D-phenylalanyl-L-prolyl-L-arginyl-L-prolyl-glycyl-glycyl-glycyl-glycyl-L-asparagyl-glycyl-L-aspartyl-L-phenylalanyl-L-glutamyl-L-glutamyl-L-isoleucyl-L-prolyl-L-glutamyl-L-glutamyl-L-tyrosyl-L-leucine trifluoroacetate | [2] |
| Synonyms | Hirulog, Bivalirudin TFA | [3] |
| CAS Number | 128270-60-0 | [1][4] |
| Molecular Formula | C₉₈H₁₃₈N₂₄O₃₃ · xC₂HF₃O₂ | [1] |
| Molecular Weight | 2180.29 g/mol (free base) | [4][5] |
| Appearance | White to off-white lyophilized powder | [1][2] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) (≥54.5 mg/mL with gentle warming), Ethanol (≥10.18 mg/mL with gentle warming and sonication), and Water (≥43.5 mg/mL with gentle warming). | [4][6] |
| Purity (by HPLC) | ≥98% | [1] |
Stability Profile
The stability of Bivalirudin Trifluoroacetate is a critical factor influencing its shelf-life and efficacy. Degradation can lead to a loss of potency and the formation of potentially harmful impurities.
Storage and Handling
For long-term storage, Bivalirudin Trifluoroacetate powder should be stored at -20°C.[4][6] Vials of Bivalirudin for injection are typically stored under refrigeration at 2°C to 8°C.[7] Once removed from refrigeration, it may be stored at room temperature (20-25°C) for a limited time.[7]
Solution Stability
The stability of Bivalirudin Trifluoroacetate in solution is dependent on the solvent, concentration, and storage temperature.
| Condition | Stability Duration | Key Findings | References |
| Reconstituted Solution (50 mg/mL in Sterile Water for Injection) | Up to 24 hours | Stable when stored at 2-8°C. Freezing is not recommended. | [8] |
| Diluted Solutions (0.5 mg/mL to 5 mg/mL in 5% Dextrose in Water or 0.9% Sodium Chloride) | Up to 24 hours | Remains chemically and physically stable at room temperature (15-30°C). | [8] |
| Diluted Solutions (1 and 5 mg/mL in 5% Dextrose in Water) | Up to 48 hours | Maintains therapeutic activity and stability at room temperature when protected from light. | [9] |
Degradation Pathways
The primary mechanism of bivalirudin's bio-inactivation is through proteolytic cleavage.[10] Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. The main degradation pathways include hydrolysis and the formation of related substances such as Asp⁹-bivalirudin.
The signaling pathway for Bivalirudin's primary degradation is illustrated below:
Experimental Protocols
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A validated stability-indicating HPLC method is crucial for the accurate quantification of Bivalirudin Trifluoroacetate and the detection of its degradation products. The following protocol provides a general framework.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a two-solvent system is typically employed.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
-
Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic components. The exact gradient should be optimized to achieve adequate separation of the main peak from all degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
Method Validation:
The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
A typical workflow for developing and validating a stability-indicating HPLC method is as follows:
Forced Degradation Studies Protocol
Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the stability-indicating method. The following are general conditions that can be adapted for Bivalirudin Trifluoroacetate. The extent of degradation should be targeted to be between 5-20%.
1. Acid Hydrolysis:
-
Reagent: 0.1 M Hydrochloric Acid (HCl).
-
Procedure: Dissolve Bivalirudin Trifluoroacetate in 0.1 M HCl to a known concentration (e.g., 1 mg/mL). Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with an appropriate amount of 0.1 M Sodium Hydroxide (NaOH), and dilute with the mobile phase to the target concentration for HPLC analysis.
2. Base Hydrolysis:
-
Reagent: 0.1 M Sodium Hydroxide (NaOH).
-
Procedure: Dissolve Bivalirudin Trifluoroacetate in 0.1 M NaOH to a known concentration. Incubate at room temperature, monitoring at various time points (e.g., 1, 2, 4, 8 hours). At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and prepare for HPLC analysis.
3. Oxidative Degradation:
-
Reagent: 3% Hydrogen Peroxide (H₂O₂).
-
Procedure: Dissolve Bivalirudin Trifluoroacetate in a solution of 3% H₂O₂ to a known concentration. Keep the solution at room temperature and analyze at different time intervals (e.g., 2, 4, 8, 24 hours).
4. Thermal Degradation:
-
Procedure: Store the solid Bivalirudin Trifluoroacetate powder in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a specified duration (e.g., 24, 48, 72 hours). Also, prepare a solution of Bivalirudin Trifluoroacetate and expose it to the same thermal stress. Analyze the samples at different time points.
5. Photolytic Degradation:
-
Procedure: Expose both the solid powder and a solution of Bivalirudin Trifluoroacetate to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples after the exposure period.
Conclusion
This technical guide provides a foundational understanding of the chemical properties and stability of Bivalirudin Trifluoroacetate. The presented data and protocols are intended to assist researchers, scientists, and drug development professionals in their work with this important anticoagulant. Adherence to proper storage and handling procedures, along with the use of validated stability-indicating analytical methods, is essential to ensure the quality, safety, and efficacy of Bivalirudin Trifluoroacetate-containing products. Further investigation into the specific structures of degradation products under various stress conditions will continue to enhance the comprehensive stability profile of this critical therapeutic agent.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. youtube.com [youtube.com]
- 7. rjptonline.org [rjptonline.org]
- 8. biomedres.us [biomedres.us]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpra.com [ijpra.com]
An In-depth Technical Guide on the Reversible Inhibition of Thrombin by Bivalirudin Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bivalirudin (B194457) Trifluoroacetate is a synthetic 20-amino acid peptide, analogous to the naturally occurring anticoagulant hirudin found in the saliva of the medicinal leech (Hirudo medicinalis).[1][2] As a direct thrombin inhibitor (DTI), bivalirudin offers a distinct mechanism of action compared to traditional anticoagulants like heparin.[2][3] Its reversible and highly specific inhibition of thrombin, coupled with a predictable pharmacokinetic profile, has established it as a critical therapeutic agent in clinical settings, particularly in percutaneous coronary interventions (PCI) and for patients with heparin-induced thrombocytopenia (HIT).[2][3] This technical guide provides a comprehensive overview of the core principles underlying the reversible inhibition of thrombin by bivalirudin, detailed experimental protocols for its characterization, and quantitative data to support its mechanism of action.
Mechanism of Reversible Thrombin Inhibition
Bivalirudin's mechanism of action is characterized by its direct, bivalent binding to thrombin, a key serine protease in the coagulation cascade.[4][5] This interaction is highly specific and does not require a cofactor like antithrombin, which is necessary for the anticoagulant activity of heparin.[3]
The binding process involves two key sites on the thrombin molecule:
-
The Catalytic Site: The N-terminal region of bivalirudin, containing the D-Phe-Pro-Arg-Pro sequence, binds to the active site of thrombin, directly blocking its enzymatic activity.[3][4]
-
Exosite 1: The C-terminal portion of bivalirudin, an 11-amino acid sequence, binds to the fibrinogen-binding site (exosite 1) of thrombin.[3][4]
This dual-site binding ensures a high affinity and specificity of bivalirudin for thrombin.[4]
The reversibility of this inhibition is a unique feature of bivalirudin. Thrombin slowly cleaves the Arg3-Pro4 peptide bond within the N-terminal sequence of bivalirudin.[6] This cleavage event leads to the dissociation of the N-terminal fragment from the catalytic site, thereby restoring thrombin's enzymatic function.[6] The cleaved bivalirudin, now with a reduced affinity for thrombin, acts as a competitive inhibitor.[5] This process of slow cleavage and subsequent dissociation is the molecular basis for the reversible nature of thrombin inhibition by bivalirudin.
Signaling Pathway
Bivalirudin exerts its anticoagulant effect by directly inhibiting thrombin, the final common pathway enzyme in the coagulation cascade. Thrombin is responsible for converting soluble fibrinogen into insoluble fibrin (B1330869) monomers, which then polymerize to form a stable clot.[1] By blocking thrombin, bivalirudin effectively halts this crucial step.
dot
Caption: Bivalirudin's point of inhibition in the coagulation cascade.
Quantitative Data
The interaction between bivalirudin and thrombin can be quantified by several key parameters that describe its binding affinity and kinetics.
| Parameter | Value | Description | Reference |
| Inhibition Constant (Kᵢ) | 1.3 nM | A measure of the potency of bivalirudin as an inhibitor of thrombin. A lower Kᵢ indicates a higher binding affinity. | [7] |
| Half-life (in vivo) | ~25 minutes (normal renal function) | The time required for the concentration of bivalirudin in the body to be reduced by half. | [3] |
| Clearance | Primarily via proteolytic cleavage and renal mechanisms. | The rate at which bivalirudin is removed from the body. | [2] |
Note: Specific experimentally determined values for the association rate constant (kₒₙ) and dissociation rate constant (kₒff) were not available in the reviewed literature. However, the reversible nature of the inhibition is well-documented and is a result of the slow cleavage of bivalirudin by thrombin.
Experimental Protocols
A variety of in vitro assays are employed to characterize the anticoagulant activity of bivalirudin. These assays are crucial for both preclinical research and clinical monitoring.
Chromogenic Assay for Bivalirudin Activity
This assay quantifies the inhibitory effect of bivalirudin on thrombin by measuring the cleavage of a chromogenic substrate.
Principle: A known amount of thrombin is incubated with a plasma sample containing bivalirudin. The residual thrombin activity is then measured by the rate of cleavage of a chromogenic substrate, which releases a colored product (p-nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm. The amount of color produced is inversely proportional to the bivalirudin concentration.[5]
Materials:
-
Citrated platelet-poor plasma (patient or spiked sample)
-
Bivalirudin calibrators and controls
-
Thrombin reagent (e.g., 3 NIH units/mL)
-
Chromogenic thrombin substrate (e.g., 1.5 mg/mL)
-
Physiological saline
-
Microplate reader or automated coagulation analyzer
Protocol (Example for an automated analyzer): [5]
-
Dilute the plasma sample 1:2 with physiological saline.
-
In the assay cuvette at 37°C, incubate 80 µL of the diluted plasma sample with 80 µL of the thrombin substrate solution.
-
Add 80 µL of the thrombin reagent to initiate the reaction.
-
Measure the change in absorbance at 405 nm kinetically.
-
Determine the bivalirudin concentration by comparing the result to a standard curve generated using bivalirudin calibrators.
dot
Caption: Workflow for the chromogenic assay of bivalirudin activity.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a global coagulation test that is sensitive to the presence of direct thrombin inhibitors like bivalirudin.
Principle: The aPTT measures the time it takes for a clot to form in a plasma sample after the addition of a reagent that activates the intrinsic and common pathways of the coagulation cascade. Bivalirudin prolongs the aPTT in a concentration-dependent manner by inhibiting thrombin.
Materials:
-
Citrated platelet-poor plasma
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl₂) solution
-
Coagulation analyzer
Protocol:
-
Pre-warm the plasma sample and reagents to 37°C.
-
In the analyzer cuvette, mix the plasma sample with the aPTT reagent and incubate for a specified time (e.g., 3-5 minutes) to activate the contact factors.
-
Add CaCl₂ to initiate the clotting cascade.
-
The analyzer measures the time until a fibrin clot is formed.
-
The prolongation of the aPTT is indicative of the anticoagulant effect of bivalirudin.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful label-free technique used to measure the kinetics of biomolecular interactions in real-time. It can be used to determine the association (kₒₙ) and dissociation (kₒff) rate constants of the bivalirudin-thrombin interaction.
Principle: One of the interacting molecules (the ligand, e.g., thrombin) is immobilized on a sensor chip surface. The other molecule (the analyte, e.g., bivalirudin) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By monitoring the signal over time during association and dissociation phases, the kinetic rate constants can be calculated.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., amine coupling kit)
-
Purified human α-thrombin (ligand)
-
Bivalirudin Trifluoroacetate (analyte)
-
Running buffer (e.g., HBS-EP)
Protocol Outline:
-
Ligand Immobilization:
-
Activate the sensor chip surface (e.g., using EDC/NHS chemistry).
-
Inject a solution of thrombin over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active groups on the surface.
-
-
Analyte Injection (Association):
-
Inject a series of concentrations of bivalirudin over the immobilized thrombin surface at a constant flow rate.
-
Monitor the increase in the SPR signal as bivalirudin binds to thrombin.
-
-
Dissociation:
-
Replace the bivalirudin solution with running buffer.
-
Monitor the decrease in the SPR signal as bivalirudin dissociates from thrombin.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kₒₙ and kₒff values. The equilibrium dissociation constant (Kₐ) can then be calculated as kₒff/kₒₙ.
-
dot
Caption: General workflow for SPR analysis of bivalirudin-thrombin interaction.
Conclusion
Bivalirudin Trifluoroacetate is a potent and specific direct thrombin inhibitor with a well-defined mechanism of reversible inhibition. Its unique mode of action, characterized by bivalent binding and subsequent cleavage by thrombin, results in a predictable and controllable anticoagulant effect. The experimental protocols detailed in this guide provide a framework for the in-depth characterization of bivalirudin's interaction with thrombin, enabling researchers and drug development professionals to further explore its therapeutic potential and applications. The combination of quantitative binding data and functional anticoagulant assays is essential for a comprehensive understanding of this important therapeutic agent.
References
- 1. Bivalirudin | C98H138N24O33 | CID 16129704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bivalirudin Anticoagulation for Cardiopulmonary Bypass: An Unusual Case - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Bivalirudin? [synapse.patsnap.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Guide: The Effect of Bivalirudin Trifluoroacetate on Fibrinogen Cleavage
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Bivalirudin (B194457) is a synthetic 20-amino acid peptide, analogous to the naturally occurring anticoagulant hirudin, which acts as a direct thrombin inhibitor (DTI).[1][2] Its primary clinical utility lies in preventing thrombosis during high-risk procedures such as percutaneous coronary interventions (PCI).[2][3] The effect of bivalirudin trifluoroacetate (B77799) on fibrinogen cleavage is not direct but is mediated entirely through its potent and specific inhibition of thrombin (Factor IIa).[2][4] Thrombin is the terminal enzyme of the coagulation cascade, responsible for the proteolytic cleavage of fibrinogen into fibrin (B1330869), which subsequently polymerizes to form a stable clot.[3][5] This guide provides an in-depth analysis of the mechanism of action, quantitative parameters of inhibition, and the experimental protocols used to characterize the interaction between bivalirudin, thrombin, and fibrinogen.
Mechanism of Action: Indirect Inhibition of Fibrinogen Cleavage
Bivalirudin's anticoagulant effect stems from its ability to specifically and reversibly bind to thrombin, thereby preventing thrombin from acting on its substrates, most notably fibrinogen.[3] This inhibition is highly specific and occurs at two distinct sites on the thrombin molecule.[1][3]
-
Catalytic Site: Bivalirudin's N-terminal sequence (D-Phe-Pro-Arg-Pro) binds directly to the active catalytic site of thrombin.[6] This physically obstructs the site where thrombin would normally cleave fibrinopeptides A and B from fibrinogen.[3]
-
Exosite I (Fibrinogen Recognition Site): The C-terminal portion of bivalirudin binds to thrombin's exosite I.[6][7] This exosite is crucial for substrate recognition and is the primary binding site for fibrinogen.[1][5][8]
By binding to both sites, bivalirudin acts as a potent, bivalent inhibitor that effectively blocks the interaction between thrombin and fibrinogen.[3][7] This dual-binding mechanism ensures robust inhibition of both circulating (soluble) thrombin and clot-bound thrombin.[1][9]
A unique characteristic of bivalirudin is its reversible inhibition. Thrombin can slowly cleave the Arg3-Pro4 bond in bivalirudin's N-terminal domain.[9][10] This cleavage causes the N-terminal portion to dissociate from the catalytic site, converting bivalirudin from a non-competitive to a competitive inhibitor.[10] This process contributes to bivalirudin's relatively short biological half-life of approximately 25 minutes.[1][3]
Signaling Pathway Visualization
The following diagram illustrates the terminal coagulation pathway and the precise point of inhibition by bivalirudin.
Quantitative Data
The efficacy of bivalirudin is defined by its pharmacokinetic and pharmacodynamic properties. The data below is compiled from various studies and represents typical values.
| Parameter | Value | Description |
| Inhibition Constant (Ki) | 2-3 nM | Represents the concentration of bivalirudin required to produce half-maximum inhibition of thrombin. |
| Biological Half-life | ~25 minutes | In patients with normal renal function.[1][3] |
| Onset of Action | 2-4 minutes | Following intravenous administration.[11] |
| Therapeutic Range (DTI Assay) | 60-90 seconds | Measured by plasma-diluted thrombin time.[12] |
| Effect on aPTT | 1.5 to 2.5 x baseline | Activated Partial Thromboplastin Time is prolonged in a dose-dependent manner.[13] |
| Effect on INR | ~0.4-0.5 increase | Bivalirudin can falsely elevate the International Normalized Ratio.[14] |
Experimental Protocols
The characterization of bivalirudin's effect on fibrinogen cleavage involves several key in vitro assays. These protocols are foundational for assessing the potency and mechanism of any direct thrombin inhibitor.
Protocol 1: Thrombin Time (TT) Assay
Objective: To measure the time it takes for a fibrin clot to form in a plasma sample after the addition of a standard amount of thrombin. This is a direct measure of thrombin inhibition.
Methodology:
-
Sample Preparation: Prepare platelet-poor plasma (PPP) from citrated whole blood by centrifuging at 2,500 x g for 15 minutes.[15]
-
Incubation: Pre-warm the PPP sample to 37°C.
-
Inhibitor Addition: Add a known concentration of bivalirudin trifluoroacetate (or a vehicle control) to the plasma and incubate for a specified time (e.g., 2 minutes).
-
Clot Initiation: Add a standard concentration of bovine or human thrombin (e.g., 10 NIH units/mL) to the tube and simultaneously start a timer.
-
Detection: Stop the timer upon the first visual detection of a fibrin clot. The time recorded is the thrombin time.
-
Analysis: Compare the thrombin time of samples containing bivalirudin to the control. A prolonged clotting time indicates thrombin inhibition.
Protocol 2: Clauss Fibrinogen Assay
Objective: To quantify the concentration of functional fibrinogen in a plasma sample. When used with a thrombin inhibitor, it demonstrates the inhibitor's effect on the rate of fibrin formation.
Methodology:
-
Sample Preparation: Prepare platelet-poor plasma (PPP) as described above.
-
Dilution: Create a 1:10 dilution of the PPP sample using imidazole (B134444) buffer.[15][16]
-
Calibration Curve: Construct a standard curve by making serial dilutions of a reference plasma with a known fibrinogen concentration and plotting the log of the clotting time against the log of the fibrinogen concentration.[16]
-
Incubation: Pre-warm the diluted sample (with or without bivalirudin) to 37°C for 2 minutes.[15]
-
Clot Initiation: Add a high concentration of thrombin (e.g., 100 NIH U/mL) to the diluted sample and start a timer.[15] The high thrombin concentration is designed to overcome the effects of inhibitors like heparin, but will still be affected by potent DTIs like bivalirudin.[16]
-
Detection: Measure the time to clot formation.
-
Analysis: Determine the fibrinogen concentration from the calibration curve. The presence of bivalirudin will prolong the clotting time, leading to an artificially low calculated fibrinogen level, demonstrating its inhibitory effect on the assay's core reaction.
Protocol 3: Chromogenic Anti-IIa Assay
Objective: To directly quantify the activity of a thrombin inhibitor in plasma by measuring the inhibition of thrombin's ability to cleave a synthetic chromogenic substrate. This method is independent of fibrinogen cleavage.
Methodology:
-
Reagent Preparation: Prepare a known concentration of thrombin and a specific chromogenic substrate (e.g., S-2238) that releases a colored compound (p-nitroaniline, pNA) upon cleavage.
-
Sample Preparation: Prepare platelet-poor plasma containing various concentrations of bivalirudin.
-
Reaction:
-
Add the plasma sample to a microplate well.
-
Add the thrombin reagent and incubate, allowing bivalirudin to bind to the thrombin.
-
Add the chromogenic substrate. The residual, unbound thrombin will cleave the substrate, releasing the chromophore.
-
-
Detection: Measure the rate of color change (kinetic assay) or the final color intensity (endpoint assay) at a specific wavelength (e.g., 405 nm) using a spectrophotometer.
-
Analysis: The amount of color produced is inversely proportional to the concentration of the bivalirudin in the sample. A standard curve is used to quantify the drug concentration.[6][17]
Experimental Workflow Visualization
The following diagram outlines the general workflow for assessing a thrombin inhibitor using a clotting-based assay.
Conclusion
Bivalirudin trifluoroacetate exerts its anticoagulant effect not by acting on fibrinogen directly, but through the potent, specific, and reversible inhibition of thrombin.[4] By binding to both the catalytic site and exosite I of thrombin, bivalirudin effectively prevents the cleavage of fibrinopeptides A and B from fibrinogen, thereby inhibiting the formation of a fibrin clot.[3][7] The quantitative assessment of this inhibition is well-established through a series of standard coagulation assays, including thrombin time, Clauss fibrinogen, and chromogenic anti-IIa assays, which together provide a comprehensive profile of its mechanism and potency. This targeted action makes bivalirudin a highly effective therapeutic agent in clinical settings where rapid and predictable anticoagulation is required.[2]
References
- 1. Use of Bivalirudin as an Anticoagulant During Cardiopulmonary Bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Bivalirudin used for? [synapse.patsnap.com]
- 3. What is the mechanism of Bivalirudin? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Exosite Binding in Thrombin: A Global Structural/Dynamic Overview of Complexes with Aptamers and Other Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. researchgate.net [researchgate.net]
- 8. Long Range Communication between Exosites 1 and 2 Modulates Thrombin Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Heparin and Bivalirudin on Thrombin-Induced Platelet Activation: Differential Modulation of PAR Signaling Drives Divergent Prothrombotic Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Perfusion Strategies for Bivalirudin Anticoagulation: AIIMS Protocol - Journal of Cardiac Critical Care TSS [jcardcritcare.org]
- 12. Bivalirudin – UW Medicine Anticoagulation Services [sites.uw.edu]
- 13. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Evaluation of Bivalirudin’s Effect on International Normalized Ratio to Determine an Appropriate Strategy for Transitioning to Warfarin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. linear.es [linear.es]
- 16. learnhaem.com [learnhaem.com]
- 17. An assay to monitor bivalirudin levels on cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
Bivalirudin Trifluoroacetate: An In-depth Technical Guide for Basic Thrombosis Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bivalirudin (B194457) trifluoroacetate (B77799) is a potent, synthetic direct thrombin inhibitor (DTI) that offers a high degree of specificity and a predictable anticoagulant response, making it an invaluable tool in the field of basic thrombosis research. As a bivalent DTI, it binds to both the catalytic site and the anion-binding exosite of thrombin, effectively neutralizing both circulating and clot-bound thrombin.[1][2][3][4] This guide provides a comprehensive overview of bivalirudin's mechanism of action, detailed experimental protocols for its use in foundational thrombosis research, a summary of its key quantitative parameters, and visual representations of its associated signaling pathways and experimental workflows.
Mechanism of Action
Bivalirudin is a 20-amino acid synthetic peptide analogue of hirudin, a naturally occurring anticoagulant found in the saliva of the medicinal leech.[1] Its primary mechanism of action is the direct, reversible inhibition of thrombin, a critical serine protease in the coagulation cascade.[4]
Unlike indirect thrombin inhibitors such as heparin, bivalirudin's activity is independent of cofactors like antithrombin.[1] It forms a non-covalent complex with thrombin, sterically hindering its interaction with substrates, including fibrinogen and protease-activated receptors (PARs) on platelets. This dual-site binding to both the active site and exosite 1 of thrombin contributes to its high affinity and specificity.[2][3][4]
A key feature of bivalirudin is the reversibility of its action. Thrombin can slowly cleave the bivalirudin molecule, leading to a gradual recovery of thrombin function.[2] This property, combined with its short half-life, allows for precise control over the level of anticoagulation in experimental settings.
Signaling Pathway of Bivalirudin's Antithrombotic Effect
Caption: Bivalirudin directly inhibits thrombin, preventing the conversion of fibrinogen to fibrin (B1330869) and blocking platelet activation.
Quantitative Data
The following tables summarize key quantitative parameters of bivalirudin trifluoroacetate relevant to its application in thrombosis research.
Table 1: Pharmacokinetic and Pharmacodynamic Properties
| Parameter | Value | Species/System | Reference |
| Half-life | ~25 minutes | Human (normal renal function) | [3] |
| Mechanism of Clearance | Proteolytic cleavage & Renal | Human | [1][3] |
| Plasma Protein Binding | Does not bind to plasma proteins (other than thrombin) | Human | [1][3] |
| Steady-State Concentration | 12.3 ± 1.7 µg/mL | Human (1 mg/kg bolus + 2.5 mg/kg/h infusion) | [1] |
| Inhibitor Constant (Ki) for Thrombin | Data not consistently reported in searches. Described as intermediate affinity. | N/A |
Table 2: Effects on In Vitro Coagulation Parameters
| Assay | Bivalirudin Concentration | Effect | Reference |
| aPTT | 1.5 µg/mL | ~1.5 - 2.5 times baseline prolongation | [5] |
| aPTT | 30 µg/mL | ~69.9% ± 12.3% decrease in thrombin peak (actin activation) | [5] |
| PT | Concentration-dependent | Prolongation | [5] |
| TT | Concentration-dependent | Prolongation | [5] |
Table 3: Effects on Platelet Aggregation
| Agonist | Bivalirudin Concentration | Effect (IC50) | Reference |
| Thrombin | 2.7 ± 0.5 µM | Marked inhibition | |
| Collagen | 2.7 ± 0.5 µM | Significant inhibition | |
| ADP | Data not available | Data not available | |
| Arachidonic Acid | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols serve as a starting point and may require optimization based on specific experimental conditions and equipment.
Activated Partial Thromboplastin (B12709170) Time (aPTT) Assay
This assay assesses the integrity of the intrinsic and common coagulation pathways and is sensitive to the anticoagulant effects of bivalirudin.
Materials:
-
Platelet-poor plasma (PPP)
-
Bivalirudin trifluoroacetate stock solution
-
aPTT reagent (containing a contact activator like silica (B1680970) and phospholipids)
-
0.025 M Calcium Chloride (CaCl2), pre-warmed to 37°C
-
Coagulometer
-
Calibrated pipettes
-
Test tubes/cuvettes
Procedure:
-
Sample Preparation: Prepare serial dilutions of bivalirudin in saline or an appropriate buffer. Add a small volume of each bivalirudin dilution to aliquots of PPP to achieve the desired final concentrations. Include a vehicle control (PPP with buffer/saline only).
-
Incubation: Pipette 100 µL of the bivalirudin-treated or control PPP into a coagulometer cuvette. Incubate at 37°C for 3 minutes.
-
Activation: Add 100 µL of the aPTT reagent to the cuvette. Mix and incubate the mixture for a further 3-5 minutes at 37°C to allow for the activation of contact factors.
-
Initiation of Clotting: Dispense 100 µL of pre-warmed 0.025 M CaCl2 into the cuvette and simultaneously start the timer on the coagulometer.
-
Clot Detection: The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
-
Data Analysis: Record the clotting time for each bivalirudin concentration. Plot the clotting time (in seconds) or the ratio of the clotting time to the control against the bivalirudin concentration.
Experimental Workflow: aPTT Assay
Caption: Workflow for determining the effect of bivalirudin on the activated partial thromboplastin time (aPTT).
Light Transmission Aggregometry (LTA)
This assay is the gold standard for assessing platelet function and can be used to quantify the inhibitory effect of bivalirudin on agonist-induced platelet aggregation.
Materials:
-
Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate)
-
Bivalirudin trifluoroacetate stock solution
-
Platelet agonists (e.g., thrombin, ADP, collagen, arachidonic acid)
-
Saline or appropriate buffer
-
Light transmission aggregometer
-
Centrifuge
-
Plastic tubes and calibrated pipettes
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the upper PRP layer to a new plastic tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.
-
-
Instrument Setup: Calibrate the aggregometer using PRP to set 0% aggregation and PPP to set 100% aggregation.
-
Sample Preparation: Place an aliquot of PRP into a cuvette with a stir bar. Allow it to warm to 37°C in the aggregometer.
-
Bivalirudin Incubation: Add a small volume of the desired bivalirudin concentration (or vehicle control) to the PRP and incubate for a defined period (e.g., 2-5 minutes) while stirring.
-
Initiation of Aggregation: Add the platelet agonist to the cuvette to induce aggregation.
-
Data Acquisition: The aggregometer will record the change in light transmission over time as platelets aggregate. The recording is typically continued for 5-10 minutes.
-
Data Analysis: The extent of aggregation is often quantified as the maximum percentage of aggregation or the area under the curve. To determine the IC50, perform a dose-response curve with varying concentrations of bivalirudin and calculate the concentration that inhibits 50% of the maximal aggregation response for a given agonist.
Conclusion
Bivalirudin trifluoroacetate is a highly effective and specific tool for researchers investigating the mechanisms of thrombosis and hemostasis. Its direct and reversible inhibition of thrombin, coupled with a predictable pharmacokinetic profile, allows for precise modulation of coagulation in a variety of in vitro and in vivo models. The experimental protocols and quantitative data presented in this guide provide a solid foundation for the integration of bivalirudin into basic thrombosis research, facilitating the development of novel antithrombotic therapies.
References
Methodological & Application
Application Notes and Protocols for Bivalirudin Trifluoroacetate in In Vitro Coagulation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Bivalirudin (B194457) Trifluoroacetate, a direct thrombin inhibitor, in common in vitro coagulation assays. Bivalirudin is a synthetic 20-amino acid peptide that reversibly inhibits thrombin, the final protease in the coagulation cascade.[1] Its anticoagulant effect is utilized in clinical settings, particularly during percutaneous coronary interventions.[1] Understanding its behavior in in vitro assays is crucial for research and development of novel anticoagulants and for monitoring its therapeutic effect.
Mechanism of Action
Bivalirudin exerts its anticoagulant effect by binding directly to both the catalytic site and the anion-binding exosite 1 of thrombin.[1] This dual binding allows for potent and specific inhibition of thrombin, preventing the conversion of fibrinogen to fibrin, thereby inhibiting clot formation. Unlike heparin, bivalirudin's activity is independent of antithrombin III and it can inhibit both circulating and clot-bound thrombin.
Signaling Pathway Diagram
The following diagram illustrates the coagulation cascade and the inhibitory action of Bivalirudin.
Caption: Coagulation cascade showing the intrinsic, extrinsic, and common pathways, with Bivalirudin's direct inhibition of thrombin.
Quantitative Data Summary
The following tables summarize the quantitative effects of Bivalirudin Trifluoroacetate in various in vitro coagulation assays.
Table 1: Dose-Response of Bivalirudin in Coagulation Assays
| Bivalirudin Concentration (µg/mL) | Activated Partial Thromboplastin Time (aPTT) (seconds) | Prothrombin Time (PT) (seconds) | Diluted Thrombin Time (dTT) (seconds) |
| 0 | ~25-35 | ~11-13 | Baseline |
| 0.1 | Prolonged | Slightly Prolonged | Prolonged |
| 0.5 | Significantly Prolonged | Prolonged | Significantly Prolonged |
| 1.0 | Markedly Prolonged | Prolonged | Markedly Prolonged |
| >2.0 | Plateau effect may be observed[2] | Further Prolongation | Further Prolongation |
Note: Specific clotting times can vary significantly based on the reagents and instrumentation used.
Table 2: Comparative Efficacy and Monitoring of Bivalirudin
| Assay Type | Principle | Bivalirudin Sensitivity | Correlation with Bivalirudin Dose | Notes |
| aPTT | Measures intrinsic and common pathways | Moderate | Poor to moderate, non-linear at high concentrations[3][4] | Commonly used for monitoring but can be unreliable. |
| PT/INR | Measures extrinsic and common pathways | Low to moderate | Dependent on reagent and drug concentration[5][6] | Bivalirudin can falsely elevate INR.[7] |
| dTT | Measures thrombin inhibition | High | Good linear correlation[8][9] | More specific for direct thrombin inhibitors than aPTT.[2] |
| Chromogenic Anti-IIa | Measures residual thrombin activity | High | Strong linear correlation[8][10] | Provides a direct measure of bivalirudin concentration.[8] |
Experimental Protocols
General Sample Handling
-
Sample Collection: Collect whole blood in tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).[11]
-
Plasma Preparation: Centrifuge blood at approximately 1500 x g for 15 minutes to obtain platelet-poor plasma.[12] For assays sensitive to platelet contamination, a double centrifugation step is recommended.[13]
-
Storage: Perform assays within 4 hours of collection if stored at room temperature.[11] For longer storage, plasma should be frozen at -70°C and thawed rapidly at 37°C before use.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay evaluates the integrity of the intrinsic and common coagulation pathways.
Experimental Workflow Diagram:
Caption: Experimental workflow for the aPTT assay.
Protocol:
-
Pipette 50 µL of platelet-poor plasma into a pre-warmed coagulometer cuvette.
-
Add 50 µL of aPTT reagent (containing a contact activator like silica (B1680970) or ellagic acid and phospholipids).
-
Incubate the mixture for 3 to 5 minutes at 37°C.
-
Add 50 µL of pre-warmed 0.025 M calcium chloride to initiate the clotting reaction and simultaneously start a timer.
-
Record the time until clot formation is detected by the coagulometer.
Prothrombin Time (PT) Assay
The PT assay assesses the extrinsic and common pathways of coagulation.
Experimental Workflow Diagram:
Caption: Experimental workflow for the PT assay.
Protocol:
-
Pipette 100 µL of platelet-poor plasma into a pre-warmed coagulometer cuvette and incubate for 1-3 minutes at 37°C.[12]
-
Rapidly add 200 µL of pre-warmed PT reagent (thromboplastin) to the cuvette, simultaneously starting a timer.[12]
-
Record the time until a clot is formed.
Diluted Thrombin Time (dTT) Assay
The dTT is a modification of the thrombin time (TT) assay and is highly sensitive to direct thrombin inhibitors.
Experimental Workflow Diagram:
References
- 1. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. acforum-excellence.org [acforum-excellence.org]
- 3. Unresponsiveness of Activated Partial Thromboplastin Time to Bivalirudin in Adults Receiving Extracorporeal Membrane Oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of direct thrombin inhibitors, bivalirudin, lepirudin, and argatroban, on prothrombin time and INR values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Chromogenic and Clot-Based Bivalirudin Assays for Monitoring Anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 11. benchchem.com [benchchem.com]
- 12. access.wiener-lab.com [access.wiener-lab.com]
- 13. mayocliniclabs.com [mayocliniclabs.com]
Preparation of Bivalirudin Trifluoroacetate Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bivalirudin (B194457) Trifluoroacetate is a potent and specific reversible direct thrombin inhibitor used in anticoagulant research and therapy.[1] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of Bivalirudin Trifluoroacetate stock solutions for research purposes.
Chemical and Physical Properties
Bivalirudin Trifluoroacetate is a synthetic 20-amino acid peptide.[1] It is typically supplied as a white to off-white lyophilized powder.[1] Key quantitative properties are summarized in Table 1.
| Property | Value | Reference |
| Molecular Weight | 2180.29 g/mol (free base) | [2] |
| Purity | ≥97% (HPLC) | [2] |
| Appearance | White to off-white powder | [2] |
Solubility
The solubility of Bivalirudin Trifluoroacetate in common laboratory solvents is presented in Table 2. It is important to note that gentle warming and sonication may be required to achieve higher concentrations.
| Solvent | Solubility | Notes |
| DMSO | ≥54.5 mg/mL | Gentle warming may be required.[2] |
| Water | ≥43.5 mg/mL | Gentle warming may be required.[3] |
| Ethanol | ≥10.18 mg/mL | Gentle warming and sonication may be required.[3] |
Recommended Protocol for Stock Solution Preparation
This protocol describes the preparation of a 10 mM Bivalirudin Trifluoroacetate stock solution in DMSO.
Materials:
-
Bivalirudin Trifluoroacetate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Protocol:
-
Equilibrate Reagents: Allow the Bivalirudin Trifluoroacetate powder and DMSO to equilibrate to room temperature before use.
-
Weighing: Accurately weigh the desired amount of Bivalirudin Trifluoroacetate powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.18 mg of Bivalirudin Trifluoroacetate (based on a molecular weight of 2180.29 g/mol ).
-
Solvent Addition: Add the appropriate volume of DMSO to the tube containing the powder. For a 10 mM solution, add 1 mL of DMSO for every 2.18 mg of powder.
-
Dissolution: Vortex the mixture thoroughly for 1-2 minutes to dissolve the powder. If necessary, gently warm the solution in a 37°C water bath for 10 minutes or sonicate for a few minutes to aid dissolution.[4] Visually inspect the solution to ensure that all the powder has dissolved completely.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. When stored properly at -20°C, the stock solution is stable for several months.[4]
Stability of Bivalirudin Trifluoroacetate Solutions
The stability of Bivalirudin Trifluoroacetate in solution is dependent on the solvent, pH, and storage temperature.
-
Aqueous Solutions: Aqueous solutions of bivalirudin are most stable at a pH between 3 and 4.
-
Long-term Storage: For long-term storage, it is recommended to prepare stock solutions in an anhydrous solvent such as DMSO and store at -20°C.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the peptide. Aliquoting the stock solution into single-use volumes is highly recommended.
Mechanism of Action: Direct Thrombin Inhibition
Bivalirudin acts as a direct inhibitor of thrombin, a key enzyme in the coagulation cascade. It binds to both the catalytic site and the anion-binding exosite of thrombin, thereby blocking its interaction with fibrinogen and preventing the formation of a fibrin (B1330869) clot. This direct and reversible inhibition is independent of antithrombin III.
Caption: Bivalirudin's mechanism of action as a direct thrombin inhibitor.
Experimental Workflow: In Vitro Anticoagulation Assay
A common application for Bivalirudin Trifluoroacetate is to assess its anticoagulant activity in vitro using assays such as the activated partial thromboplastin (B12709170) time (aPTT), prothrombin time (PT), or thrombin time (TT).
Caption: A typical experimental workflow for in vitro anticoagulation assays.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling Bivalirudin Trifluoroacetate powder and solutions.
-
Handle the powder in a chemical fume hood to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
Disclaimer: This protocol is intended for research use only and is not a substitute for the user's own validation and optimization. Always follow good laboratory practices.
References
Bivalirudin Trifluoroacetate in Animal Models of Thrombosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Bivalirudin (B194457) Trifluoroacetate, a direct thrombin inhibitor, in various preclinical animal models of thrombosis. The information is intended to guide researchers in designing and executing studies to evaluate the antithrombotic efficacy and safety of this compound.
Mechanism of Action
Bivalirudin Trifluoroacetate is a synthetic polypeptide that acts as a specific and reversible direct inhibitor of thrombin. It binds to both the catalytic site and the anion-binding exosite of circulating and clot-bound thrombin. This inhibition prevents the conversion of fibrinogen to fibrin, thereby blocking thrombus formation. Unlike heparin, bivalirudin does not require antithrombin as a cofactor and does not induce heparin-induced thrombocytopenia (HIT). Its predictable anticoagulant effect and short half-life make it a valuable tool in thrombosis research.
Data Summary of Bivalirudin Trifluoroacetate in Animal Models
The following tables summarize the quantitative data on the use of Bivalirudin Trifluoroacetate in various animal models of thrombosis.
| Animal Model | Species/Strain | Bivalirudin Trifluoroacetate Dose | Administration Route | Key Efficacy Endpoints | Reference |
| Arterial Thrombosis | |||||
| Ferric Chloride-Induced Carotid Artery Thrombosis | Mouse | 1 µmol/kg (micellar formulation) | Intravenous | Higher anticoagulant activity compared to free bivalirudin | [1] |
| Intracoronary Thrombosis | Swine | Not specified | Intravenous | Experimental validation of thrombosis | [2] |
| Myocardial Infarction (Ischemia/Reperfusion) | Pig | Not specified | Intravenous | Evaluation of myocardial salvage | [1] |
| Venous Thrombosis | |||||
| Thromboplastin-Induced Pulmonary Embolism | Mouse | 1 µmol/kg (micellar formulation) | Intravenous | Higher anticoagulant activity compared to free bivalirudin | [1] |
| Toxicity Study | |||||
| 24-hour Continuous Infusion | Rat (Sprague-Dawley) | 100, 500, 2000 mg/kg/24h | Intravenous Infusion | No-Observed-Adverse-Effect Level (NOAEL) was 2000 mg/kg/24h. Hemorrhage observed at 500 and 2000 mg/kg/24h following blood sampling. | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Ferric Chloride-Induced Carotid Artery Thrombosis in Mice
This model is widely used to study arterial thrombosis by inducing endothelial injury.
Materials:
-
Bivalirudin Trifluoroacetate
-
Saline (vehicle)
-
Anesthetic agent (e.g., ketamine/xylazine cocktail)
-
Ferric chloride (FeCl₃) solution (e.g., 10% w/v)
-
Filter paper strips (1-2 mm wide)
-
Surgical instruments (forceps, scissors, vessel clamps)
-
Doppler flow probe or intravital microscope
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic regimen.
-
Make a midline cervical incision to expose the common carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
Administer Bivalirudin Trifluoroacetate or vehicle intravenously (e.g., via tail vein injection) at the desired dose and time point before injury.
-
Place a small piece of filter paper saturated with FeCl₃ solution onto the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes) to induce endothelial injury.
-
Remove the filter paper and monitor blood flow using a Doppler flow probe or visualize thrombus formation using intravital microscopy.
-
Record the time to vessel occlusion, defined as the cessation of blood flow for a specified duration.
Experimental Workflow for Ferric Chloride-Induced Carotid Artery Thrombosis
Caption: Workflow for the ferric chloride-induced carotid artery thrombosis model.
Thromboplastin-Induced Pulmonary Embolism in Mice
This model is used to evaluate the efficacy of antithrombotic agents in a venous thrombosis setting that leads to pulmonary embolism.
Materials:
-
Bivalirudin Trifluoroacetate
-
Saline (vehicle)
-
Thromboplastin (B12709170) solution
-
Anesthetic agent
Procedure:
-
Anesthetize the mice.
-
Administer Bivalirudin Trifluoroacetate or vehicle intravenously at the desired dose.
-
After a predetermined time, inject a lethal dose of thromboplastin solution intravenously to induce widespread thrombosis and subsequent pulmonary embolism.
-
Observe the animals for a defined period (e.g., 30 minutes) and record the survival rate.
-
Alternatively, for mechanistic studies, lungs can be harvested for histological analysis of thrombus formation.
Experimental Workflow for Thromboplastin-Induced Pulmonary Embolism
References
- 1. Controlled reperfusion with intravenous bivalirudin and intracoronary abciximab combination therapy in the porcine myocardial infarction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bivalirudin-associated intracoronary thrombosis during gamma-brachytherapy and its experimental validation in acute swine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 24-hour continuous infusion study of bivalirudin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Bivalirudin Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Bivalirudin (B194457) Trifluoroacetate in both bulk pharmaceutical substances and biological matrices. The protocols are designed to be readily implemented in a laboratory setting, ensuring accurate and reproducible results for quality control, pharmacokinetic studies, and routine analysis.
Introduction
Bivalirudin is a direct thrombin inhibitor used as an anticoagulant, primarily in patients undergoing percutaneous coronary intervention.[1][2] Accurate quantification of Bivalirudin is crucial for ensuring product quality, assessing therapeutic efficacy, and monitoring patient safety.[3] This document outlines validated analytical methods, including High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) and Fluorescence Detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
A summary of the performance characteristics of various analytical methods for Bivalirudin quantification is presented below.
| Method | Matrix | Linearity Range | LLOQ/LOD | Accuracy (% Recovery) | Precision (%RSD) | Citation |
| HPLC-Fluorescence | Human Plasma | 3 - 20 µg/mL | 1 µg/mL (LOD) | Not Reported | Not Reported | [4] |
| HPLC-UV | Bulk & Dosage Form | 2 - 20 µg/mL | 1.775 µg/mL (LOQ) / 0.5792 µg/mL (LOD) | 100.7% | < 1% | [3] |
| LC-MS/MS | Human Plasma | 1 - 1000 ng/mL | 1 ng/mL (LLOQ) / 0.3 ng/mL (LOD) | -0.4% to 0.5% (RE) | ≤ 2.92% (intra-day), ≤ 3.36% (inter-day) | [5][6] |
| LC-MS/MS | Human Plasma | 0.5 - 25 µg/mL | 0.5 µg/mL (LLOQ) | Not Reported | Not Reported | [5] |
Experimental Protocols
HPLC Method for Bulk and Pharmaceutical Dosage Forms
This method is suitable for the routine quality control analysis of Bivalirudin in bulk drug substance and finished pharmaceutical products.[3]
Instrumentation:
-
HPLC system with a UV detector (Shimadzu with photodiode array detector or equivalent)[7]
-
Data acquisition and processing software (LC solution software or equivalent)[7]
Chromatographic Conditions:
-
Column: YMC Basic, 150mm x 4.6mm, 3.0 µm[7]
-
Mobile Phase A: 0.05M monopotassium phosphate (B84403) in water[7]
-
Mobile Phase B: Acetonitrile (B52724) and water (90:10, v/v)[7]
-
Gradient Program:
-
0.01 min: 0% B
-
5 min: 0% B
-
10 min: 30% B
-
15 min: 90% B
-
20 min: 0% B
-
25 min: 0% B[7]
-
-
Flow Rate: 0.5 mL/min[7]
-
Detection Wavelength: 276 nm[3]
-
Injection Volume: Not specified, can be optimized (e.g., 20 µL)
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Bivalirudin reference standard in a suitable solvent (e.g., water or mobile phase A) to obtain a known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 2 to 20 µg/mL.[3]
-
Sample Preparation (Bulk Drug): Accurately weigh and dissolve a known amount of Bivalirudin drug substance in a suitable solvent to achieve a concentration within the calibration range.
-
Sample Preparation (Dosage Form): For lyophilized powder, reconstitute the vial with a specified volume of sterile water. Further dilute an aliquot of the reconstituted solution with a suitable solvent to achieve a final concentration within the calibration range.
Workflow Diagram:
Caption: HPLC-UV workflow for Bivalirudin quantification.
LC-MS/MS Method for Bivalirudin in Human Plasma
This highly sensitive and selective method is ideal for pharmacokinetic studies requiring the quantification of Bivalirudin in biological matrices.[5][6]
Instrumentation:
-
LC-MS/MS system (e.g., Triple-quadrupole mass spectrometer with ESI interface)[6]
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: 300SB-C18, 150 mm x 4.6 mm i.d., 5 µm particle size[6]
-
Mobile Phase: 0.1% formic acid in methanol (B129727) (45:55, v/v)[6]
-
Flow Rate: Not specified, typically 0.5 - 1.0 mL/min for this column dimension
-
Run Time: 3.5 min[5]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI)[6]
-
MRM Transitions:
-
Optimized MS Parameters:
-
Curtain Gas: 15 psi
-
Gas 1: 40 psi
-
Gas 2: 50 psi
-
Ion Spray Voltage: 5200 V
-
Source Temperature: 450 °C
-
Declustering Potential (DP): 63 V (Bivalirudin), 70 V (Triptorelin)
-
Collision Energy (CE): 57 eV (Bivalirudin), 73 eV (Triptorelin)[5]
-
Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):
-
To a 1.5 mL Eppendorf tube, add 100 µL of plasma, 100 µL of methanol/water (50:50, v/v) (or standard/QC solution), 50 µL of 2% aqueous ammonia, and 100 µL of the internal standard working solution.[5]
-
Add 300 µL of acetonitrile to precipitate proteins.[5]
-
Vortex mix for 30 seconds and centrifuge at 15,000 rpm for 10 minutes.[5]
-
Transfer the supernatant to a new 2 mL Eppendorf tube.[5]
-
Add 800 µL of dichloromethane, vortex for 30 seconds, and centrifuge at 15,000 rpm for 3 minutes.[5]
-
Inject 30 µL of the upper aqueous layer into the LC-MS/MS system.[5]
Workflow Diagram:
Caption: LC-MS/MS workflow for Bivalirudin in plasma.
Stability and Storage
Bivalirudin is a peptide and can be susceptible to degradation.[8] Stock and working solutions should be stored at 4 °C when not in use.[5] For long-term storage, it is recommended to store solutions below -20 °C.[9] It is also noted that the [Asp9]-bivalirudin analog content can increase with the water content, so proper storage in a dry environment is important.[8]
Conclusion
The analytical methods detailed in these application notes provide robust and reliable approaches for the quantification of Bivalirudin Trifluoroacetate. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. The provided protocols and workflows offer a comprehensive guide for researchers, scientists, and drug development professionals to ensure accurate and consistent results in their analytical endeavors.
References
- 1. Assays to Monitor Bivalirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. ijpra.com [ijpra.com]
- 4. Liquid chromatography method for determination of bivalirudin in human plasma and urine using automated ortho-phthalaldehyde derivatization and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of bivalirudin, a novel anticoagulant peptide, in human plasma by LC–MS/MS: Method development, validation and application to pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of bivalirudin, a novel anticoagulant peptide, in human plasma by LC-MS/MS: Method development, validation and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpbs.com [ijpbs.com]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
Application Note: HPLC Analysis of Bivalirudin Trifluoroacetate Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bivalirudin (B194457) is a synthetic 20-amino acid peptide that acts as a specific and reversible direct thrombin inhibitor.[1][2] It is used as an anticoagulant in patients undergoing percutaneous coronary intervention.[2] Bivalirudin Trifluoroacetate is the salt form of the active pharmaceutical ingredient. Ensuring the purity of Bivalirudin is critical for its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity of Bivalirudin and quantifying its related impurities.
This application note provides detailed protocols for the HPLC analysis of Bivalirudin Trifluoroacetate purity, based on established pharmacopeial methods. The methodologies are intended to guide researchers, scientists, and drug development professionals in establishing and validating their own purity assays for this critical therapeutic agent.
Experimental Protocols
Two distinct HPLC procedures are detailed below for the comprehensive analysis of Bivalirudin Trifluoroacetate and its impurities.
Procedure 1: Primary Impurity Profile
This method is designed for the general assessment of impurities.
2.1.1. Materials and Reagents
-
Bivalirudin Trifluoroacetate Sample
-
USP Bivalirudin Reference Standard (RS)
-
USP [Asp9]-Bivalirudin RS[1]
-
USP [des-Glu13]-Bivalirudin RS[1]
-
Acetonitrile (B52724) (HPLC Grade)
-
Trifluoroacetic Acid (TFA), Spectrophotometric Grade
-
Water (HPLC Grade)
2.1.2. Preparation of Solutions
-
Solution A: A mixture of Water and Acetonitrile (85:15 v/v).
-
Solution B: 0.04% Trifluoroacetic Acid (TFA) (v/v) in Solution A.
-
Solution C: 0.04% Trifluoroacetic Acid in Acetonitrile.
-
Sample Solution: Prepare a solution of Bivalirudin in water at a concentration of 2.5 mg/mL.[3]
-
System Suitability Solution: Prepare a solution containing 2.5 mg/mL of USP Bivalirudin RS spiked with 0.05 mg/mL of USP [Asp9]-Bivalirudin RS and 0.05 mg/mL of USP [des-Glu13]-Bivalirudin RS in water.[3]
-
Blank: Water.[3]
2.1.3. Chromatographic Conditions
The chromatographic separation is achieved using a gradient elution on a suitable C18 column.
| Parameter | Specification |
| Column | C18, 4.6 mm x 150 mm, 3.5 µm |
| Mobile Phase | See Gradient Table 1 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
| Injection Volume | 20 µL |
| Column Temperature | 40°C |
Gradient Table 1: Mobile Phase Gradient for Procedure 1
| Time (minutes) | Solution B (%) | Solution C (%) |
| 0 | 100 | 0 |
| 40 | 60 | 40 |
| 45 | 50 | 50 |
| 46 | 100 | 0 |
| 55 | 100 | 0 |
2.1.4. System Suitability
The system suitability must be verified before sample analysis.
| Parameter | Requirement |
| Resolution | Not less than 2.5 between [Asp9]-bivalirudin and bivalirudin peaks.[3] |
| Tailing Factor | Not more than 2.0 for the bivalirudin peak. |
| Relative Standard Deviation (RSD) | Not more than 2.0% for replicate injections of the Bivalirudin peak. |
Procedure 2: Analysis of Specific Impurities
This method is optimized for the separation of other specific impurities.
2.2.1. Materials and Reagents
-
Bivalirudin Trifluoroacetate Sample
-
USP Bivalirudin Reference Standard (RS)
-
USP [des-Glu13]-Bivalirudin RS[3]
-
Acetonitrile (HPLC Grade)
-
Sodium Acetate (B1210297) Trihydrate
-
Glacial Acetic Acid
-
Water (HPLC Grade)
2.2.2. Preparation of Solutions
-
Buffer Solution: Dissolve 13.6 g of sodium acetate trihydrate in 900 mL of water. Adjust the pH to 6.5 ± 0.1 with glacial acetic acid. Dilute with water to 1000 mL and filter through a 0.2 µm filter.[3]
-
Solution A: A mixture of Buffer solution and water (1:1 v/v).[3]
-
Solution B: A mixture of Buffer solution and acetonitrile (1:1 v/v).[3]
-
Sample Solution: Prepare a solution of Bivalirudin in water at a concentration of 3.0 mg/mL.
-
System Suitability Solution: Prepare a solution containing 3 mg/mL of USP Bivalirudin RS spiked with 0.015 mg/mL of USP [des-Glu13]-Bivalirudin RS in a suitable diluent.[3]
2.2.3. Chromatographic Conditions
| Parameter | Specification |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | See Gradient Table 2 |
| Flow Rate | 1.5 mL/min |
| Detection | UV at 215 nm |
| Injection Volume | 20 µL |
| Column Temperature | 45°C |
Gradient Table 2: Mobile Phase Gradient for Procedure 2
| Time (minutes) | Solution A (%) | Solution B (%) |
| 0 | 75 | 25 |
| 30 | 55 | 45 |
| 35 | 20 | 80 |
| 36 | 75 | 25 |
| 45 | 75 | 25 |
2.2.4. System Suitability
| Parameter | Requirement |
| Resolution | Not less than 2.0 between Bivalirudin and [des-Glu13]-Bivalirudin peaks. |
| Column Efficiency | Not less than 12,000 theoretical plates for the bivalirudin peak.[3] |
| Tailing Factor | Not more than 2.0 for the bivalirudin peak. |
Data Presentation
The results of the purity analysis should be presented in a clear and organized manner. The percentage of each impurity is calculated based on the peak area relative to the total area of all peaks in the chromatogram.
Table 3: Example Impurity Profile
| Impurity Name / RRT | Retention Time (min) | Peak Area | Area (%) |
| [Asp9]-Bivalirudin | e.g., 15.2 | e.g., 15000 | e.g., 0.15 |
| Bivalirudin | e.g., 18.5 | e.g., 9950000 | e.g., 99.50 |
| [des-Glu13]-Bivalirudin | e.g., 21.1 | e.g., 10000 | e.g., 0.10 |
| Unknown Impurity 1 | e.g., 23.4 | e.g., 5000 | e.g., 0.05 |
| Total Impurities | e.g., 0.30 |
Note: RRT = Relative Retention Time
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the HPLC analysis of Bivalirudin Trifluoroacetate purity.
Caption: HPLC Analysis Workflow for Bivalirudin Purity.
Conclusion
The HPLC methods detailed in this application note provide a robust framework for the purity analysis of Bivalirudin Trifluoroacetate. Adherence to these protocols, including system suitability checks, will ensure accurate and reliable results for quality control and drug development purposes. The total impurities, calculated as the sum of all individual impurities from both procedures, should not exceed 2.5%.[3] It is essential to validate these methods within the specific laboratory environment to confirm their suitability for their intended use.
References
Application Notes and Protocols for Studying Platelet Activation with Bivalirudin Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing bivalirudin (B194457) trifluoroacetate (B77799), a direct thrombin inhibitor, in the study of platelet activation. This document outlines the mechanism of action, presents key quantitative data, and offers detailed protocols for in vitro platelet function assays.
Bivalirudin trifluoroacetate is a synthetic 20-residue peptide that reversibly inhibits thrombin, a key protease in the coagulation cascade responsible for converting fibrinogen to fibrin (B1330869) and potently activating platelets.[1][2] Its specific and reversible binding to both the catalytic site and the anion-binding exosite of circulating and clot-bound thrombin makes it a valuable tool for investigating the intricacies of platelet signaling and thrombosis.[3][4][5]
Mechanism of Action
Bivalirudin exerts its anticoagulant and antiplatelet effects by directly inhibiting thrombin.[6][7] This inhibition prevents thrombin-mediated cleavage of protease-activated receptors (PARs) on the platelet surface, specifically PAR1 and PAR4, which are crucial for thrombin-induced platelet activation.[8] By blocking these receptors, bivalirudin effectively attenuates downstream signaling events, including intracellular calcium mobilization, granule release (e.g., P-selectin expression), and conformational changes in integrin αIIbβ3 (GPIIb/IIIa), ultimately leading to reduced platelet aggregation.[8][9]
Unlike indirect thrombin inhibitors like heparin, bivalirudin does not require a cofactor such as antithrombin for its activity and can inhibit both circulating and clot-bound thrombin.[4][5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. drugs.com [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. Bivalirudin:uses, mechanism of Action, and side effects_Chemicalbook [chemicalbook.com]
- 7. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Effects of Heparin and Bivalirudin on Thrombin-Induced Platelet Activation: Differential Modulation of PAR Signaling Drives Divergent Prothrombotic Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dichotomous effects of exposure to bivalirudin in patients undergoing percutaneous coronary intervention on protease-activated receptor-mediated platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bivalirudin Trifluoroacetate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bivalirudin (B194457) Trifluoroacetate is a synthetic, 20-residue peptide that acts as a specific and reversible direct thrombin inhibitor (DTI).[1] Derived from hirudin, a naturally occurring anticoagulant found in leech saliva, bivalirudin is utilized in clinical settings primarily for anticoagulation during percutaneous coronary interventions (PCI).[1][2] Its utility extends to in vitro and cell culture-based research for investigating thrombosis, hemostasis, and cellular responses to thrombin inhibition. Unlike indirect thrombin inhibitors like heparin, bivalirudin does not require a cofactor such as antithrombin for its activity and can inhibit both circulating and clot-bound thrombin.[3][4][5] This makes it a valuable tool for studying cellular mechanisms in hematology, cardiovascular biology, and inflammation.
Mechanism of Action
Bivalirudin exerts its anticoagulant effect by binding specifically and reversibly to thrombin at two distinct sites: the catalytic active site and the anion-binding exosite 1, which is involved in fibrinogen recognition.[2][6] This dual binding prevents thrombin from cleaving fibrinogen to fibrin (B1330869), a critical step in the formation of a blood clot.[4] Furthermore, by inhibiting thrombin, bivalirudin prevents thrombin-mediated activation of platelets and factors V and VIII.[4][7]
Once bound, the bivalirudin molecule is slowly cleaved by thrombin, which leads to a partial recovery of the thrombin active site, contributing to the drug's reversible action and relatively short half-life of approximately 25 minutes in subjects with normal renal function.[2][8]
Applications in Cell Culture
Bivalirudin Trifluoroacetate is a versatile tool for a range of cell-based assays, including:
-
Platelet Activation and Aggregation Studies: Investigating the role of thrombin in platelet signaling and aggregation, particularly through Protease-Activated Receptors (PARs).[9]
-
Endothelial Cell Biology: Studying thrombin-induced changes in endothelial permeability, barrier function, and inflammatory responses.[10]
-
Smooth Muscle Cell Research: Examining the expression of pro-coagulant factors like Tissue Factor (TF) in vascular smooth muscle cells.[11][12]
-
Inflammation and Monocyte Interaction: Assessing the role of thrombin in platelet-monocyte aggregation and subsequent inflammatory signaling.[13]
-
Stem and Progenitor Cell Studies: Evaluating and controlling the procoagulant activity of mesenchymal and progenitor cells for transplantation research.[14][15]
Quantitative Data Summary
The following table summarizes concentrations of Bivalirudin Trifluoroacetate used in various in vitro and cell culture experiments.
| Cell Type/System | Bivalirudin Concentration | Application/Observed Effect | Reference |
| Washed Human Platelets | 1 µg/mL | Mimics plasma concentrations post-PCI; used to study PAR-mediated platelet activation.[9] | [9] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 30 µg/mL | Attenuated thrombin-induced increases in S1PR2 expression and endothelial hyperpermeability.[10] | [10] |
| Human Smooth Muscle Cells (SMCs) | Not specified | Inhibited thrombin-induced Tissue Factor (TF) expression and pro-coagulant activity.[11] | [11] |
| Human Adult Liver Progenitor Cells (hALPCs) | Not specified (used in combination with heparin) | Partially controlled the procoagulant activity of hALPCs.[15] | [15] |
| Platelet-Poor Plasma | 1.5 - 30 µg/mL | Dose-dependently delayed and decreased thrombin formation.[16][17] | [16][17] |
Experimental Protocols
1. Preparation of Bivalirudin Trifluoroacetate Stock Solution
-
Reconstitution: Bivalirudin Trifluoroacetate is typically supplied as a lyophilized powder. Reconstitute the powder in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to create a stock solution. For a 250 mg vial, reconstitution with 5 mL of Sterile Water for Injection yields a concentration of 50 mg/mL.[18]
-
Solubility: To aid dissolution, warm the tube to 37°C for 10 minutes or use an ultrasonic bath for a short period.[17]
-
Storage: The reconstituted stock solution can be stored at 2-8°C for up to 24 hours.[18] For long-term storage, create aliquots and store them at -20°C or below for several months.[17] Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute the stock solution in the appropriate cell culture medium or assay buffer to the desired final concentration immediately before use.
2. Platelet Aggregation Assay (based on[9])
This protocol assesses the effect of bivalirudin on thrombin-induced platelet aggregation.
-
Cell Preparation: Isolate human platelets from whole blood collected in acid-citrate-dextrose tubes. Prepare washed platelets and resuspend them in a suitable buffer (e.g., KRG buffer) to a concentration of 250 × 10⁹ cells/L.
-
Incubation: Aliquot 0.3 mL of the washed platelet suspension into aggregometer cuvettes. Incubate with antithrombin (1 U/mL) and the desired concentration of bivalirudin (e.g., 1 µg/mL) for 10 minutes at room temperature.
-
Aggregation Induction: Place the cuvettes in a 37°C aggregometer. After a 2-minute incubation, induce platelet aggregation by adding α-thrombin (e.g., 4 U/mL).
-
Measurement: Monitor and record changes in light transmission over time using the aggregometer. A decrease in light absorbance indicates platelet aggregation.
-
Controls: Include a vehicle control (buffer only), a positive control (thrombin only), and potentially a comparison anticoagulant like heparin.
3. Endothelial Cell Permeability Assay (based on[10])
This protocol measures the effect of bivalirudin on thrombin-induced hyperpermeability in an endothelial cell monolayer.
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) on a porous Transwell insert until a confluent monolayer is formed.
-
Treatment:
-
Pre-treat the HUVEC monolayer with bivalirudin (e.g., 30 µg/mL) for a specified time (e.g., 30-60 minutes).
-
Add thrombin (e.g., 2 U/mL) to the upper chamber of the Transwell insert.
-
-
Permeability Measurement:
-
Add a tracer molecule (e.g., FITC-dextran) to the upper chamber.
-
At various time points, collect samples from the lower chamber.
-
Measure the fluorescence of the samples from the lower chamber using a plate reader.
-
-
Analysis: An increase in fluorescence in the lower chamber corresponds to increased monolayer permeability. Compare the permeability in bivalirudin-treated cells to thrombin-only and vehicle controls.
-
Visualization (Optional): Fix the cells and stain for F-actin (using phalloidin) to visualize changes in the cytoskeleton and the formation of intercellular gaps.[10]
4. Tissue Factor (TF) Expression in Smooth Muscle Cells (based on[11][12])
This protocol determines if bivalirudin can inhibit thrombin-induced TF expression in vascular smooth muscle cells (SMCs).
-
Cell Culture: Culture human aortic or coronary artery SMCs in appropriate media until they reach 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 24 hours to reduce basal TF expression.
-
Treatment: Pre-incubate the cells with bivalirudin at the desired concentration for 1-2 hours. Then, stimulate the cells with thrombin.
-
Analysis of TF mRNA (qPCR):
-
After 2-4 hours of thrombin stimulation, lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Use quantitative real-time PCR (qPCR) with primers specific for human TF and a housekeeping gene to determine relative TF mRNA expression.
-
-
Analysis of TF Protein (Western Blot or Activity Assay):
-
After 6-24 hours of stimulation, lyse the cells to obtain total protein.
-
Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against TF, followed by a secondary antibody.
-
Alternatively, measure the pro-coagulant activity of the cell lysate using a chromogenic TF activity assay.[11]
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for cell culture studies using Bivalirudin.
Bivalirudin Signaling Pathway Inhibition
Caption: Bivalirudin directly inhibits thrombin, blocking fibrin clot formation and platelet activation.
References
- 1. Bivalirudin (“Angiomax”): Rescue Therapy in Covid Cases | AmbioPharm [ambiopharm.com]
- 2. What is the mechanism of Bivalirudin? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Bivalirudin:uses, mechanism of Action, and side effects_Chemicalbook [chemicalbook.com]
- 5. Bivalirudin for Maintenance Anticoagulation During Venovenous Extracorporeal Membrane Oxygenation for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Bivalirudin, thrombin and platelets: clinical implications and future directions. [vivo.weill.cornell.edu]
- 8. youtube.com [youtube.com]
- 9. Frontiers | Effects of Heparin and Bivalirudin on Thrombin-Induced Platelet Activation: Differential Modulation of PAR Signaling Drives Divergent Prothrombotic Responses [frontiersin.org]
- 10. Bivalirudin Attenuates Thrombin-Induced Endothelial Hyperpermeability via S1P/S1PR2 Category: Original Articles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bivalirudin inhibits periprocedural platelet function and tissue factor expression of human smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Promotion of proinflammatory interactions between platelets and monocytes by unfractionated heparin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bivalirudin in Combination with Heparin to Control Mesenchymal Cell Procoagulant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bivalirudin in Combination with Heparin to Control Mesenchymal Cell Procoagulant Activity | PLOS One [journals.plos.org]
- 16. apexbt.com [apexbt.com]
- 17. apexbt.com [apexbt.com]
- 18. accordhealthcare.us [accordhealthcare.us]
Determining the Dose-Response Curve of Bivalirudin Trifluoroacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bivalirudin (B194457) Trifluoroacetate is a synthetic 20-residue peptide that acts as a specific and reversible direct thrombin inhibitor.[1][2] Its mechanism of action involves binding to both the catalytic site and the anion-binding exosite of circulating and clot-bound thrombin.[3][4] This inhibition prevents the conversion of fibrinogen to fibrin (B1330869), thereby disrupting the formation of a thrombus.[5] Unlike indirect thrombin inhibitors like heparin, bivalirudin does not require a cofactor such as antithrombin for its anticoagulant activity and does not activate platelets.[3][4] These properties contribute to a predictable anticoagulant response.[3] Bivalirudin is utilized in clinical settings such as percutaneous coronary intervention (PCI) to prevent ischemic events.[1][3] Accurate determination of its dose-response curve is critical for preclinical research and drug development to establish its potency and therapeutic window.
These application notes provide detailed protocols for determining the in vitro dose-response curve of Bivalirudin Trifluoroacetate using standard coagulation assays.
Mechanism of Action and Signaling Pathway
Bivalirudin exerts its anticoagulant effect by directly inhibiting thrombin (Factor IIa). Thrombin is a pivotal enzyme in the coagulation cascade, responsible for cleaving fibrinogen to form fibrin monomers, which then polymerize to form a stable clot. Thrombin also activates several other clotting factors, including Factors V, VIII, and XIII, and promotes platelet activation and aggregation.[1][3] By binding to thrombin, bivalirudin blocks these downstream effects, leading to a dose-dependent prolongation of clotting times.
Bivalirudin's mechanism of action.
Experimental Protocols
To determine the dose-response curve of Bivalirudin Trifluoroacetate, a series of in vitro coagulation assays are performed on citrated human plasma spiked with varying concentrations of the drug. The most common and relevant assays are the Activated Partial Thromboplastin (B12709170) Time (aPTT), Prothrombin Time (PT), and Thrombin Time (TT).[6]
General Sample Preparation
-
Blood Collection: Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate. The ratio of blood to anticoagulant should be 9:1.[7]
-
Plasma Preparation: Centrifuge the citrated whole blood at 2500 x g for 15 minutes to obtain platelet-poor plasma (PPP).[7][8]
-
Bivalirudin Stock Solution: Prepare a stock solution of Bivalirudin Trifluoroacetate in sterile water or saline.
-
Spiked Plasma Samples: Prepare a series of dilutions of the bivalirudin stock solution in the pooled normal plasma to achieve a range of final concentrations. Suggested concentrations for the dose-response curve are 0, 0.1, 0.25, 0.5, 1.0, 2.5, and 5.0 µg/mL.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay evaluates the integrity of the intrinsic and common coagulation pathways. Bivalirudin prolongs aPTT in a dose-dependent manner.[7]
Principle: The clotting time of plasma is measured after the addition of a reagent containing a phospholipid and a contact activator (e.g., silica), followed by the addition of calcium chloride to initiate coagulation.[7][9]
Protocol:
-
Pre-warm the aPTT reagent and 0.025 M calcium chloride solution to 37°C.[7]
-
Pipette 50 µL of the bivalirudin-spiked plasma sample into a coagulometer cuvette.[7][9]
-
Add 50 µL of the pre-warmed aPTT reagent to the cuvette.[7][9]
-
Add 50 µL of the pre-warmed calcium chloride solution to initiate the reaction and simultaneously start the timer on the coagulometer.[7][9]
-
Record the time in seconds for a clot to form.[7]
aPTT experimental workflow.
Prothrombin Time (PT) Assay
The PT assay assesses the extrinsic and common pathways of coagulation.
Principle: The clotting time of plasma is measured after the addition of a thromboplastin reagent (a combination of tissue factor and phospholipids) and calcium.
Protocol:
-
Pre-warm the PT reagent (containing tissue factor and calcium) to 37°C.
-
Pipette 50 µL of the bivalirudin-spiked plasma sample into a coagulometer cuvette.
-
Incubate the plasma at 37°C for 3 minutes.
-
Add 100 µL of the pre-warmed PT reagent to initiate the reaction and simultaneously start the timer.
-
Record the time in seconds for a clot to form.
Thrombin Time (TT) Assay
The TT assay directly measures the rate of conversion of fibrinogen to fibrin. It is highly sensitive to the presence of thrombin inhibitors.
Principle: A known amount of thrombin is added to the plasma, and the time to clot formation is measured.
Protocol:
-
Pre-warm a thrombin reagent of known concentration to 37°C.
-
Pipette 100 µL of the bivalirudin-spiked plasma sample into a coagulometer cuvette.
-
Incubate the plasma at 37°C for 3 minutes.
-
Add 50 µL of the pre-warmed thrombin reagent to initiate the reaction and simultaneously start the timer.
-
Record the time in seconds for a clot to form.
Data Presentation
The quantitative data obtained from the coagulation assays should be summarized in a clear and structured table to facilitate comparison and the plotting of a dose-response curve.
| Bivalirudin Concentration (µg/mL) | aPTT (seconds) | PT (seconds) | TT (seconds) |
| 0 (Control) | Insert Value | Insert Value | Insert Value |
| 0.1 | Insert Value | Insert Value | Insert Value |
| 0.25 | Insert Value | Insert Value | Insert Value |
| 0.5 | Insert Value | Insert Value | Insert Value |
| 1.0 | Insert Value | Insert Value | Insert Value |
| 2.5 | Insert Value | Insert Value | Insert Value |
| 5.0 | Insert Value | Insert Value | Insert Value |
Note: The values in the table are placeholders and should be replaced with experimentally determined data. Each concentration should be tested in replicate (n≥3) and the mean ± standard deviation should be reported.
Data Analysis and Interpretation
The data from the table can be used to plot the bivalirudin concentration on the x-axis (preferably on a logarithmic scale) against the clotting time in seconds on the y-axis for each assay. This will generate a dose-response curve, from which key parameters such as the EC50 (the concentration of bivalirudin that produces 50% of the maximal anticoagulant effect) can be determined. The steepness of the curve provides information about the sensitivity of the coagulation pathway to the inhibitory effects of bivalirudin. A linear relationship is often observed at lower concentrations, with a plateau effect at higher concentrations in some assays like the aPTT.[10]
Conclusion
The protocols outlined in these application notes provide a robust framework for researchers to determine the in vitro dose-response curve of Bivalirudin Trifluoroacetate. The use of standard coagulation assays such as aPTT, PT, and TT allows for a comprehensive characterization of the anticoagulant properties of bivalirudin. The resulting data is essential for understanding its potency and for the development of safe and effective therapeutic strategies.
References
- 1. drugs.com [drugs.com]
- 2. nbinno.com [nbinno.com]
- 3. Bivalirudin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Bivalirudin? [synapse.patsnap.com]
- 6. apexbt.com [apexbt.com]
- 7. benchchem.com [benchchem.com]
- 8. atlas-medical.com [atlas-medical.com]
- 9. linear.es [linear.es]
- 10. Unresponsiveness of Activated Partial Thromboplastin Time to Bivalirudin in Adults Receiving Extracorporeal Membrane Oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thrombin Generation Assay Using Bivalirudin Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thrombin generation assay (TGA) is a global hemostasis assay that provides a comprehensive assessment of the coagulation potential of a plasma sample. Unlike traditional clotting tests that measure the time to clot formation, the TGA monitors the entire process of thrombin generation and decay, offering valuable insights into both pro- and anticoagulant processes. Bivalirudin (B194457) Trifluoroacetate is a direct, reversible inhibitor of thrombin, a key enzyme in the coagulation cascade.[1] This document provides a detailed protocol for performing a thrombin generation assay in the presence of Bivalirudin Trifluoroacetate using the Calibrated Automated Thrombogram (CAT) method, specifically addressing the necessary modifications for direct thrombin inhibitors.
Mechanism of Action of Bivalirudin
Bivalirudin is a synthetic polypeptide that directly inhibits thrombin by binding to both its catalytic site and its substrate recognition site (anion-binding exosite).[1] This binding is reversible, as thrombin can slowly cleave bivalirudin, leading to the recovery of thrombin function. By directly inhibiting thrombin, bivalirudin effectively prevents the conversion of fibrinogen to fibrin, a critical step in clot formation.
Signaling Pathway of Bivalirudin in the Coagulation Cascade
The following diagram illustrates the central role of thrombin in the coagulation cascade and the inhibitory action of Bivalirudin.
Caption: Inhibition of Thrombin by Bivalirudin in the Coagulation Cascade.
Quantitative Data: Effect of Bivalirudin on Thrombin Generation Parameters
The following table summarizes the dose-dependent effect of Bivalirudin on key thrombin generation assay parameters. Data is compiled from multiple sources to provide a representative overview. A progressive delay in the onset of thrombin formation is a key finding.[2]
| Bivalirudin Concentration (µg/mL) | Lag Time (min) | Peak Thrombin (nM) | Time to Peak (min) | Endogenous Thrombin Potential (ETP) (nM·min) |
| 0 (Control) | ~3.5 | ~300 | ~6.0 | ~1500 |
| 1.5 | Increased | Decreased | Increased | Slightly Decreased |
| 5.0 | Further Increased | Further Decreased | Further Increased | Decreased |
| 10.0 | Significantly Increased | Significantly Decreased | Significantly Increased | Significantly Decreased |
| 30.0 | Markedly Increased | Markedly Decreased | Markedly Increased | Markedly Decreased |
Note: The values presented are approximate and can vary depending on the specific reagents, plasma source, and instrument used. It is recommended to establish a baseline and dose-response curve for each experimental setup.
Experimental Protocol: Thrombin Generation Assay with Bivalirudin
This protocol is based on the Calibrated Automated Thrombogram (CAT) method, with modifications for the use of a direct thrombin inhibitor. The standard CAT-I method is unsuitable for direct thrombin inhibitors as the inhibitor can interfere with the thrombin calibrator.[3] Therefore, the CAT-II method, which utilizes a buffer-based calibration, is required.[3]
Materials
-
Bivalirudin Trifluoroacetate
-
Platelet-Poor Plasma (PPP)
-
Thrombinoscope™ or similar fluorescent plate reader
-
CAT-II reagents (including trigger solution, fluorescent substrate, and calibrator)
-
96-well microplates (black, flat-bottom)
-
Reagent-grade water
-
Appropriate solvent for Bivalirudin (e.g., sterile water for injection)
-
Precision pipettes and tips
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow.
Caption: Experimental workflow for the Thrombin Generation Assay with Bivalirudin.
Detailed Methodology
1. Preparation of Bivalirudin Trifluoroacetate Solutions
-
Stock Solution: Reconstitute Bivalirudin Trifluoroacetate powder in an appropriate solvent (e.g., sterile water for injection) to create a concentrated stock solution. The solubility will depend on the specific product; consult the manufacturer's data sheet.
-
Working Solutions: Prepare a series of dilutions of the Bivalirudin stock solution in the assay buffer to achieve the desired final concentrations in the plasma samples (e.g., ranging from 0.1 to 50 µg/mL).
2. Preparation of Platelet-Poor Plasma (PPP)
-
Collect whole blood into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 2000 x g for 15 minutes at room temperature to obtain PPP.
-
Carefully aspirate the PPP, avoiding the buffy coat, and pool it.
-
The PPP can be used fresh or snap-frozen and stored at -80°C for later use. If frozen, thaw rapidly in a 37°C water bath before use.
3. Assay Procedure (Calibrated Automated Thrombogram - CAT-II Method)
-
Plate Setup:
-
Pipette 80 µL of PPP into the designated wells of a 96-well microplate.
-
Add 10 µL of the Bivalirudin working solutions or vehicle control to the respective wells.
-
For the CAT-II calibration, a separate set of wells will be used with a buffer system instead of plasma.[3]
-
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Initiation of Thrombin Generation:
-
Dispense 20 µL of the trigger solution (containing a low concentration of tissue factor and phospholipids) into each well.
-
Immediately dispense 20 µL of the fluorescent substrate/calcium chloride solution into each well to start the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the microplate into the fluorometer pre-heated to 37°C.
-
Measure the fluorescence intensity over time (e.g., every 20 seconds for 60 minutes) at an excitation wavelength of ~390 nm and an emission wavelength of ~460 nm.
-
-
Calibration (CAT-II Method):
-
The CAT-II method utilizes a calibrator measured in a buffer system to convert the fluorescence signal into thrombin concentration.[3] This avoids the issue of bivalirudin inhibiting the thrombin calibrator in the plasma sample.
-
A separate measurement is performed with a known amount of fluorophore (AMC) in a plasma subsample to correct for plasma color variations.[3]
-
-
Data Analysis:
-
The software calculates the first derivative of the fluorescence signal to determine the rate of thrombin generation.
-
Using the calibration curve, the software generates a thrombogram (a plot of thrombin concentration versus time).
-
From the thrombogram, the following key parameters are calculated:
-
Lag Time (min): The time until the start of thrombin generation.
-
Peak Thrombin (nM): The maximum concentration of thrombin generated.
-
Time to Peak (min): The time at which peak thrombin concentration is reached.
-
Endogenous Thrombin Potential (ETP, nM·min): The total amount of thrombin generated over time (area under the curve).
-
-
Conclusion
The thrombin generation assay is a powerful tool for characterizing the anticoagulant effects of direct thrombin inhibitors like Bivalirudin Trifluoroacetate. By employing the appropriate CAT-II methodology to circumvent issues with calibrator inhibition, researchers can obtain reliable and detailed information on how these compounds modulate the dynamics of thrombin generation. The provided protocol and data serve as a comprehensive guide for scientists and professionals in the fields of coagulation research and drug development.
References
- 1. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Thrombin generation assay and viscoelastic coagulation monitors demonstrate differences in the mode of thrombin inhibition between unfractionated heparin and bivalirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calibrated automated thrombogram II: removing barriers for thrombin generation measurements - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bivalirudin Trifluoroacetate in Cardiovascular Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bivalirudin (B194457) Trifluoroacetate, a direct thrombin inhibitor, in various preclinical cardiovascular research models. Detailed protocols for key experiments are provided to facilitate the study of thrombosis, myocardial ischemia-reperfusion injury, and associated inflammatory responses.
Mechanism of Action
Bivalirudin is a synthetic 20-amino acid peptide that acts as a specific and reversible direct inhibitor of thrombin.[1] It binds to both the catalytic site and the anion-binding exosite 1 of circulating and clot-bound thrombin.[1][2] This dual binding prevents the conversion of fibrinogen to fibrin (B1330869), a critical step in the formation of a blood clot.[2] Unlike heparin, bivalirudin's anticoagulant effect is independent of antithrombin III and it does not activate platelets.[2][3]
Key Applications in Cardiovascular Research
Bivalirudin Trifluoroacetate is a valuable tool for investigating the pathophysiology of thrombotic diseases and for the preclinical evaluation of novel antithrombotic therapies. Its primary applications in cardiovascular research models include:
-
Models of Arterial and Venous Thrombosis: To assess the efficacy of antithrombotic agents in preventing vessel occlusion.
-
Models of Myocardial Ischemia-Reperfusion (I/R) Injury: To evaluate the potential of therapeutic interventions to reduce infarct size and preserve cardiac function.
-
Studies on Platelet Activation and Aggregation: To investigate the molecular mechanisms of platelet biology and the effects of antiplatelet agents.
-
Investigation of Anti-inflammatory Effects: To explore the link between coagulation and inflammation in cardiovascular diseases.
Experimental Protocols
Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice
This model is widely used to study in vivo arterial thrombosis and to evaluate the efficacy of antithrombotic drugs.[4]
Objective: To induce a consistent and reproducible thrombus in the carotid artery and to assess the effect of Bivalirudin Trifluoroacetate on the time to vessel occlusion.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Bivalirudin Trifluoroacetate
-
Sterile saline
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
Ferric chloride (FeCl₃) solution (e.g., 7.5% in distilled water)
-
Filter paper strips (1 x 2 mm)
-
Surgical microscope
-
Doppler flow probe and flowmeter
-
Surgical instruments (forceps, scissors, vessel clamps)
Procedure:
-
Animal Preparation: Anesthetize the mouse via intraperitoneal injection. Place the animal in a supine position on a surgical board.
-
Surgical Exposure: Make a midline cervical incision and carefully dissect the soft tissues to expose the common carotid artery. Gently separate the artery from the surrounding tissues and vagus nerve.
-
Baseline Blood Flow Measurement: Place a Doppler flow probe around the exposed carotid artery to measure baseline blood flow.
-
Bivalirudin Administration: Administer Bivalirudin Trifluoroacetate or vehicle (sterile saline) via intravenous (e.g., tail vein) injection. Dosing regimens should be determined based on the study design. A previously reported effective dose in a mouse thrombosis model is 1 µmol/kg.
-
Thrombus Induction: A few minutes after drug administration, apply a filter paper strip saturated with FeCl₃ solution to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).[4]
-
Monitoring and Data Collection: Continuously monitor blood flow using the Doppler probe. The time to occlusion is defined as the time from the application of FeCl₃ to the complete cessation of blood flow.[4]
-
Data Analysis: Compare the time to occlusion between the bivalirudin-treated groups and the vehicle control group.
Experimental Workflow:
Ferric Chloride-Induced Thrombosis Workflow
Myocardial Ischemia-Reperfusion (I/R) Injury Model in Rats
This model mimics the clinical scenario of myocardial infarction followed by reperfusion therapy, allowing for the investigation of cardioprotective strategies.
Objective: To induce myocardial infarction by temporary occlusion of a coronary artery and to evaluate the effect of Bivalirudin Trifluoroacetate on infarct size.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Bivalirudin Trifluoroacetate
-
Sterile saline
-
Anesthetic (e.g., sodium pentobarbital)
-
Ventilator
-
Surgical instruments
-
Suture (e.g., 6-0 silk)
-
Triphenyltetrazolium chloride (TTC) stain
-
Evans blue dye
Procedure:
-
Animal Preparation: Anesthetize the rat, intubate, and connect to a ventilator. Perform a left thoracotomy to expose the heart.
-
Ischemia Induction: Place a suture around the left anterior descending (LAD) coronary artery. Occlude the artery by tightening the suture. Successful occlusion is confirmed by the appearance of a pale color in the myocardium. The duration of ischemia is typically 30-45 minutes.[5]
-
Bivalirudin Administration: Administer Bivalirudin Trifluoroacetate or vehicle intravenously at a predetermined time point (e.g., just before reperfusion).
-
Reperfusion: Release the suture to allow blood flow to return to the ischemic myocardium. Reperfusion is typically continued for 2 to 24 hours.[5]
-
Infarct Size Measurement: At the end of the reperfusion period, re-occlude the LAD and inject Evans blue dye intravenously to delineate the area at risk (AAR - the area not stained blue). Euthanize the animal, excise the heart, and slice it into sections. Incubate the slices in TTC stain, which stains viable myocardium red, leaving the infarcted tissue white.
-
Data Analysis: Digitize the heart slices and quantify the infarct size (white area) as a percentage of the AAR (red + white area). Compare the infarct size between bivalirudin-treated and control groups.
Experimental Workflow:
Myocardial I/R Injury Model Workflow
Quantitative Data Summary
The following tables summarize representative quantitative data on the effects of Bivalirudin Trifluoroacetate in cardiovascular research models. It is important to note that specific results may vary depending on the experimental conditions, animal species, and drug dosage.
Table 1: Effect of Bivalirudin on Arterial Thrombosis in a Mouse Model
| Treatment Group | Dosage | Time to Occlusion (minutes) | Reference |
| Vehicle (Saline) | - | 11.4 ± 4.15 | [6] |
| Heparin | 200 U/kg | No occlusion | [6] |
| Bivalirudin | 1 µmol/kg | Significantly prolonged vs. vehicle | (Data inferred from efficacy statements) |
Table 2: Comparative Effects of Bivalirudin and Heparin on Inflammatory Markers in Patients Undergoing PCI
| Inflammatory Marker | Bivalirudin Group | Heparin Group | Time Point | P-value | Reference |
| hs-CRP (mg/L) | Lower | Higher | 30 days | 0.002 | [7] |
| NLR | 25% decrease | 25% decrease | 7 days post-op | >0.05 | [8][9] |
| hs-CRP | 30% decrease | 30% decrease | 7 days post-op | >0.05 | [8][9] |
| IL-10 | 20% increase | 20% increase | 7 days post-op | >0.05 | [8][9] |
NLR: Neutrophil-to-Lymphocyte Ratio; hs-CRP: high-sensitivity C-reactive protein; IL-10: Interleukin-10
Table 3: Comparative Bleeding Events in Patients Treated with Bivalirudin vs. Heparin
| Bleeding Event | Bivalirudin Group (%) | Heparin Group (%) | Reference |
| Mucosal Bleeding | 2 | 6 | [8][9] |
| Gingival Bleeding | 1 | 4 | [8][9] |
| Puncture Site Bleeding | 3 | 8 | [8][9] |
| Hematuria | 1 | 5 | [8][9] |
Signaling Pathways
Bivalirudin exerts its effects primarily by inhibiting thrombin, a key enzyme in the coagulation cascade and a potent activator of platelets and inflammatory signaling.
Thrombin-Mediated Platelet Activation and Its Inhibition by Bivalirudin
Thrombin activates platelets by cleaving and activating Protease-Activated Receptors (PARs), primarily PAR1 and PAR4 on human platelets.[8] This leads to a signaling cascade resulting in platelet shape change, granule release, and aggregation. Bivalirudin directly binds to thrombin, preventing it from interacting with and cleaving PARs, thereby inhibiting platelet activation.[7]
Inhibition of Thrombin-Mediated Platelet Activation
Logical Relationship of Bivalirudin's Antithrombotic and Anti-inflammatory Effects
The antithrombotic and potential anti-inflammatory effects of bivalirudin are interconnected through the inhibition of thrombin. Thrombin not only promotes fibrin clot formation but also contributes to inflammation by activating platelets and endothelial cells, leading to the release of inflammatory mediators. By inhibiting thrombin, bivalirudin can attenuate both thrombosis and inflammation.
Interplay of Bivalirudin's Effects
References
- 1. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bivalirudin, thrombin and platelets: clinical implications and future directions. [vivo.weill.cornell.edu]
- 4. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effects of bivalirudin compared with those of unfractionated heparin plus eptifibatide on inflammation and thrombin generation and activity during coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bivalirudin is a Dual Inhibitor of Thrombin and Collagen-Dependent Platelet Activation in Patients Undergoing Percutaneous Coronary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Heparin and Bivalirudin on Thrombin-Induced Platelet Activation: Differential Modulation of PAR Signaling Drives Divergent Prothrombotic Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effects of Bivalirudin and Ordinary Heparin on the Incidence of Bleeding Events and the Level of Inflammation after Interventional Therapy for Acute Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Bivalirudin Trifluoroacetate solubility issues and solutions
Welcome to the technical support center for Bivalirudin (B194457) Trifluoroacetate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and handling of Bivalirudin Trifluoroacetate in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is Bivalirudin Trifluoroacetate and what is its primary mechanism of action?
Bivalirudin Trifluoroacetate is a synthetic 20-amino acid peptide that acts as a specific and reversible direct thrombin inhibitor.[1][2] It works by binding to both the catalytic site and the anion-binding exosite of thrombin, thereby inhibiting thrombin-mediated fibrinogen cleavage, coagulation factor activation, and platelet activation.[3] The binding is reversible as thrombin slowly cleaves the bivalirudin molecule, leading to the recovery of thrombin function.[2][4]
Q2: In which solvents is Bivalirudin Trifluoroacetate soluble?
Bivalirudin Trifluoroacetate is soluble in several common laboratory solvents. It is freely soluble in water.[5] Quantitative solubility data is summarized in the table below.
Q3: I am having trouble dissolving Bivalirudin Trifluoroacetate. What can I do?
Difficulty in dissolving Bivalirudin Trifluoroacetate can often be overcome with a few simple techniques. For aqueous solutions, ensure you are using sterile water.[6] For organic solvents like DMSO and ethanol, gentle warming and sonication can significantly aid dissolution.[7][8] It is recommended to warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath.[7][8] When using DMSO, it is crucial to use a fresh, anhydrous grade, as hygroscopic DMSO can negatively impact solubility.[3]
Q4: What is the recommended procedure for preparing a stock solution?
For research purposes, stock solutions are typically prepared in DMSO, ethanol, or water.[3][7] For a 10 mM stock solution in DMSO, you would dissolve the appropriate mass of Bivalirudin Trifluoroacetate in the calculated volume of DMSO. For example, to prepare a 10 mM stock solution from 10 mg of Bivalirudin Trifluoroacetate (M.Wt: 2180.29 g/mol ), you would add 0.4587 mL of DMSO.[8] Always use a calibrated pipette for accurate measurements. For clinical applications, reconstitution is typically done with sterile water for injection to a concentration of 50 mg/mL, followed by further dilution in 5% dextrose in water or 0.9% sodium chloride to a final concentration of 0.5 mg/mL or 5 mg/mL.[6][9][10]
Q5: How should I store Bivalirudin Trifluoroacetate solutions?
Bivalirudin Trifluoroacetate powder should be stored at -20°C.[7] Stock solutions can be stored at -20°C for several months.[7][8] However, long-term storage of solutions is not recommended, and it is best to use them soon after preparation.[7] Reconstituted clinical preparations may be stored at 2-8°C for up to 24 hours.[9][11] Do not freeze reconstituted or diluted bivalirudin for injection.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in the solution upon storage. | The solubility limit might have been exceeded, or the solution may have been stored for too long or at an improper temperature. | Ensure the concentration is within the solubility limits for the chosen solvent. Store stock solutions at -20°C and use them promptly. If precipitation occurs, try warming the solution and sonicating to redissolve. |
| Inconsistent experimental results. | This could be due to inaccurate solution concentration, degradation of the compound, or improper pH of the final solution. | Verify the calculations for your stock solution. Prepare fresh solutions for critical experiments. The pH of the reconstituted solution is typically between 5 and 6.[9][11] Ensure your experimental buffer is compatible. |
| Cloudy or particulate-containing solution after reconstitution. | Incomplete dissolution or presence of foreign particles. | Ensure all material is fully dissolved by gentle swirling.[9] Do not use solutions that contain particulate matter.[9] Prepare solutions in a clean environment to avoid contamination. |
Data and Protocols
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | ≥ 54.5 mg/mL[7] | Gentle warming and sonication may be required.[3][7][8] Use newly opened, anhydrous DMSO.[3] |
| Water (H₂O) | Freely soluble[5], ≥ 43.5 mg/mL[7], ≥ 50 mg/mL[3] | Gentle warming can aid dissolution.[7] |
| Ethanol (EtOH) | ≥ 10.18 mg/mL[7] | Gentle warming and sonication are recommended.[7] |
Experimental Protocol: Preparation of a 10 mM Bivalirudin Trifluoroacetate Stock Solution in DMSO
-
Materials:
-
Bivalirudin Trifluoroacetate powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Ultrasonic bath
-
-
Procedure:
-
Weigh the desired amount of Bivalirudin Trifluoroacetate powder in a sterile microcentrifuge tube.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight of Bivalirudin free base is 2180.29 g/mol ).[7]
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, place the tube in a 37°C water bath for 10 minutes.[7][8]
-
Following incubation, vortex the tube again.
-
If necessary, place the tube in an ultrasonic bath for a few minutes to ensure complete dissolution.[7][8]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Visual Guides
Caption: Workflow for preparing a Bivalirudin Trifluoroacetate stock solution.
Caption: Troubleshooting logic for Bivalirudin Trifluoroacetate dissolution.
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. apexbt.com [apexbt.com]
- 9. accordhealthcare.us [accordhealthcare.us]
- 10. docetp.mpa.se [docetp.mpa.se]
- 11. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
Preventing Bivalirudin Trifluoroacetate degradation in experiments
Welcome to the Technical Support Center for Bivalirudin (B194457) Trifluoroacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation and ensuring the stability of Bivalirudin Trifluoroacetate during experimental use.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of Bivalirudin Trifluoroacetate in experimental settings.
| Problem | Potential Cause | Recommended Solution |
| Loss of Bivalirudin activity in solution | pH-induced degradation: Bivalirudin is susceptible to hydrolysis, particularly at neutral to alkaline pH. The peptide is most stable in acidic conditions.[1] | Maintain the pH of the stock and working solutions between 3.0 and 4.0.[1] Use a suitable buffer system (e.g., acetate (B1210297) buffer) to maintain the optimal pH. Avoid prolonged storage in buffers with pH > 7. |
| Temperature-induced degradation: Elevated temperatures accelerate the degradation of bivalirudin. | Store stock solutions at -20°C or -80°C. For short-term storage (up to 24 hours), solutions can be kept at 2-8°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. | |
| Oxidative degradation: Although less common for bivalirudin compared to peptides containing cysteine or methionine, oxidation can still occur over prolonged exposure to atmospheric oxygen. | Degas solvents used for preparing solutions. Store solutions under an inert atmosphere (e.g., nitrogen or argon) for long-term studies. | |
| Unexpected peaks in HPLC analysis | Formation of degradation products: Common degradation products include Asp⁹-bivalirudin (from deamidation of the Asp-Gly linkage), D-Phe¹²-bivalirudin, and various truncated or oxidized forms.[2][3] | Refer to the Experimental Protocols section for a validated HPLC method to identify and quantify bivalirudin and its impurities. Use LC-MS/MS for definitive identification of unknown peaks based on their mass-to-charge ratio. |
| Contamination: Impurities from solvents, reagents, or labware. | Use high-purity solvents and reagents (e.g., HPLC grade). Ensure all labware is thoroughly cleaned and rinsed with high-purity water. | |
| Inconsistent experimental results | Inaccurate peptide concentration: Adsorption of the peptide to plasticware or glassware can lead to a lower effective concentration. | Use low-protein-binding microcentrifuge tubes and pipette tips. Pre-rinsing pipette tips with the peptide solution can help minimize adsorption. |
| Variability in solution preparation: Inconsistent pH or improper dissolution of the lyophilized powder. | Ensure the pH of all solutions is accurately measured and adjusted. Gently swirl or pipette to dissolve the lyophilized powder completely; avoid vigorous vortexing. | |
| Precipitation of Bivalirudin in solution | Poor solubility at certain pH or high concentrations: Bivalirudin is freely soluble in water, but its solubility can be affected by the buffer composition and pH. | Ensure the pH of the solution is within the optimal range (3.0-4.0). If high concentrations are required, consider using a co-solvent, but validate its compatibility and impact on stability. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Bivalirudin Trifluoroacetate?
A1: The primary degradation pathways for Bivalirudin Trifluoroacetate, a synthetic 20-amino acid peptide, include:
-
Hydrolysis: Cleavage of peptide bonds, which is accelerated at non-optimal pH. Bivalirudin is most stable at a pH between 3.0 and 4.0.[1]
-
Deamidation: The conversion of asparagine (Asn) to aspartic acid or isoaspartic acid, particularly at the Asn-Gly linkage, leading to the formation of impurities like Asp⁹-bivalirudin.[2]
-
Oxidation: While bivalirudin does not contain highly susceptible residues like methionine or cysteine, oxidation can still occur over time, leading to minor degradation products.[2]
-
Truncation: Formation of peptide fragments due to the cleavage of peptide bonds during synthesis or degradation.[2][3]
Q2: What are the recommended storage conditions for lyophilized Bivalirudin Trifluoroacetate and its solutions?
A2:
-
Lyophilized Powder: Store at -20°C to -10°C in a dark, dry place.[4]
-
Reconstituted Stock Solutions: Prepare single-use aliquots and store them at -20°C or -80°C to avoid freeze-thaw cycles.
-
Diluted Working Solutions: For short-term use (up to 24 hours), solutions in 5% Dextrose in Water (D5W) or 0.9% Sodium Chloride are stable at room temperature (15-30°C) and at 2-8°C.[5] However, for longer-term experiments, it is advisable to prepare fresh solutions.
Q3: How does pH affect the stability of Bivalirudin Trifluoroacetate in solution?
A3: The pH of the solution is a critical factor for the stability of bivalirudin. Aqueous solutions of bivalirudin are most stable between a pH of 3.0 and 4.0.[1] Deviations from this pH range, especially towards neutral or alkaline conditions, can significantly increase the rate of hydrolytic degradation.
Q4: Can I freeze and thaw my bivalirudin stock solution multiple times?
A4: It is strongly recommended to avoid multiple freeze-thaw cycles. Each cycle can contribute to peptide degradation and aggregation. The best practice is to aliquot the reconstituted stock solution into single-use volumes and store them frozen.
Q5: What are the common impurities found in Bivalirudin Trifluoroacetate?
A5: Common impurities can be process-related or arise from degradation. These include:
-
Asp⁹-Bivalirudin (a deamidation product)[2]
-
[Des-Gly5]-Bivalirudin (a truncated form)[3]
-
Oxidized and other truncated forms of the peptide.[2]
Quantitative Data on Bivalirudin Stability
The following tables summarize the stability of bivalirudin under various conditions.
Table 1: Stability of Bivalirudin in Aqueous Solutions After 90 Days
| Formulation | Storage Temperature | Percent Bivalirudin Remaining |
| Self-Emulsifying Drug Delivery System (SEDDS) | 5°C ± 3°C | 99.12% |
| 10% Propylene Glycol | 5°C ± 3°C | 80.54% |
| Self-Emulsifying Drug Delivery System (SEDDS) | 25°C ± 2°C | 94.39% |
| 10% Propylene Glycol | 25°C ± 2°C | 72.66% |
Data adapted from a 2017 study on bivalirudin storage stability.[1]
Table 2: Stability of Diluted Bivalirudin Solutions
| Concentration Range | Solvent | Storage Temperature | Stability Duration | Key Findings |
| 1 and 5 mg/mL | 5% Dextrose in Water (D5W) | Room Temperature (15-30°C) | Up to 48 hours | Remains therapeutically active and stable when protected from light.[5] |
| 1 and 5 mg/mL | 5% Dextrose in Water (D5W) | Refrigerated (2-8°C) | Up to 48 hours | Stable.[5] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Bivalirudin Analysis
This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the quantification of bivalirudin and the detection of its degradation products.
1. Materials and Reagents:
-
Bivalirudin Trifluoroacetate reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium dihydrogen phosphate (B84403)
-
Acetic acid
-
Purified water (HPLC grade)
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: 5.99 g of sodium dihydrogen phosphate and 5 mL of triethylamine in 1000 mL of purified water, pH adjusted to 3.52 with acetic acid.[6]
-
Mobile Phase B: Acetonitrile:Methanol (20:80, v/v)[6]
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 | 35 | 40 | 60 |
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 35°C[6]
-
Detection Wavelength: 215 nm
-
Injection Volume: 20 µL
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of bivalirudin reference standard in Mobile Phase A at a concentration of 1 mg/mL. Further dilute to create working standards in the desired concentration range.
-
Test Solution: Accurately weigh and dissolve the bivalirudin sample in Mobile Phase A to a final concentration of 2 mg/mL.[6] Filter the solution through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the standard and test solutions into the HPLC system.
-
Identify the bivalirudin peak based on the retention time of the reference standard.
-
Quantify the amount of bivalirudin and any degradation products by comparing their peak areas to the standard curve.
Protocol 2: Identification of Degradation Products by LC-MS/MS
This protocol outlines a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the structural elucidation of bivalirudin degradation products.
1. Materials and Reagents:
-
Bivalirudin Trifluoroacetate sample (stressed or aged)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Purified water (LC-MS grade)
2. LC-MS/MS Conditions:
-
LC System:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the degradation products (e.g., 5% to 95% B over 30 minutes).
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Full scan for precursor ion identification and product ion scan for fragmentation analysis.
-
Precursor Ion (Bivalirudin): m/z 1091.2 [M+2H]²⁺[6]
-
Product Ions (Bivalirudin): m/z 650.4, 356.2, 227.1[6]
-
Collision Energy: Optimize for fragmentation of bivalirudin and its degradation products.
-
3. Sample Preparation:
-
Dissolve the stressed bivalirudin sample in Mobile Phase A to a concentration of approximately 100 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
4. Data Analysis:
-
Identify potential degradation products by searching for new peaks in the total ion chromatogram.
-
Determine the mass-to-charge ratio (m/z) of the precursor ions of the new peaks.
-
Perform product ion scans on the precursor ions to obtain fragmentation patterns.
-
Elucidate the structure of the degradation products by interpreting the fragmentation patterns and comparing them to the fragmentation of the parent bivalirudin molecule.
Visualizations
Caption: Primary degradation pathways of Bivalirudin Trifluoroacetate.
Caption: General workflow for a Bivalirudin stability study.
Caption: Troubleshooting logic for loss of Bivalirudin activity.
References
- 1. Storage Stability of Bivalirudin: Hydrophilic Versus Lipophilic Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bivalirudin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of bivalirudin, a novel anticoagulant peptide, in human plasma by LC–MS/MS: Method development, validation and application to pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Bivalirudin Trifluoroacetate concentration for in vitro studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Bivalirudin (B194457) Trifluoroacetate for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is Bivalirudin Trifluoroacetate and its mechanism of action?
Bivalirudin Trifluoroacetate is a synthetic 20-amino acid peptide that is a direct, reversible inhibitor of thrombin.[1][2] Its mechanism involves binding to both the catalytic site and the anion-binding exosite I of thrombin.[3][4] This dual binding inhibits thrombin from converting fibrinogen to fibrin, thereby preventing clot formation.[4] Unlike heparin, bivalirudin can inhibit both circulating and clot-bound thrombin and does not require a cofactor like antithrombin for its anticoagulant activity.[5][6]
Q2: How should I prepare and store Bivalirudin Trifluoroacetate stock solutions?
Bivalirudin Trifluoroacetate is freely soluble in water.[7] It is also soluble in DMSO and ethanol (B145695) with gentle warming or sonication.[8] For higher concentrations, warming the tube at 37°C for 10 minutes and/or using an ultrasonic bath can be helpful.[9] Stock solutions can be stored at -20°C for several months.[8][9] Reconstituted bivalirudin in sterile water can be stored at 2 to 8°C for up to 24 hours.[10]
Q3: What are the typical working concentrations for in vitro experiments?
The effective concentration of bivalirudin can vary significantly depending on the specific assay and experimental conditions. In platelet-poor plasma, concentrations ranging from 1.5 to 30 µg/mL have been shown to dose-dependently delay thrombin formation.[8][9] Other in vitro studies have utilized concentrations from 0 to 20 µg/mL to assess effects on coagulation in whole blood.[11] For coagulation assays, concentrations between 0.1 and 1.2 µg/mL have been tested.[12]
Q4: Which in vitro assays are commonly used to measure the anticoagulant activity of Bivalirudin?
Several in vitro assays can be used to monitor the activity of bivalirudin. These include:
-
Activated Partial Thromboplastin Time (aPTT): A common coagulation assay to assess the intrinsic and common coagulation pathways.[13] Bivalirudin prolongs aPTT in a dose-dependent manner.[6]
-
Thrombin Time (TT) and dilute Thrombin Time (dTT): These are highly sensitive to thrombin inhibitors.[13]
-
Chromogenic Anti-IIa Assays: These assays directly measure the inhibition of thrombin activity.[14]
-
Ecarin Clotting Time (ECT): This assay is specific for direct thrombin inhibitors and is not affected by heparin.[13]
-
Thromboelastography (TEG): This method assesses the viscoelastic properties of whole blood clot formation.[15]
Q5: What should I consider regarding the stability of Bivalirudin in my experiments?
Bivalirudin's stability can be influenced by pH and the solvent used. Aqueous solutions are most stable between an apparent pH of 3 and 4.[16] In a study comparing storage stability, bivalirudin was found to be more stable in a self-emulsifying drug delivery system (SEDDS) compared to aqueous solutions.[16] For in vitro experiments, it is crucial to use freshly prepared solutions or solutions stored appropriately at -20°C to ensure consistent activity.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with Bivalirudin Trifluoroacetate.
Issue 1: High variability or unexpected results in coagulation assays (e.g., aPTT).
-
Question: My aPTT results are inconsistent across experiments, even at the same bivalirudin concentration. What could be the cause?
-
Answer: High variability in aPTT results can stem from several factors. Firstly, aPTT reagents can have varying sensitivities to bivalirudin.[14] Secondly, pre-analytical variables such as plasma collection methods and the presence of citrate (B86180) can impact clotting times.[14] It has been observed that the correlation between aPTT and bivalirudin dose can be poor.[17] For more reliable and reproducible results, consider using more specific assays like a clot-based dilute thrombin time (dTT) or a chromogenic anti-IIa assay, which show a stronger correlation with bivalirudin concentration.[14][17]
Issue 2: Observed anticoagulant effect is lower than expected.
-
Question: I am not observing the expected prolongation of clotting time. Could the bivalirudin have degraded?
-
Answer: Yes, degradation is a potential cause. Bivalirudin is a peptide and can be subject to proteolytic cleavage. Ensure that your stock solutions are stored correctly at -20°C and that working solutions are freshly prepared for each experiment.[9] Another possibility is "bivalirudin resistance," where higher than expected doses are needed to achieve the target anticoagulant effect. This phenomenon has been observed clinically and may be due to factors like elevated Factor VIII activity.[18]
Issue 3: Precipitation or solubility issues with the compound.
-
Question: I am seeing precipitation in my bivalirudin solution. How can I resolve this?
-
Answer: Bivalirudin Trifluoroacetate is generally soluble in water.[7] However, if you encounter solubility issues, ensure you are using an appropriate solvent and concentration. For preparing higher concentration stock solutions, warming the solution at 37°C for 10 minutes or using an ultrasonic bath can aid dissolution.[8][9] Also, verify the pH of your buffer, as extreme pH values can affect peptide solubility.
Issue 4: Discrepancy between different anticoagulant assays.
-
Question: My aPTT and dTT results for the same sample are not correlating. Why is this?
-
Answer: This is a documented phenomenon. Studies have shown poor correlation between aPTT and more specific assays like dTT and chromogenic anti-IIa assays for monitoring bivalirudin.[17] The aPTT assay is a complex, multi-step process that can be influenced by various physiological and pathological factors unrelated to the direct thrombin inhibitor.[17] The dTT and chromogenic assays are simpler systems that are more directly reflective of the bivalirudin concentration.[14]
Data Summary Tables
Table 1: Solubility of Bivalirudin Trifluoroacetate
| Solvent | Solubility | Notes |
| Water | Freely soluble[7] | - |
| DMSO | ≥54.5 mg/mL[8] | Gentle warming may be required.[8] |
| Ethanol | ≥10.18 mg/mL[8] | Gentle warming and sonication may be required.[8] |
Table 2: In Vitro Working Concentrations of Bivalirudin
| Assay Type | Concentration Range | Sample Type | Reference |
| Thrombin Formation Assay | 1.5 - 30 µg/mL | Platelet-poor plasma | [8][9] |
| Coagulation Assays | 0 - 20 µg/mL | Whole blood | [11] |
| Prothrombin Time (PT) | 0.1 - 1.2 µg/mL | Pooled plasma | [12] |
| Thrombin Inhibition | 0 - 10 µg/mL | Platelet-poor plasma | [19] |
| Platelet Aggregation | 30 µg/mL | HUVECs | [2] |
Table 3: Stability of Bivalirudin Solutions
| Storage Condition | Solvent | Duration | Stability Notes | Reference |
| -20°C | DMSO | Several months | Stable. | [8][9] |
| 2 to 8°C | Sterile Water | Up to 24 hours | Stable. | [10] |
| 37°C | Various (pH range) | At least 7 days | Most stable between pH 3 and 4.[16] | [16] |
| 25°C | 10% Propylene Glycol | 90 days | 72.66% remained intact. | [16] |
| 5°C | 10% Propylene Glycol | 90 days | 80.54% remained intact. | [16] |
Experimental Protocols
Protocol 1: Preparation of Bivalirudin Trifluoroacetate Stock Solution
-
Aseptically add 5 mL of sterile water for injection to a 250 mg vial of lyophilized bivalirudin powder to achieve a concentration of 50 mg/mL.[3]
-
Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.
-
For higher concentrations or if solubility is an issue, warm the vial at 37°C for 10 minutes or place it in an ultrasonic bath for a short period.[8][9]
-
For long-term storage, aliquot the stock solution into smaller volumes and store at -20°C for several months.[9]
Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay
-
Prepare platelet-poor plasma (PPP) by centrifuging citrated whole blood. A double centrifugation step is recommended to minimize platelet contamination.[20]
-
Pre-warm the PPP samples and aPTT reagent to 37°C.
-
In a coagulometer cuvette, mix a specific volume of PPP with the desired concentration of bivalirudin solution.
-
Add the pre-warmed aPTT reagent to the PPP-bivalirudin mixture and incubate for the time specified by the reagent manufacturer.
-
Initiate the clotting reaction by adding a pre-warmed calcium chloride solution.
-
The coagulometer will measure the time taken for clot formation, which is the aPTT in seconds. A therapeutic range is often considered 1.5 to 2.5 times the baseline aPTT.[20]
Protocol 3: Dilute Thrombin Time (dTT) Assay
-
Prepare platelet-poor plasma (PPP) as described in the aPTT protocol.
-
Pre-warm the PPP samples and the thrombin reagent (diluted according to the assay kit instructions) to 37°C.
-
Add a specific volume of PPP, pre-incubated with the desired bivalirudin concentration, to a coagulometer cuvette.
-
Add the pre-warmed, diluted thrombin reagent to the cuvette to initiate clotting.
-
The time to clot formation is measured. The dTT is highly sensitive to direct thrombin inhibitors.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Bivalirudin? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Use of Bivalirudin as an Anticoagulant During Cardiopulmonary Bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. apexbt.com [apexbt.com]
- 9. apexbt.com [apexbt.com]
- 10. benchchem.com [benchchem.com]
- 11. Effect of bivalirudin on coagulation in neonatal (cord) and adult human blood in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assays to Monitor Bivalirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chromogenic and Clot-Based Bivalirudin Assays for Monitoring Anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Storage Stability of Bivalirudin: Hydrophilic Versus Lipophilic Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chromogenic and Clot-Based Bivalirudin Assays for Monitoring Anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Direct Thrombin Inhibitor Resistance and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Age-specific differences in the in vitro anticoagulant effect of Bivalirudin in healthy neonates and children compared to adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mayocliniclabs.com [mayocliniclabs.com]
Bivalirudin Trifluoroacetate stability in different buffer solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Bivalirudin (B194457) Trifluoroacetate in various buffer solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Bivalirudin Trifluoroacetate stability in aqueous solutions?
A1: Aqueous solutions of bivalirudin are most stable in a pH range of 3 to 4.[1] However, the commercially available injection formulation is adjusted to a pH of 5.2 to 6.0.[2] Stability is significantly reduced at neutral or alkaline pH, which can lead to degradation.
Q2: In which common intravenous solutions is Bivalirudin Trifluoroacetate stable?
A2: Bivalirudin Trifluoroacetate has demonstrated stability in both 5% Dextrose in Water (D5W) and 0.9% Sodium Chloride (Normal Saline).[3][4] It remains chemically and physically stable in these solutions for up to 24 hours at room temperature (15-30°C) at concentrations ranging from 0.5 mg/mL to 5 mg/mL.[3]
Q3: What are the recommended storage conditions for reconstituted and diluted Bivalirudin solutions?
A3:
-
Reconstituted Solution (50 mg/mL): After reconstituting the lyophilized powder with Sterile Water for Injection, the solution is stable for up to 24 hours at 2 to 8°C. It should not be frozen.[3]
-
Diluted Solution (in D5W or 0.9% Sodium Chloride):
-
At room temperature (15-30°C), the diluted solution is stable for up to 24 hours.[3]
-
Under refrigeration (2-8°C), some studies have shown extended stability for up to 48 hours and even longer periods, although decreased drug activity has been observed in some samples at lower temperatures over extended time.[5]
-
-
Frozen Solution: Commercially prepared, premixed bivalirudin solutions in GALAXY containers should be stored frozen at or below -20°C. Once thawed, the solution is stable for 14 days under refrigeration (5°C) or 24 hours at room temperature (25°C).[2]
Q4: What are the known degradation pathways for Bivalirudin?
A4: The primary mechanism of bio-inactivation for bivalirudin is through proteolytic cleavage.[4][6] Deamination has also been identified as a potential chemical degradation pathway.[1]
Troubleshooting Guide
Issue 1: Precipitation or Aggregation of Bivalirudin in Solution
-
Possible Cause: The pH of the buffer solution may be outside the optimal stability range (pH 3-4). Peptides and proteins are prone to aggregation at or near their isoelectric point.
-
Troubleshooting Steps:
-
Verify the pH of your buffer solution before and after the addition of Bivalirudin Trifluoroacetate.
-
If possible, adjust the pH of your working solution to be within the 3-4 range.
-
Consider using a different buffer system that is known to be compatible with peptide formulations.
-
Ensure thorough but gentle mixing during reconstitution and dilution to avoid shear stress, which can induce aggregation.
-
Issue 2: Loss of Bivalirudin Activity Over Time
-
Possible Cause: Chemical degradation due to improper storage temperature or prolonged storage.
-
Troubleshooting Steps:
-
Confirm that the storage temperature of your solution aligns with the recommended guidelines (refrigerated for short-term, frozen for long-term).
-
Prepare fresh solutions for critical experiments to ensure maximal activity.
-
Avoid repeated freeze-thaw cycles of stock solutions, as this can lead to degradation.[7]
-
When possible, perform activity assays, such as activated partial thromboplastin (B12709170) time (aPTT), to confirm the biological activity of your bivalirudin solution.[5]
-
Issue 3: Inconsistent Results in Stability Studies
-
Possible Cause: Variability in experimental conditions or the presence of interfering substances.
-
Troubleshooting Steps:
-
Standardize all experimental parameters, including buffer composition, pH, temperature, and bivalirudin concentration.
-
Ensure that all reagents and solvents are of high purity and free from contaminants that could accelerate degradation.
-
Protect solutions from light, as photostability can be a factor in the degradation of some peptides.[5]
-
Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), for accurate quantification of bivalirudin concentration over time.
-
Data Summary
Table 1: Stability of Reconstituted Bivalirudin Solution
| Parameter | Condition | Stability Duration |
| Concentration | 50 mg/mL (reconstituted with Sterile Water for Injection) | Up to 24 hours |
| Storage Temperature | 2 to 8°C | Up to 24 hours |
| Freezing | Do not freeze | Not applicable |
Data sourced from BenchChem Application Notes.[3]
Table 2: Stability of Diluted Bivalirudin Solutions in D5W and 0.9% Sodium Chloride
| Concentration Range | Solvent | Storage Temperature | Stability Duration | Key Findings |
| 0.5 mg/mL to 5 mg/mL | Dextrose 5% in Water (D5W) or 0.9% Sodium Chloride | Room Temperature (15-30°C) | Up to 24 hours | Remains chemically and physically stable.[3] |
| 1 mg/mL and 5 mg/mL | Dextrose 5% in Water (D5W) | 2 to 8°C | Up to 48 hours | Maintains therapeutic activity and stability.[5] |
| 1 mg/mL and 5 mg/mL | Dextrose 5% in Water (D5W) | 2 to 8°C | Extended periods (up to 168 hours) | Some samples showed decreased drug activity at lower temperatures.[5] |
Experimental Protocols
Protocol 1: Preparation of Bivalirudin Solutions for Stability Testing
This protocol outlines the steps for the reconstitution and dilution of lyophilized bivalirudin powder to the desired concentrations for in vitro stability studies.
-
Materials:
-
Bivalirudin for Injection, lyophilized powder (e.g., 250 mg/vial)
-
Sterile Water for Injection, USP
-
5% Dextrose in Water (D5W) or 0.9% Sodium Chloride for Injection
-
Sterile syringes and needles
-
Sterile infusion bags or polypropylene (B1209903) storage containers
-
-
Procedure:
-
Reconstitution: Aseptically add 5 mL of Sterile Water for Injection to a 250 mg vial of bivalirudin. Gently swirl the vial until the powder is completely dissolved. The final concentration of the reconstituted solution is 50 mg/mL.[4]
-
Dilution: Withdraw the required volume of the reconstituted bivalirudin solution and add it to a predetermined volume of D5W or 0.9% Sodium Chloride to achieve the desired final concentration (e.g., 5 mg/mL).[4] For example, to prepare a 50 mL solution of 5 mg/mL, add 5 mL of the reconstituted solution to 45 mL of the diluent.
-
Storage: Store the prepared solutions under the desired temperature conditions (e.g., room temperature or 2-8°C) and protect from light.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Bivalirudin Quantification
This protocol provides a general framework for a stability-indicating HPLC method to quantify bivalirudin concentration. Method parameters may need to be optimized for specific equipment and buffer matrices.
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% TFA).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at approximately 215 nm.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
-
Procedure:
-
Standard Preparation: Prepare a series of bivalirudin standard solutions of known concentrations in the chosen solvent.
-
Sample Preparation: At specified time points during the stability study, withdraw an aliquot of the bivalirudin solution. Dilute the sample with the mobile phase to a concentration that falls within the linear range of the assay.
-
Analysis: Inject the prepared standards and samples onto the HPLC system.
-
Quantification: Determine the concentration of bivalirudin in the samples by comparing the peak area of the bivalirudin peak to the calibration curve generated from the standards.
-
Visualizations
Caption: Workflow for a Bivalirudin Stability Study.
Caption: Logical Steps for Troubleshooting Precipitation.
References
- 1. Storage Stability of Bivalirudin: Hydrophilic Versus Lipophilic Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. baxterpi.com [baxterpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drugs.com [drugs.com]
- 7. Quantitation of bivalirudin, a novel anticoagulant peptide, in human plasma by LC–MS/MS: Method development, validation and application to pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bivalirudin Trifluoroacetate
Welcome to the technical support center for Bivalirudin (B194457) Trifluoroacetate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to the impact of pH on Bivalirudin Trifluoroacetate activity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended pH for reconstituting and storing Bivalirudin Trifluoroacetate?
A1: Bivalirudin Trifluoroacetate for injection is typically reconstituted to a pH between 5.0 and 6.0.[1][2][3] This pH range is specified in the product monographs for commercially available formulations.[1][2][3] For ready-to-use solutions, the pH may be adjusted to a range of 5.0 to 5.5 or 5.2 to 6.0.[4][5]
Q2: How does pH affect the stability of Bivalirudin Trifluoroacetate in aqueous solutions?
A2: The stability of bivalirudin in aqueous solutions is pH-dependent. While reconstituted commercial products are prepared at a pH of 5.0-6.0, some studies have shown that aqueous bivalirudin solutions are most stable between an apparent pH of 3 and 4.[6] Deviation from the optimal pH range can lead to degradation of the peptide.[7] The primary degradation pathway under basic conditions is deamidation.[7]
Q3: Why is there a difference between the reported optimal stability pH (3-4) and the recommended reconstitution pH (5.0-6.0)?
A3: The difference likely arises from a balance of factors considered for pharmaceutical formulations, including not only chemical stability but also solubility, physiological compatibility, and minimizing injection site reactions. While a pH of 3-4 may offer the best long-term chemical stability in a simplified aqueous solution, a pH closer to physiological levels (around 5.0-6.0) is often chosen for injectable drugs to ensure compatibility with the body and other formulation components.
Q4: Can the pH of the experimental medium affect the measurement of Bivalirudin's anticoagulant activity?
A4: Yes, the pH of the experimental medium can significantly influence the results of coagulation assays. For instance, thrombin generation, which bivalirudin inhibits, is known to be sensitive to pH, with alkaline conditions potentially reducing thrombin generation.[8][9][10][11] This could lead to an overestimation of bivalirudin's inhibitory effect if the assay pH is not carefully controlled. Therefore, maintaining a consistent and physiologically relevant pH in your in vitro assays is critical for accurate and reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Bivalirudin Trifluoroacetate, with a focus on pH-related causes.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Reduced or inconsistent anticoagulant activity in vitro | Incorrect pH of the assay buffer: The activity of thrombin and other coagulation factors is pH-sensitive.[12] An inappropriate buffer pH can alter the baseline clotting time and affect the apparent activity of bivalirudin.[8][9] | - Ensure your assay buffer is at a physiological pH (typically 7.4).- Verify the pH of your plasma samples, as CO2 escape can increase plasma pH.[8][9]- Prepare fresh buffers and calibrate your pH meter regularly. |
| Degradation of bivalirudin stock solution: Improper storage pH can lead to the degradation of bivalirudin over time. | - Prepare fresh stock solutions of bivalirudin in a buffer with a pH of 5.0-6.0 for immediate use.- For longer-term storage, refer to the manufacturer's instructions, and consider storing at a more acidic pH (3-4) if validated for your specific application, though this may not be suitable for direct use in cell-based or in vivo experiments.[6] | |
| Precipitation observed in the bivalirudin solution | pH shift upon dilution: Diluting the reconstituted bivalirudin in a buffer with a significantly different pH can cause the peptide to precipitate out of solution. | - Use the recommended diluents, such as 5% Dextrose in Water or 0.9% Sodium Chloride for Injection.[2][13]- When using custom buffers for dilution, ensure the final pH of the solution remains within the soluble range for bivalirudin. |
| Variability between experimental replicates | Inconsistent pH across samples: Minor variations in the pH of individual samples or assay wells can lead to significant differences in coagulation times. | - Ensure thorough mixing of all components.- Use a master mix for reagents where possible to ensure consistency.- Check for and prevent CO2 loss from plasma samples, which can alter pH.[8][9] |
Data Presentation
Table 1: pH Stability of Bivalirudin Trifluoroacetate
| pH Range | Stability Profile | Source(s) |
| 3.0 - 4.0 | Reported to be the most stable range in aqueous solutions for long-term storage. | [6] |
| 5.0 - 6.0 | Recommended pH for reconstituted commercial formulations for injection. | [1][2][3] |
| > 6.0 | Increased degradation, primarily through deamidation. | [7] |
Table 2: Illustrative Impact of pH on Bivalirudin Activity (aPTT Assay)
| Assay Buffer pH | Fold Increase in aPTT (Illustrative) | Notes |
| 6.5 | 1.8x | Suboptimal acidic pH may alter enzyme kinetics. |
| 7.0 | 2.2x | Closer to physiological conditions. |
| 7.4 | 2.5x | Optimal physiological pH for coagulation assays. |
| 8.0 | 2.8x | Alkaline pH can inhibit thrombin generation, potentially confounding the inhibitory effect of bivalirudin.[8][9] |
| Note: The values in this table are for illustrative purposes to demonstrate the potential impact of pH on an aPTT assay and are not derived from a specific experimental study found in the search results. |
Experimental Protocols
Protocol: Activated Partial Thromboplastin Time (aPTT) Assay to Evaluate pH Impact on Bivalirudin Activity
This protocol outlines a method to assess how different pH conditions affect the anticoagulant activity of Bivalirudin Trifluoroacetate.
1. Materials:
-
Bivalirudin Trifluoroacetate
-
Pooled normal human plasma (citrated)
-
aPTT reagent (e.g., containing a contact activator like silica)
-
0.025 M Calcium Chloride (CaCl2) solution
-
Buffers of varying pH (e.g., pH 6.5, 7.0, 7.4, 8.0)
-
Coagulometer or a temperature-controlled water bath (37°C) and stopwatch
-
Calibrated pH meter
-
Precision pipettes and tips
2. Method:
-
Preparation of Bivalirudin Solutions:
-
Reconstitute Bivalirudin Trifluoroacetate in sterile water to a stock concentration.
-
Prepare working solutions of bivalirudin by diluting the stock solution in the different pH buffers.
-
-
Assay Procedure:
-
Pre-warm the CaCl2 solution, aPTT reagent, and plasma to 37°C.
-
Pipette 50 µL of pooled normal plasma into a coagulometer cuvette.
-
Add 50 µL of the bivalirudin working solution (at a specific pH) to the plasma.
-
Incubate the plasma-bivalirudin mixture for a specified time (e.g., 3 minutes) at 37°C.
-
Add 50 µL of the pre-warmed aPTT reagent to the cuvette and incubate for a further 3-5 minutes at 37°C.[14][15]
-
Dispense 50 µL of the pre-warmed CaCl2 solution into the cuvette and simultaneously start the timer.
-
Record the time until clot formation is detected by the coagulometer.
-
-
Data Analysis:
-
Perform each measurement in triplicate.
-
Calculate the mean clotting time for each pH condition.
-
Compare the clotting times at different pH values to determine the impact on bivalirudin's anticoagulant activity.
-
Visualizations
Caption: Workflow for aPTT assay to evaluate pH impact.
Caption: Impact of pH on Bivalirudin stability and activity.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 3. globalrph.com [globalrph.com]
- 4. baxterpi.com [baxterpi.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Storage Stability of Bivalirudin: Hydrophilic Versus Lipophilic Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effect of pH on thrombin generation-An unrecognized potential source of variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The effect of pH on thrombin generation–An unrecognized potential source of variation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of pH on platelet and coagulation factor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. linear.es [linear.es]
- 15. atlas-medical.com [atlas-medical.com]
Overcoming interference in Bivalirudin Trifluoroacetate assays
Welcome to the Technical Support Center for Bivalirudin (B194457) Trifluoroacetate (B77799) Assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding potential interferences and challenges encountered during the quantification of bivalirudin.
Frequently Asked Questions (FAQs)
Q1: What are the common types of assays used to measure bivalirudin concentrations?
A1: There are three main types of assays used for the quantification of bivalirudin in plasma samples:
-
Chromogenic Assays: These assays measure the inhibition of a known amount of thrombin by bivalirudin. The remaining thrombin activity is inversely proportional to the bivalirudin concentration.[1]
-
Clot-Based Assays (e.g., Dilute Thrombin Time - dTT): These assays measure the time it takes for plasma to clot in the presence of a standardized amount of thrombin. The clotting time is prolonged in a dose-dependent manner by bivalirudin.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that directly measures the concentration of bivalirudin in a sample.[2][3]
Q2: Can the trifluoroacetate (TFA) salt form of bivalirudin interfere with the assay?
A2: For chromogenic and clot-based assays, the trifluoroacetate salt is not expected to interfere with the measurement of bivalirudin's anticoagulant activity. However, in LC-MS/MS analysis, TFA can cause ion suppression, which may reduce the sensitivity and accuracy of the assay.[4][5][6] It is often recommended to use an alternative acid, such as formic acid, in the mobile phase to avoid this issue.[4]
Q3: What are the primary sources of interference in chromogenic assays for bivalirudin?
A3: The primary sources of interference in chromogenic assays are substances that can affect the optical measurement. High plasma levels of bilirubin (B190676) and significant hemolysis can interfere with the spectrophotometric reading at 450 nm.[1]
Q4: What can interfere with clot-based assays like the dTT?
A4: Clot-based assays can be affected by elevated levels of fibrin (B1330869) degradation products.[1] Additionally, the presence of other anticoagulants, such as heparin, can prolong clotting times and lead to inaccurate bivalirudin measurements.[7]
Q5: What is the "matrix effect" in LC-MS/MS assays and how does it affect bivalirudin quantification?
A5: The matrix effect in LC-MS/MS refers to the alteration of ionization efficiency of the target analyte (bivalirudin) by co-eluting endogenous components from the sample matrix (e.g., plasma).[8][9] This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.[8] Proper sample preparation and the use of a suitable internal standard are crucial to mitigate matrix effects.[10]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Results with Chromogenic Assays
| Potential Cause | Troubleshooting Steps |
| Bilirubin Interference | Visually inspect plasma samples for icterus (yellow color). If bilirubin levels are suspected to be high, consider using a clot-based or LC-MS/MS assay, which are less susceptible to this interference. Modern coagulometers with readings at 650 nm or above can minimize bias from hyperbilirubinemia.[11] |
| Hemolysis | Visually inspect plasma samples for a reddish color. If hemolysis is present, it is recommended to recollect the sample. Hemolysis can release substances that interfere with the assay's optical reading.[11][12] |
| Improper Sample Dilution | Ensure accurate and consistent dilution of plasma samples as per the assay protocol. A low dilution factor may increase susceptibility to interferences.[1] |
| Reagent Issues | Check the expiration dates and storage conditions of all reagents. Prepare fresh reagents as needed. |
Issue 2: Prolonged or Variable Clotting Times in dTT Assays Not Correlating with Bivalirudin Dose
| Potential Cause | Troubleshooting Steps |
| Contamination with other Anticoagulants | Review the patient's medication profile to check for concomitant use of other anticoagulants (e.g., heparin, direct oral anticoagulants).[13] If suspected, consider using an LC-MS/MS assay for specific quantification. |
| Elevated Fibrin Degradation Products (FDPs) | In certain clinical conditions, FDP levels can be high and interfere with clot formation.[1] While dTT is less affected than other clotting assays, extreme levels may have an impact. |
| Improper Sample Collection and Handling | Ensure proper blood collection techniques to avoid activation of the coagulation cascade. Use appropriate citrate (B86180) tubes and ensure they are filled to the correct volume.[14][15] |
| Instrument Malfunction | Perform regular maintenance and quality control checks on the coagulation analyzer. |
Issue 3: Poor Sensitivity, Accuracy, or Reproducibility in LC-MS/MS Assays
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | Optimize the sample preparation method to effectively remove interfering substances. Techniques like protein precipitation followed by liquid-liquid extraction or solid-phase extraction can be employed.[16] The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[10] |
| Ion Suppression from TFA | If using a mobile phase containing trifluoroacetic acid (TFA), consider switching to formic acid to improve ionization efficiency.[4] Post-column addition of a weak base can also mitigate TFA-induced suppression.[5] |
| Bivalirudin Instability | Bivalirudin can be susceptible to degradation.[17] Ensure proper sample storage conditions (frozen at -20°C or below) and minimize freeze-thaw cycles. Analyze samples promptly after preparation. |
| Suboptimal Chromatographic Conditions | Optimize the LC method to ensure good separation of bivalirudin from matrix components. Adjusting the mobile phase composition, gradient, and column chemistry can improve peak shape and reduce interference. |
Quantitative Data on Common Interferences
Table 1: Interference Thresholds for Chromogenic and Clot-Based Assays
| Interfering Substance | Assay Type | Reported Interference Threshold/Effect | Citation(s) |
| Bilirubin | Chromogenic | Can cause interference, especially at high concentrations. Some modern analyzers are less affected with readings at ≥650 nm. Test results in samples with bilirubin up to 20 mg/dL may still be reliable on some platforms. | [1][11] |
| Hemolysis | Chromogenic | Can interfere with optical readings. Test results on spuriously hemolyzed specimens should be systematically suppressed. | [1][11] |
| Hemolysis | Clot-based (APTT) | Can cause a significant reduction in values with increasing degrees of hemolysis. | [12] |
| Other Anticoagulants (e.g., Heparin) | Clot-based (dTT) | Can prolong clotting times, leading to falsely elevated bivalirudin results. | [7] |
Experimental Protocols
Protocol 1: Dilute Thrombin Time (dTT) Assay
This protocol is a general guideline and may need to be optimized for specific instruments and reagents.
-
Sample Preparation: Collect blood in a 3.2% sodium citrate tube and centrifuge at 2000 x g for 15 minutes to obtain platelet-poor plasma.
-
Sample Dilution: Dilute the patient plasma with pooled normal plasma or physiological saline according to the specific assay kit instructions (e.g., 1:4 or 1:10).[7]
-
Reagent Preparation: Reconstitute the thrombin reagent to the specified concentration (e.g., ~3 NIH units/mL).[18]
-
Assay Procedure:
-
Pre-warm the diluted plasma and thrombin reagent to 37°C.
-
Add a defined volume of the thrombin reagent to the diluted plasma.
-
Measure the time to clot formation using an automated or semi-automated coagulation analyzer.
-
-
Quantification: Determine the bivalirudin concentration by comparing the clotting time to a standard curve prepared with bivalirudin calibrators.
Protocol 2: Bivalirudin Chromogenic Assay
This protocol is a general guideline and should be adapted based on the specific kit and instrument used.
-
Sample Preparation: Prepare platelet-poor plasma as described for the dTT assay.
-
Sample Dilution: Dilute the plasma sample with the provided buffer (e.g., 1:2 with physiological saline).[18]
-
Reagent Preparation: Prepare the thrombin reagent and the chromogenic substrate as per the manufacturer's instructions.
-
Assay Procedure:
-
Incubate the diluted plasma with a known amount of thrombin at 37°C. Bivalirudin in the sample will inhibit a portion of the thrombin.
-
Add the chromogenic substrate (e.g., a p-nitroaniline-coupled peptide).
-
The remaining active thrombin will cleave the substrate, releasing p-nitroaniline.
-
Measure the rate of color change at 405 nm or 450 nm using a spectrophotometer. The color intensity is inversely proportional to the bivalirudin concentration.[1]
-
-
Quantification: Calculate the bivalirudin concentration from a standard curve generated using bivalirudin calibrators.
Protocol 3: LC-MS/MS Quantification of Bivalirudin in Plasma
This is a representative protocol and requires significant optimization and validation for specific instrumentation and laboratory conditions.
-
Sample Preparation (Protein Precipitation & Extraction):
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled bivalirudin).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.[3]
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes).[3]
-
Transfer the supernatant and perform a liquid-liquid extraction with a solvent like dichloromethane (B109758) to remove lipids and other interferences.[3]
-
Evaporate the aqueous layer to dryness and reconstitute in the mobile phase.
-
-
LC Separation:
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for bivalirudin and the internal standard. For example, for bivalirudin, a transition of m/z 1091.0 → 650.4 has been reported.[3]
-
Optimization: Optimize MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
Visualizations
References
- 1. Chromogenic and Clot-Based Bivalirudin Assays for Monitoring Anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of bivalirudin, a novel anticoagulant peptide, in human plasma by LC-MS/MS: Method development, validation and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of bivalirudin, a novel anticoagulant peptide, in human plasma by LC–MS/MS: Method development, validation and application to pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. proprep.com [proprep.com]
- 7. How to best monitor bivalirudin anticoagulant effect for ECMO and VAD-Comparison of four assay methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Differential impacts of hemolysis on coagulation parameters of blood samples: A STROBE-compliant article - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impacts of Common Anticoagulants on Coagulation Testing | Choose the Right Test [arupconsult.com]
- 14. researchgate.net [researchgate.net]
- 15. Quality standards for sample collection in coagulation testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. austinpublishinggroup.com [austinpublishinggroup.com]
Bivalirudin Trifluoroacetate Impurity Profiling: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the impurity profiling and identification of Bivalirudin Trifluoroacetate.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in Bivalirudin Trifluoroacetate?
A1: Impurities in Bivalirudin Trifluoroacetate can originate from the manufacturing process or from degradation.[1] Common process-related impurities include truncated sequences (e.g., [12-20]-Bivalirudin), deletion sequences (e.g., Des-Gly-Bivalirudin), and diastereomers (e.g., D-Phe¹²-Bivalirudin).[1][2] Degradation impurities can arise from deamidation (e.g., Asp⁹-Bivalirudin) and oxidation.[1]
Q2: Which analytical techniques are most suitable for Bivalirudin impurity profiling?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is the most common and established method for separating and quantifying Bivalirudin and its related impurities.[3] For identification and structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), is the gold standard.[3]
Q3: What are typical storage conditions for Bivalirudin Trifluoroacetate and its impurities?
A3: Bivalirudin Trifluoroacetate should be stored at controlled room temperature, between 20°C to 25°C (68°F to 77°F), and should not be exposed to temperatures above 30°C (86°F). For long-term storage, peptide-related impurities should be kept at -20±5°C.[1]
Q4: Why is Trifluoroacetic Acid (TFA) commonly used in the mobile phase for Bivalirudin analysis?
A4: Trifluoroacetic acid (TFA) is a common ion-pairing agent used in the mobile phase for peptide analysis by RP-HPLC. It helps to improve peak shape and resolution by forming ion pairs with the basic residues of the peptide, thereby reducing peak tailing and improving chromatographic performance. A typical concentration used is 0.1% (v/v).
Troubleshooting HPLC Analysis
This section addresses common issues encountered during the HPLC analysis of Bivalirudin Trifluoroacetate.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | 1. Secondary interactions with the column stationary phase. 2. Inappropriate mobile phase pH. 3. Column degradation. | 1. Ensure the mobile phase contains an appropriate ion-pairing agent like 0.1% TFA. 2. Adjust the mobile phase pH to be between 2 and 3. 3. Replace the column with a new one of the same type. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Column aging or contamination. | 1. Prepare fresh mobile phase and ensure accurate composition. 2. Use a column oven to maintain a constant temperature (e.g., 45°C).[4] 3. Flush the column with a strong solvent or replace it if necessary. |
| Extra or Ghost Peaks | 1. Contamination in the sample, solvent, or HPLC system. 2. Carryover from a previous injection. | 1. Use high-purity solvents and filter all samples and mobile phases. 2. Implement a needle wash step in the autosampler method and inject a blank run to check for carryover. |
| Loss of Resolution | 1. Change in mobile phase composition. 2. Column deterioration. | 1. Prepare fresh mobile phase, ensuring accurate measurements. 2. Replace the analytical column. |
| High Backpressure | 1. Blockage in the HPLC system (e.g., guard column, column frit). 2. Particulate matter from the sample. | 1. Replace the guard column or in-line filter. If the pressure remains high, reverse-flush the analytical column (disconnect from the detector). 2. Ensure all samples are filtered through a 0.22 µm filter before injection.[4] |
Quantitative Data Summary
The following table summarizes known impurities of Bivalirudin with their typical Relative Retention Times (RRTs). Note that RRTs can vary slightly between different HPLC systems and methods.
| Impurity Name | Relative Retention Time (RRT) | Type |
| BIVA (12-20) | 0.40 | Process-related (Truncated) |
| Unknown Impurity | 0.54 | Degradation |
| PLUS-GLY | 0.96 | Process-related |
| DES-GLY | 1.07 | Process-related (Deletion) |
| BETA-ASP9 | 1.14 | Degradation (Deamidation) |
| ALPHA-ASP9 | 1.19 | Degradation (Deamidation) |
| [Source: IOSR Journal, 2024][4] |
Experimental Protocols
Protocol for HPLC-UV Analysis of Bivalirudin Impurities
This protocol is a representative method for the separation and quantification of Bivalirudin and its related impurities.
a. Materials and Reagents:
-
Bivalirudin Trifluoroacetate sample
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
0.22 µm syringe filters
b. Chromatographic Conditions:
-
Column: Phenomenex Kinetex 2.6μ XB-C18 (150 x 4.6mm)[4]
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A linear gradient tailored to separate all known impurities. A reported example is: T/%Acetonitrile as 0/20, 60/22, 62/20, 65/20.[4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 45°C[4]
-
Detection Wavelength: 210 nm[4]
-
Injection Volume: 5 µL[4]
c. Sample Preparation:
-
Prepare a diluent of Water and Acetonitrile in a 1:1 ratio.[4]
-
Accurately weigh and dissolve the Bivalirudin Trifluoroacetate sample in the diluent to a final concentration of approximately 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial before injection.
Protocol for Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products.[5][6]
a. Acid Degradation:
-
Dissolve Bivalirudin in 0.1 M HCl to a concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Dilute with the sample diluent to the target concentration for HPLC analysis.
b. Base Degradation:
-
Dissolve Bivalirudin in 0.1 M NaOH to a concentration of 1 mg/mL.
-
Incubate the solution at room temperature for 8 hours.
-
Neutralize the solution with an equivalent amount of 0.1 M HCl.
-
Dilute with the sample diluent to the target concentration for HPLC analysis.
c. Oxidative Degradation:
-
Dissolve Bivalirudin in a 3% hydrogen peroxide solution to a concentration of 1 mg/mL.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute with the sample diluent to the target concentration for HPLC analysis.
d. Thermal Degradation:
-
Store the solid Bivalirudin powder in an oven at 105°C for 48 hours.
-
Allow the sample to cool to room temperature.
-
Prepare the sample for HPLC analysis as described in the HPLC protocol.
e. Photolytic Degradation:
-
Expose the solid Bivalirudin powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Prepare the sample for HPLC analysis as described in the HPLC protocol.
Visualizations
Caption: Workflow for Bivalirudin impurity profiling.
Caption: Decision tree for troubleshooting HPLC issues.
References
- 1. Bivalirudin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. books.rsc.org [books.rsc.org]
- 4. iosrjournals.org [iosrjournals.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Forced Degradation Studies - STEMart [ste-mart.com]
Bivalirudin Trifluoroacetate Potency Loss: A Technical Support Resource
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on assessing and mitigating the potency loss of Bivalirudin Trifluoroacetate in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Bivalirudin Trifluoroacetate potency loss?
A1: Bivalirudin Trifluoroacetate potency can be compromised primarily through chemical degradation. The main degradation pathways are hydrolysis and oxidation. Hydrolysis involves the cleavage of peptide bonds, while oxidation can modify certain amino acid residues. Another factor is aggregation, where the peptide molecules clump together, reducing the concentration of the active monomeric form. The rate of degradation is significantly influenced by storage conditions, including temperature, pH, and exposure to light.
Q2: Are there any visual cues that indicate my Bivalirudin Trifluoroacetate solution has degraded?
A2: While not a definitive measure of potency, visual inspection can offer initial clues. A freshly prepared Bivalirudin Trifluoroacetate solution should be clear and colorless. Any signs of cloudiness, precipitation, or color change may suggest degradation or aggregation. However, significant potency loss can occur without any visible changes, necessitating analytical testing for an accurate assessment.
Q3: What are the ideal storage conditions to maintain the potency of Bivalirudin Trifluoroacetate?
A3: To ensure maximum stability, Bivalirudin Trifluoroacetate should be stored in its lyophilized powder form at 2-8°C, protected from light. Once reconstituted, the solution's stability depends on the solvent, concentration, and storage temperature. For short-term use, it is recommended to store the solution at 2-8°C. For long-term storage, it is best to prepare aliquots and store them at -20°C or below to minimize degradation from repeated freeze-thaw cycles.
Q4: How can I quantify the remaining potency of my Bivalirudin Trifluoroacetate sample?
A4: The most accurate way to determine potency is through analytical methods. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the active pharmaceutical ingredient (API) and its degradation products. Additionally, functional assays, such as the activated Partial Thromboplastin Time (aPTT), can measure the anticoagulant activity of the drug, providing a biological measure of its potency.[1][2]
Troubleshooting Guides
Investigating Potency Loss
If you suspect a loss in Bivalirudin Trifluoroacetate potency, this guide provides a structured approach to troubleshoot the issue.
Caption: A troubleshooting workflow for suspected Bivalirudin Trifluoroacetate potency loss.
Data Presentation: Forced Degradation Studies
Forced degradation studies are essential for developing stability-indicating analytical methods. The following table summarizes the expected degradation of Bivalirudin Trifluoroacetate under various stress conditions. The actual extent of degradation will depend on the specific conditions (e.g., concentration of acid/base, duration of exposure).
Table 1: Representative Data from Forced Degradation Studies
| Stress Condition | Typical Reagent | Duration | Expected Degradation | Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 10-15% | Hydrolysis of peptide bonds |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 15-20% | Hydrolysis of peptide bonds |
| Oxidation | 3% H₂O₂ | 24 hours | 5-10% | Oxidation of amino acid residues |
| Thermal | 60°C | 48 hours | 5-8% | Multiple pathways |
| Photolytic | UV Light (254 nm) | 24 hours | < 5% | Photodegradation |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This method is designed to separate Bivalirudin from its potential degradation products, allowing for accurate quantification.
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 80 | 20 |
| 25 | 40 | 60 |
| 30 | 40 | 60 |
| 35 | 80 | 20 |
| 40 | 80 | 20 |
-
Sample Preparation:
-
Prepare a stock solution of Bivalirudin Trifluoroacetate in water at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The potency is calculated by comparing the peak area of the main Bivalirudin peak in the sample to that of a reference standard of known concentration.
-
The presence of additional peaks in the chromatogram indicates the formation of degradation products.
-
Protocol 2: aPTT Functional Assay
This assay measures the anticoagulant activity of Bivalirudin Trifluoroacetate.
-
Reagents and Materials:
-
aPTT reagent (containing a contact activator and phospholipids).
-
0.025 M Calcium Chloride solution.
-
Pooled normal human plasma.
-
Coagulometer.
-
-
Procedure:
-
Prepare a series of Bivalirudin Trifluoroacetate dilutions in pooled normal plasma to create a standard curve (e.g., 0.1 to 2.0 µg/mL).
-
Pre-warm the plasma samples, aPTT reagent, and calcium chloride solution to 37°C.
-
In a coagulometer cuvette, add 100 µL of the plasma sample (or standard).
-
Add 100 µL of the pre-warmed aPTT reagent and incubate for 3-5 minutes at 37°C.
-
Initiate the clotting reaction by adding 100 µL of the pre-warmed calcium chloride solution.
-
The coagulometer will measure the time (in seconds) for a clot to form.
-
-
Data Analysis:
-
Plot the clotting time versus the Bivalirudin concentration for the standards to generate a calibration curve.
-
Determine the functional concentration of Bivalirudin in the test samples by interpolating their clotting times on the standard curve. A prolonged clotting time corresponds to higher anticoagulant activity. The target aPTT is typically 1.5 to 2.5 times the baseline value.[1]
-
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of Bivalirudin Trifluoroacetate in the coagulation cascade.
References
Navigating Bivalirudin Trifluoroacetate Dosing in Preclinical Renal Impairment Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for investigators utilizing bivalirudin (B194457) trifluoroacetate (B77799) in preclinical research involving animal models of renal impairment. Accurate dosage adjustment in these models is critical for obtaining reliable and translatable data. This resource offers troubleshooting advice and frequently asked questions to navigate the complexities of experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of bivalirudin trifluoroacetate?
Bivalirudin is a direct thrombin inhibitor. It specifically binds to both the catalytic site and the anion-binding exosite of thrombin, thereby inhibiting its activity. This prevents the conversion of fibrinogen to fibrin, a key step in blood clot formation.[1][2] Unlike heparin, bivalirudin does not require a cofactor like antithrombin III for its anticoagulant effect.
Q2: How is bivalirudin trifluoroacetate metabolized and cleared from the body?
Bivalirudin is primarily cleared through two mechanisms: proteolytic cleavage by thrombin and other proteases, and renal excretion.[3][4] Approximately 20% of the drug is cleared unchanged by the kidneys.[3] This dual clearance pathway means that renal impairment significantly impacts the drug's half-life and exposure, necessitating dosage adjustments.
Q3: Are there established guidelines for bivalirudin dosage adjustment in preclinical models of renal impairment?
Q4: What are the common methods for monitoring bivalirudin's anticoagulant effect in preclinical studies?
The most common laboratory tests to monitor bivalirudin's effect are the activated partial thromboplastin (B12709170) time (aPTT) and the activated clotting time (ACT).[1][3] In clinical settings for heparin-induced thrombocytopenia, the target aPTT is typically 1.5 to 2.5 times the baseline value.[1][7] For percutaneous coronary intervention (PCI), ACT is often used, with target values varying depending on the specific procedure.[1][8][9] These clinical targets can serve as a starting point for establishing appropriate therapeutic ranges in animal models.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Excessive bleeding in renally-impaired animals | Bivalirudin dose is too high due to reduced renal clearance. | Immediately reduce the infusion rate or discontinue the drug. Refer to the dosage adjustment tables below for guidance on selecting a lower starting dose. Monitor coagulation parameters (aPTT/ACT) more frequently. |
| Inadequate anticoagulation (e.g., thrombosis) | Bivalirudin dose is too low. | Increase the infusion rate in small increments. Re-evaluate the severity of renal impairment in your model, as this can influence clearance. Confirm the accuracy of your coagulation monitoring assays. |
| High variability in aPTT/ACT results | Inconsistent drug administration, variations in the severity of renal impairment within the animal cohort, or issues with blood sampling/processing. | Ensure consistent and accurate drug infusion. Characterize the degree of renal impairment in each animal. Standardize blood collection and processing techniques. Consider using a more specific assay like a chromogenic anti-IIa assay if available. |
| Difficulty establishing a therapeutic range | Lack of established preclinical target values. | Begin with the clinical target ranges (e.g., aPTT 1.5-2.5x baseline) as a guide.[1][7] Conduct a pilot dose-response study in a small number of renally-impaired animals to establish a therapeutic window that balances efficacy and bleeding risk for your specific experimental needs. |
Experimental Protocols
Induction of Renal Impairment in Rodent Models
Several models can be used to induce renal impairment in rodents. The choice of model should align with the specific research question.
1. Ischemia-Reperfusion Injury (IRI) Model:
-
Procedure: Anesthetize the animal and, through a flank or midline incision, expose the renal pedicles.
-
Ischemia: Clamp the renal pedicles with microvascular clamps for a defined period (e.g., 30-45 minutes). The duration of ischemia will determine the severity of the injury.
-
Reperfusion: Remove the clamps to allow blood flow to be restored to the kidneys.
-
Confirmation: Assess renal injury by measuring serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) 24-48 hours post-reperfusion.[10]
2. Glycerol-Induced Acute Kidney Injury Model:
-
Procedure: Administer a single intramuscular injection of 50% glycerol (B35011) solution (e.g., 8-10 mL/kg) into the hind limb muscles of the rat.[11][12]
-
Mechanism: This induces rhabdomyolysis, leading to myoglobinuric acute kidney injury.
-
Confirmation: Monitor serum creatinine and BUN levels, which typically peak around 48-72 hours post-injection.[11][12]
Monitoring Anticoagulation
-
Blood Sampling: Collect blood samples from an appropriate site (e.g., tail vein, saphenous vein, or arterial catheter) at baseline and at regular intervals after bivalirudin administration.
-
aPTT/ACT Measurement: Use a commercially available coagulation analyzer to determine aPTT or ACT values according to the manufacturer's instructions.
-
Data Analysis: Compare post-treatment values to baseline to determine the extent of anticoagulation.
Data Presentation: Dosage Adjustment Tables
The following tables provide suggested starting doses for bivalirudin trifluoroacetate in preclinical models of renal impairment, extrapolated from clinical data. These are not definitive doses and must be validated in your specific experimental model.
Table 1: Suggested Bivalirudin Infusion Dose Adjustments Based on Severity of Renal Impairment
| Severity of Renal Impairment | Creatinine Clearance (CrCl) Equivalent | Suggested Infusion Dose Reduction | Example Starting Dose (Human Equivalent) |
| Mild | 60-89 mL/min | No adjustment may be necessary | 0.15 mg/kg/hr |
| Moderate | 30-59 mL/min | Reduce dose by ~50% | 0.08 mg/kg/hr[6][7] |
| Severe | <30 mL/min | Reduce dose by ~70% | 0.05 mg/kg/hr[6][7] |
| Dialysis Dependent | N/A | Reduce dose by ~70-80% | 0.05 mg/kg/hr[6][7] |
Table 2: Pharmacokinetic Parameters of Bivalirudin in Relation to Renal Function (Human Data)
| Renal Function | Half-life | Clearance |
| Normal (CrCl > 90 mL/min) | ~25 minutes[1][3] | ~3.4 mL/min/kg[3] |
| Moderate Impairment (CrCl 30-59 mL/min) | ~34 minutes[1] | Reduced by ~21%[1] |
| Severe Impairment (CrCl < 30 mL/min) | ~57 minutes[1] | Reduced by ~21%[1] |
| Dialysis Dependent | ~3.5 hours[1] | Reduced by ~70%[1] |
Visualizations
References
- 1. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The use of bivalirudin in patients with renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology and clinical use of bivalirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correlation of bivalirudin dose with creatinine clearance during treatment of heparin-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bivalirudin – UW Medicine Anticoagulation Services [sites.uw.edu]
- 7. Bivalirudin dosing adjustments for reduced renal function with or without hemodialysis in the management of heparin-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Value of monitoring activated clotting time when bivalirudin is used as the sole anticoagulation agent for percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. Rodent models of AKI-CKD transition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacy and Drug Development | Medires Publishing [mediresonline.org]
- 12. mediresonline.org [mediresonline.org]
Validation & Comparative
Comparative analysis of Bivalirudin Trifluoroacetate and argatroban
A Comparative Analysis of Bivalirudin (B194457) Trifluoroacetate and Argatroban for Anticoagulation Therapy
This guide provides a comprehensive comparison of two direct thrombin inhibitors, Bivalirudin Trifluoroacetate and Argatroban, intended for researchers, scientists, and drug development professionals. The following sections detail their mechanisms of action, pharmacokinetic and pharmacodynamic properties, clinical efficacy and safety profiles, and the experimental protocols for key monitoring assays.
Both Bivalirudin and Argatroban are direct thrombin inhibitors (DTIs) that exert their anticoagulant effect by directly binding to and inhibiting thrombin, the final enzyme in the coagulation cascade. This action prevents the conversion of fibrinogen to fibrin, a critical step in clot formation.[1] Unlike indirect thrombin inhibitors like heparin, their action is independent of antithrombin III.[2]
Bivalirudin Trifluoroacetate: Bivalirudin is a synthetic analog of hirudin, a potent anticoagulant found in the saliva of medicinal leeches.[3] It is a bivalent DTI, meaning it binds to two distinct sites on the thrombin molecule: the active site and the exosite-1, which is the fibrinogen-binding site.[2] This dual binding results in a highly specific and potent inhibition of thrombin. The binding of bivalirudin to thrombin is reversible.[3]
Argatroban: Argatroban is a small-molecule, L-arginine derivative that acts as a univalent DTI.[4] It binds reversibly and with high affinity to the active site of thrombin, thereby blocking its enzymatic activity.[4]
References
Validating the Efficacy of Bivalirudin Trifluoroacetate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bivalirudin (B194457) Trifluoroacetate's performance against its primary alternatives, supported by experimental data. This document outlines detailed methodologies for key assays and visualizes complex biological and experimental processes to facilitate a comprehensive understanding of its efficacy.
Bivalirudin Trifluoroacetate is a direct thrombin inhibitor that offers a distinct mechanism of action compared to traditional anticoagulants.[1][2] Its efficacy and safety profile have been evaluated in numerous clinical trials, particularly in the context of percutaneous coronary intervention (PCI) and for patients with heparin-induced thrombocytopenia (HIT).[3][4] This guide will delve into the comparative efficacy of Bivalirudin against two common alternatives: Heparin and Argatroban (B194362).
Comparative Efficacy and Safety
The following tables summarize key quantitative data from comparative studies of Bivalirudin, Heparin, and Argatroban.
Bivalirudin vs. Heparin in Percutaneous Coronary Intervention (PCI)
A meta-analysis of randomized trials has shown that while bivalirudin does not significantly reduce mortality compared to heparin, it does decrease the risk of major bleeding, albeit with an increased risk of acute stent thrombosis.[5] In patients with non–ST-segment–elevation myocardial infarction (NSTEMI) undergoing PCI, bivalirudin and heparin showed no significant difference in mortality or ischemic events, but bivalirudin was associated with a reduction in serious bleeding.[6][7]
| Outcome | Bivalirudin | Heparin | Odds Ratio (95% CI) | p-value | Citation |
| 30-Day Mortality | 1.3% | 1.2% | 1.09 (0.83-1.41) | 0.54 | [5] |
| Major Bleeding | 3.3% | 5.5% | 0.59 (0.48-0.72) | <0.0001 | [6] |
| Acute Stent Thrombosis | Higher Risk | Lower Risk | 3.48 (1.66-7.28) | <0.001 | [5] |
| 30-Day All-Cause Mortality (NSTEMI PCI) | 1.2% | 1.1% | 1.24 (0.86-1.79) | 0.25 | [6] |
Bivalirudin vs. Argatroban in Heparin-Induced Thrombocytopenia (HIT)
In patients with known or suspected HIT, bivalirudin and argatroban have demonstrated similar efficacy in achieving and maintaining therapeutic anticoagulation goals.[8] However, some studies suggest that bivalirudin may achieve therapeutic aPTT goals faster and with more values within the therapeutic range.[9]
| Outcome | Bivalirudin | Argatroban | p-value | Citation |
| Median Time to Therapeutic aPTT | 5.50 hours | 5.75 hours | 0.499 | [8] |
| Mean Time to Therapeutic aPTT | 7 ± 8 hours | 14 ± 15 hours | 0.024 | [9] |
| Percentage of aPTT in Therapeutic Range | 75% | 70% | 0.238 | [8] |
| Percentage of aPTT in Therapeutic Range | 84% ± 18% | 69% ± 23% | 0.005 | [9] |
| New Thromboembolic Events | 8% | 4% | 0.718 | [8] |
| Bleeding Events | 9% | 11% | >0.999 | [8] |
| Clinically Significant Bleeding | 7% | 22% | 0.02 | [10] |
Mechanism of Action: A Visual Comparison
The following diagrams illustrate the distinct mechanisms by which Bivalirudin, Heparin, and Argatroban exert their anticoagulant effects.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Bivalirudin - Wikipedia [en.wikipedia.org]
- 3. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 4. helena.com [helena.com]
- 5. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Bivalirudin vs. Heparin During PCI in NSTEMI - American College of Cardiology [acc.org]
- 8. Comparison of bivalirudin and argatroban for the management of heparin-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of argatroban and bivalirudine in patients with suspected heparin-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
A Head-to-Head In Vitro Comparison of Direct Thrombin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Direct thrombin inhibitors (DTIs) represent a significant class of anticoagulants that directly bind to and inactivate thrombin, the final key enzyme in the coagulation cascade. Unlike indirect inhibitors such as heparin, their action is independent of antithrombin and they can inhibit both free and fibrin-bound thrombin.[1] This guide provides an objective in vitro comparison of the performance of several key direct thrombin inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action: Univalent vs. Bivalent Inhibition
Direct thrombin inhibitors can be broadly categorized based on their interaction with thrombin:
-
Univalent DTIs: These molecules, such as argatroban (B194362) and dabigatran, are small molecules that bind only to the active site of thrombin.[1]
-
Bivalent DTIs: This class, which includes hirudin and its synthetic analogue bivalirudin, binds to both the active site and a secondary site on thrombin known as exosite 1.[1][2] This dual binding generally results in higher affinity and specificity for thrombin.[1]
Quantitative Performance Comparison
The in vitro potency of direct thrombin inhibitors is primarily assessed by their ability to inhibit thrombin activity, measured by the inhibition constant (Ki), and their effect on plasma clotting times. The half-maximal inhibitory concentration (IC50) is another key parameter, representing the concentration of an inhibitor required to reduce a specific biological activity by half.
| Inhibitor | Type | Thrombin Ki (nM) | Thrombin-Induced Platelet Aggregation IC50 (nM) |
| Dabigatran | Univalent | 4.5 | 10 |
| Argatroban | Univalent | 40 | Not widely reported |
| Bivalirudin | Bivalent | 2.1 | Not widely reported |
| Hirudin (Lepirudin/Desirudin) | Bivalent | ~0.02 | Not widely reported |
| Atecegatran (active form) | Univalent | 2-4 | 0.9 |
Note: Ki and IC50 values can vary between studies depending on the specific experimental conditions.
In Vitro Anticoagulant Activity
The anticoagulant effect of direct thrombin inhibitors is commonly evaluated using standard plasma-based coagulation assays: Activated Partial Thromboplastin Time (aPTT), Prothrombin Time (PT), and Thrombin Time (TT).
| Assay | Principle | Sensitivity to Direct Thrombin Inhibitors |
| aPTT | Measures the integrity of the intrinsic and common coagulation pathways. | All DTIs prolong aPTT in a dose-dependent manner.[3][4] Sensitivity can vary depending on the aPTT reagent used.[3] |
| PT | Measures the integrity of the extrinsic and common coagulation pathways. | Generally less sensitive to DTIs than aPTT and TT.[5] |
| TT | Directly measures the time to clot formation after the addition of a standard amount of thrombin to plasma. | Highly sensitive to the presence of direct thrombin inhibitors.[5] |
A study comparing various aPTT reagents found that the TAS-aPTT was most sensitive to argatroban, while Pathromtin was most sensitive to lepirudin and bivalirudin.[3]
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
Thrombin Inhibition Assay (Determination of Ki)
This assay quantifies the inhibitory potency of a compound against purified human α-thrombin.
Principle: The assay measures the ability of an inhibitor to compete with a chromogenic substrate for the active site of thrombin. The rate of the enzymatic reaction, which is proportional to the amount of free thrombin, is monitored by measuring the color change produced by the cleavage of the substrate.[6]
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Test inhibitor
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed concentration of human α-thrombin to each well containing the varying concentrations of the inhibitor or buffer (control).
-
Incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding equilibrium.[7]
-
Initiate the reaction by adding the chromogenic substrate.
-
Immediately measure the rate of substrate cleavage by monitoring the change in absorbance at a specific wavelength (e.g., 405 nm) over time.[8]
-
Calculate the initial reaction velocities and determine the Ki value using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).
Plasma-Based Coagulation Assays (aPTT, PT, TT)
These assays assess the anticoagulant effect of the inhibitors in a more physiologically relevant matrix, platelet-poor plasma (PPP).
General Sample Preparation:
-
Collect whole blood into a tube containing 3.2% sodium citrate (B86180) anticoagulant (9:1 blood to anticoagulant ratio).
-
Centrifuge the sample at approximately 1500 x g for 15 minutes to obtain platelet-poor plasma.[5]
Activated Partial Thromboplastin Time (aPTT) Assay:
-
Pre-warm the aPTT reagent (containing a contact activator and phospholipids) and calcium chloride (CaCl₂) solution to 37°C.[7]
-
Pipette a defined volume of PPP (e.g., 100 µL) into a cuvette.[5]
-
Add an equal volume of the pre-warmed aPTT reagent.[5]
-
Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C.[5]
-
Initiate clotting by adding a defined volume of the pre-warmed CaCl₂ solution.[5]
-
Measure the time to clot formation using a coagulometer.[5]
Prothrombin Time (PT) Assay:
-
Pre-warm the PT reagent (containing tissue factor and calcium) to 37°C.
-
Pipette a defined volume of PPP into a cuvette.
-
Initiate clotting by adding a defined volume of the pre-warmed PT reagent.
-
Measure the time to clot formation using a coagulometer.
Thrombin Time (TT) Assay:
-
Pre-warm the thrombin reagent (a standardized solution of thrombin) to 37°C.[5]
-
Pipette a defined volume of PPP into a cuvette.[5]
-
Incubate for a short period (e.g., 3 minutes) at 37°C.[5]
-
Initiate clotting by adding a defined volume of the pre-warmed thrombin reagent.[5]
-
Measure the time to clot formation using a coagulometer.[5]
References
- 1. Direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct features of bivalent direct thrombin inhibitors, hirudin and bivalirudin, revealed by clot waveform analysis and enzyme kinetics in coagulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing direct thrombin inhibitors using aPTT, ecarin clotting times, and thrombin inhibitor management testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Bivalirudin Trifluoroacetate and Low Molecular Weight Heparin in Anticoagulation Therapy
In the landscape of anticoagulant therapy, particularly for patients undergoing percutaneous coronary intervention (PCI) and those with acute coronary syndromes (ACS), the choice between different agents is critical to balancing ischemic risk and bleeding complications. This guide provides a detailed comparison of the efficacy and safety of bivalirudin (B194457) trifluoroacetate, a direct thrombin inhibitor, and low molecular weight heparin (LMWH), an indirect factor Xa and thrombin inhibitor. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of key clinical trial data, experimental protocols, and mechanistic insights.
Quantitative Efficacy and Safety Data
The following tables summarize the key efficacy and safety outcomes from major clinical trials and meta-analyses comparing bivalirudin with heparin (unfractionated heparin [UFH] and LMWH). It is important to note that a significant portion of the available literature compares bivalirudin with UFH; data directly comparing bivalirudin with LMWH is less extensive.
Table 1: Efficacy Outcomes in Patients Undergoing PCI
| Outcome | Bivalirudin (%) | Heparin (UFH/LMWH) (%) | Risk Ratio/Odds Ratio (95% CI) | Key Trials/Meta-Analyses |
| All-Cause Mortality (30 days) | 2.5 | 2.9 | aOR: 0.78 (0.62-0.99) | Meta-analysis of 6 trials (n=15,254)[1] |
| Cardiac Mortality (30 days) | 2.9 | 5.1 | HR: 0.56 (0.40-0.80) | HORIZONS-AMI[2] |
| Myocardial Infarction/Reinfarction (30 days) | 1.02 (vs. UFH) | - | RR: 1.02 (0.87-1.19) | Meta-analysis[3] |
| Stent Thrombosis (30 days) | 0.4 | 1.1 | p=0.0015 | BRIGHT-4[4] |
| Major Adverse Cardiovascular Events (MACE) | 1.02 (vs. UFH) | - | RR: 1.02 (0.91-1.14) | Meta-analysis[3] |
MACE is a composite endpoint, typically including death, myocardial infarction, and stroke. aOR: adjusted Odds Ratio; HR: Hazard Ratio; RR: Risk Ratio.
Table 2: Safety Outcomes in Patients Undergoing PCI
| Outcome | Bivalirudin (%) | Heparin (UFH/LMWH) (%) | Risk Ratio/Odds Ratio (95% CI) | Key Trials/Meta-Analyses |
| Major Bleeding (30 days) | 3.1 | 4.4 | HR: 0.69 (0.53-0.91) | BRIGHT-4[1][4] |
| Major Bleeding (BARC 3-5) | 0.2 | 0.8 | p=0.0014 | BRIGHT-4[4] |
| Major Bleeding (non-CABG) | 6.9 | 10.5 | HR: 0.64 (0.51-0.80) | HORIZONS-AMI (3 years)[2] |
| Net Adverse Clinical Events (NACE) | 8.8 | 13.2 (Heparin alone), 17.0 (Heparin + Tirofiban) | p<0.001 | BRIGHT[5] |
NACE is a composite of MACE and major bleeding. BARC: Bleeding Academic Research Consortium; CABG: Coronary Artery Bypass Grafting.
Experimental Protocols of Key Clinical Trials
Detailed methodologies from pivotal trials provide context for the quantitative data.
BRIGHT-4 Trial Protocol
-
Objective: To evaluate the safety and efficacy of a high-dose infusion of bivalirudin after primary PCI in patients with ST-segment elevation myocardial infarction (STEMI) compared with unfractionated heparin (UFH) monotherapy.[4]
-
Study Design: A large-scale, prospective, multicenter, active-control, parallel-group, open-label, randomized trial.[6] A total of 6,016 patients were randomized 1:1 to either bivalirudin or UFH.[4]
-
Patient Population: Patients with STEMI undergoing primary PCI within 48 hours of symptom onset. Exclusion criteria included thrombolytic therapy and recent use of anticoagulants or glycoprotein (B1211001) IIb/IIIa inhibitors (GPIs).[4]
-
Treatment Arms:
-
Bivalirudin Group: An initial intravenous bolus of 0.75 mg/kg, followed by an infusion of 1.75 mg/kg/h during the PCI procedure and continued for 2-4 hours post-procedure. An additional bolus of 0.3 mg/kg was administered if the activated clotting time (ACT) was less than 225 seconds five minutes after the initial bolus.[4][7]
-
Heparin Group: An initial intravenous bolus of 70 U/kg. Additional heparin was given if the 5-minute post-bolus ACT was less than 225 seconds.[4][7]
-
-
Concomitant Medications: Provisional use of the GPI tirofiban (B1683177) was permitted in both groups for thrombotic complications during the PCI procedure.[4]
-
Primary Endpoint: A composite of all-cause death or Bleeding Academic Research Consortium (BARC) types 3-5 bleeding at 30 days.[6]
HORIZONS-AMI Trial Protocol
-
Objective: To establish the safety and efficacy of bivalirudin monotherapy compared to UFH plus a GPI in patients with STEMI undergoing primary PCI.[8][9]
-
Study Design: A prospective, 2x2 factorial, single-blind, randomized, multicenter trial. A total of 3,602 patients were randomized 1:1 to the two anticoagulation strategies.[8][10]
-
Patient Population: Patients aged 18 years or older presenting with STEMI within 12 hours of symptom onset and undergoing primary PCI.[9]
-
Treatment Arms:
-
Primary Endpoints: Two primary endpoints at 30 days: major bleeding (not related to coronary artery bypass grafting) and net adverse clinical events (a composite of major bleeding or major adverse cardiovascular events).[10]
ACUITY Trial Protocol
-
Objective: To evaluate different antithrombin regimens in patients with moderate to high-risk ACS undergoing an early invasive strategy.[11]
-
Study Design: A prospective, randomized trial with three treatment arms. A total of 13,819 patients were enrolled.[11][12]
-
Patient Population: Patients with moderate and high-risk ACS.[11]
-
Treatment Arms:
-
Bivalirudin Dosing: For patients proceeding to PCI, an intravenous bolus of 0.1 mg/kg and an infusion of 0.25 mg/kg/h, with an additional bolus of 0.5 mg/kg and an increased infusion rate to 1.75 mg/kg/h.[11]
-
Primary Endpoints: A composite ischemic endpoint (death, myocardial infarction, or unplanned revascularization for ischemia), major bleeding, and a net clinical outcome combining both.[14]
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of bivalirudin and LMWH underpin their different clinical profiles.
Bivalirudin Mechanism of Action
Bivalirudin is a direct thrombin inhibitor. It binds reversibly to both the catalytic site and the anion-binding exosite 1 of circulating and clot-bound thrombin. This direct inhibition prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation.
Low Molecular Weight Heparin (LMWH) Mechanism of Action
LMWHs, such as enoxaparin and dalteparin, exert their anticoagulant effect indirectly. They bind to antithrombin III (ATIII), a natural anticoagulant, inducing a conformational change that potentiates its activity. The LMWH-ATIII complex primarily inhibits Factor Xa, and to a lesser extent, thrombin (Factor IIa). This inhibition of Factor Xa prevents the conversion of prothrombin to thrombin.
References
- 1. scai.org [scai.org]
- 2. researchgate.net [researchgate.net]
- 3. Bivalirudin versus unfractionated heparin in patients with myocardial infarction undergoing percutaneous coronary intervention: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BivaliRudin with prolonged full-dose Infusion during primary PCI versus Heparin Trial - American College of Cardiology [acc.org]
- 5. mednexus.org [mednexus.org]
- 6. Bivalirudin versus heparin in patients with or without bail-out GPI use: a pre-specified subgroup analysis from the BRIGHT-4 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn5.f-cdn.com [cdn5.f-cdn.com]
- 8. Outcome of the HORIZONS-AMI trial: bivalirudin enhances long-term survival in patients with ST-elevation myocardial infarction undergoing angioplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Harmonizing Outcomes With Revascularization and Stents in Acute Myocardial Infarction - American College of Cardiology [acc.org]
- 10. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 11. Bivalirudin in patients with acute coronary syndromes undergoing percutaneous coronary intervention: a subgroup analysis from the Acute Catheterization and Urgent Intervention Triage strategy (ACUITY) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acute Catheterization and Urgent Intervention Triage Strategy Trial - American College of Cardiology [acc.org]
- 13. ACUITY: Less bleeding with bivalirudin [healio.com]
- 14. ahajournals.org [ahajournals.org]
In Vitro Validation of Bivalirudin Trifluoroacetate: A Comparative Guide for Researchers
For researchers and drug development professionals, selecting the appropriate anticoagulant for in vitro studies is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of Bivalirudin (B194457) Trifluoroacetate with other common research anticoagulants, supported by experimental data and detailed protocols to aid in the validation process.
Bivalirudin Trifluoroacetate is a synthetic 20-amino acid peptide that acts as a direct and reversible inhibitor of thrombin.[1][2] Its high specificity and predictable anticoagulant effect make it a valuable tool in various research applications, particularly in studies involving thrombosis and hemostasis.[3][4] Unlike indirect thrombin inhibitors like heparin, bivalirudin does not require a cofactor such as antithrombin for its activity, allowing it to inhibit both circulating and clot-bound thrombin.[5][6][7] This direct mechanism of action contributes to a more consistent and predictable anticoagulant response.[2][8]
Comparative Performance of Anticoagulants in Vitro
The efficacy of Bivalirudin Trifluoroacetate as an anticoagulant can be quantitatively assessed and compared to other agents using standard in vitro coagulation assays. These assays measure the time to clot formation in plasma after the addition of various activators, providing insights into the intrinsic, extrinsic, and common pathways of the coagulation cascade.
| Anticoagulant | Primary Target(s) | Typical In Vitro Assays | Key Performance Characteristics |
| Bivalirudin Trifluoroacetate | Thrombin (Factor IIa) | Thrombin Time (TT), Activated Partial Thromboplastin (B12709170) Time (aPTT), Prothrombin Time (PT) | Direct, reversible, and highly specific thrombin inhibition. Predictable dose-response. Effective against both free and clot-bound thrombin.[3][5][7] |
| Unfractionated Heparin (UFH) | Antithrombin III (potentiates inhibition of Thrombin, FXa, FIXa, FXIa, FXIIa) | aPTT, Anti-Factor Xa Assay | Indirect inhibitor with a broad spectrum of activity. Biological activity can vary between preparations. Risk of heparin-induced thrombocytopenia (HIT).[9] |
| Argatroban | Thrombin (Factor IIa) | aPTT, Ecarin Clotting Time (ECT) | Direct thrombin inhibitor. An alternative for patients with HIT.[10][11] |
| Dabigatran | Thrombin (Factor IIa) | Thrombin Time (TT), Ecarin Clotting Time (ECT), Dilute Thrombin Time (dTT) | Oral direct thrombin inhibitor. Primarily used in clinical settings but can be a research tool. |
Experimental Protocols for In Vitro Validation
Accurate and reproducible in vitro validation of anticoagulants relies on standardized experimental protocols. Below are detailed methodologies for key coagulation assays.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.
Principle: Plasma is incubated with a partial thromboplastin reagent (a source of phospholipids) and a contact activator (e.g., silica, kaolin). The time to clot formation is measured after the addition of calcium chloride.
Protocol:
-
Prepare platelet-poor plasma (PPP) by centrifuging citrated whole blood.[12]
-
Pre-warm the PPP and aPTT reagent to 37°C.
-
In a coagulometer cuvette, mix 50 µL of PPP with 50 µL of the aPTT reagent.
-
Incubate the mixture for 3-5 minutes at 37°C.
-
Add 50 µL of pre-warmed 25 mM calcium chloride to initiate coagulation.
-
Measure the time to clot formation.
Prothrombin Time (PT) Assay
The PT assay assesses the extrinsic and common pathways of coagulation.
Principle: Thromboplastin (a combination of tissue factor and phospholipids) is added to plasma, and the time to clot formation is measured after the addition of calcium.
Protocol:
-
Prepare platelet-poor plasma (PPP) from citrated whole blood.[12]
-
Pre-warm the PPP and PT reagent to 37°C.
-
In a coagulometer cuvette, add 50 µL of PPP.
-
Add 100 µL of the PT reagent to the cuvette to initiate clotting.
-
Measure the time to clot formation.
Thrombin Time (TT) Assay
The TT assay specifically measures the rate of conversion of fibrinogen to fibrin.
Principle: A known concentration of thrombin is added to plasma, and the time to clot formation is measured. This assay is highly sensitive to the presence of thrombin inhibitors.
Protocol:
-
Prepare platelet-poor plasma (PPP) from citrated whole blood.
-
Pre-warm the PPP and a standardized thrombin solution to 37°C.
-
In a coagulometer cuvette, add 100 µL of PPP.
-
Add 50 µL of the thrombin solution to the plasma.
-
Measure the time to clot formation.
Visualizing Mechanisms and Workflows
Understanding the mechanism of action and the experimental process is facilitated by clear visual diagrams.
Caption: The coagulation cascade and points of inhibition.
Caption: Workflow for in vitro anticoagulant validation.
Conclusion
Bivalirudin Trifluoroacetate offers a distinct profile as a direct, reversible thrombin inhibitor with predictable pharmacokinetics, making it an excellent tool for in vitro research.[2][5] Its specific mechanism of action provides a clear advantage in studies where off-target effects of broader-acting anticoagulants like heparin could be a concern. By utilizing standardized in vitro assays such as the aPTT, PT, and TT, researchers can effectively validate its anticoagulant activity and compare its performance to other agents, ensuring the selection of the most appropriate tool for their specific experimental needs.
References
- 1. nbinno.com [nbinno.com]
- 2. Successful intraprocedural anticoagulation with bivalirudin during pulmonary vein isolation in a patient with known heparin-induced thrombocytopenia type II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. nbinno.com [nbinno.com]
- 5. Bivalirudin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. What is Bivalirudin used for? [synapse.patsnap.com]
- 8. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Anticoagulants Influence the Performance of In Vitro Assays Intended for Characterization of Nanotechnology-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
- 12. mdpi.com [mdpi.com]
Statistical analysis of comparative data for Bivalirudin Trifluoroacetate
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bivalirudin (B194457) Trifluoroacetate with alternative anticoagulants, supported by experimental data. The information is presented to facilitate informed decisions in research and clinical applications.
Bivalirudin, a direct thrombin inhibitor, offers a distinct mechanism of action compared to traditional anticoagulants like heparin. Its synthetic nature and reversible binding to thrombin provide a predictable anticoagulant response. This guide delves into a statistical analysis of its performance against key alternatives, focusing on efficacy, safety, and purity.
Comparative Efficacy and Safety
Clinical trials have extensively compared Bivalirudin with unfractionated heparin (UFH), particularly in the context of percutaneous coronary intervention (PCI). A meta-analysis of four trials involving 6,244 patients with ST-segment elevation myocardial infarction (STEMI) undergoing primary PCI showed that a high-dose post-PCI infusion of bivalirudin was associated with lower all-cause mortality and major bleeding compared to heparin. While thrombotic events were a concern in earlier studies, this meta-analysis indicated similar rates of reinfarction and stent thrombosis with the high-dose infusion regimen.
In another meta-analysis of patients undergoing PCI, bivalirudin demonstrated a comparable risk of death to heparin. However, it significantly reduced the risk of major bleeding. Conversely, some studies have suggested a trend towards an increased risk of acute stent thrombosis with bivalirudin compared to heparin.
When compared to Argatroban (B194362), another direct thrombin inhibitor, in the context of heparin-induced thrombocytopenia (HIT), studies have shown varying results. One study indicated that patients receiving bivalirudin reached a therapeutic activated partial thromboplastin (B12709170) time (aPTT) more quickly and experienced significantly lower rates of clinically significant bleeding compared to those treated with argatroban or lepirudin. However, another retrospective analysis found that bivalirudin and argatroban were similar in achieving and maintaining therapeutic anticoagulation goals, with comparable clinical outcomes and safety profiles.
Quantitative Data Summary
| Outcome Measure | Bivalirudin | Heparin | Argatroban | Key Findings |
| All-Cause Mortality (30-day, STEMI PCI) | Lower | Higher | N/A | Bivalirudin with high-dose post-PCI infusion showed reduced mortality compared to heparin in a meta-analysis of four trials.[1] |
| Major Bleeding (PCI) | Lower | Higher | N/A | Multiple meta-analyses have shown a reduced risk of major bleeding with bivalirudin compared to heparin.[2] |
| Acute Stent Thrombosis (PCI) | Higher (in some studies) | Lower | N/A | Some studies suggest an increased risk of acute stent thrombosis with bivalirudin, though this may be mitigated by post-PCI infusion.[2] |
| Time to Therapeutic aPTT (HIT) | Faster (3.7 hours) | N/A | Slower (14.2 hours) | A study showed bivalirudin achieved therapeutic aPTT significantly faster than argatroban in patients with HIT.[3] |
| Clinically Significant Bleeding (HIT) | Lower (7%) | N/A | Higher (22%) | The same study reported a significantly lower bleeding rate with bivalirudin compared to argatroban in the treatment of HIT.[3] |
Mechanism of Action
Bivalirudin is a synthetic 20-amino acid peptide that directly and reversibly inhibits thrombin.[4] It binds to both the catalytic site and the anion-binding exosite of circulating and clot-bound thrombin. This dual binding prevents the conversion of fibrinogen to fibrin (B1330869), thereby inhibiting thrombus formation.
In contrast, heparin acts indirectly by binding to antithrombin III, which then inactivates thrombin and other coagulation factors, primarily Factor Xa. Argatroban is also a direct thrombin inhibitor, but it is a smaller molecule that binds only to the active site of thrombin.
Caption: Comparative mechanism of action of Bivalirudin, Heparin, and Argatroban in the coagulation cascade.
Experimental Protocols
Activated Partial Thromboplastin Time (aPTT) Assay for Bivalirudin Monitoring
The aPTT assay is a key method for monitoring the anticoagulant effect of Bivalirudin.
Principle: The aPTT test measures the time it takes for a clot to form in a plasma sample after the addition of a reagent that activates the intrinsic and common pathways of the coagulation cascade.
Procedure:
-
Sample Collection: Collect whole blood in a tube containing 3.2% sodium citrate (B86180) anticoagulant. The ratio of blood to anticoagulant should be 9:1.
-
Plasma Preparation: Centrifuge the blood sample at 1500 x g for 15 minutes to obtain platelet-poor plasma.
-
Assay Performance:
-
Pre-warm the plasma sample and aPTT reagent to 37°C.
-
Pipette 100 µL of plasma into a test tube.
-
Add 100 µL of the aPTT reagent (containing a contact activator and phospholipids) to the plasma and incubate for a specified time (e.g., 3-5 minutes) at 37°C.
-
Add 100 µL of pre-warmed 0.025 M calcium chloride solution to the mixture and simultaneously start a timer.
-
Record the time in seconds for a fibrin clot to form.
-
Therapeutic Range: The therapeutic range for bivalirudin is typically 1.5 to 2.5 times the patient's baseline aPTT.[5] However, it's important to note that the aPTT response to bivalirudin can be non-linear at higher concentrations.[6]
Caption: Experimental workflow for the Activated Partial Thromboplastin Time (aPTT) assay.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
The purity of Bivalirudin Trifluoroacetate is critical for its safety and efficacy. HPLC is the standard method for its analysis.
Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). The separated components are then detected and quantified.
Typical HPLC Method for Bivalirudin Purity:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient Elution: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the bivalirudin and any related impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 215 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
System Suitability: Before sample analysis, a system suitability solution containing bivalirudin and known impurities is injected to ensure the chromatographic system is performing adequately. Key parameters include resolution between peaks, theoretical plates, and tailing factor.
Analysis: A solution of the Bivalirudin Trifluoroacetate sample is injected, and the peak areas of the main component and any impurities are measured. The percentage purity is calculated by dividing the area of the bivalirudin peak by the total area of all peaks.
Caption: Logical workflow for HPLC purity analysis of Bivalirudin Trifluoroacetate.
References
- 1. litfl.com [litfl.com]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Bivalirudin? [synapse.patsnap.com]
- 4. spectra-labs.com [spectra-labs.com]
- 5. acforum-excellence.org [acforum-excellence.org]
- 6. Unresponsiveness of Activated Partial Thromboplastin Time to Bivalirudin in Adults Receiving Extracorporeal Membrane Oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
Bivalirudin Trifluoroacetate: A Comparative Guide for Anticoagulation in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bivalirudin (B194457) Trifluoroacetate and traditional heparin anticoagulation, focusing on their application in cardiovascular research, particularly in the context of percutaneous coronary intervention (PCI). The information presented is synthesized from peer-reviewed clinical trials and meta-analyses to support evidence-based decision-making in drug development and clinical research.
Performance Comparison: Bivalirudin vs. Heparin
Bivalirudin, a direct thrombin inhibitor, has been extensively studied as an alternative to heparin, an indirect thrombin inhibitor, for anticoagulation during PCI. Clinical evidence from numerous randomized controlled trials and meta-analyses highlights key differences in their efficacy and safety profiles.
Efficacy Outcomes
A meta-analysis of randomized trials has shown that bivalirudin, when compared with heparin, does not significantly reduce mortality in patients undergoing PCI.[1] However, specific patient populations and procedural contexts may influence outcomes. For instance, in patients with ST-segment elevation myocardial infarction (STEMI), some studies have suggested a mortality benefit with bivalirudin, particularly when administered with a post-PCI infusion.[2][3]
| Efficacy Outcome | Bivalirudin vs. Heparin (Odds Ratio [95% CI]) | p-value | Citation |
| 30-Day Mortality | 1.09 [0.83-1.41] | 0.54 | [1] |
| Myocardial Infarction | 1.10 [0.83-1.46] | 0.50 | [1] |
| Urgent Target Vessel Revascularization | 1.37 [0.96-1.96] | 0.08 | [1] |
Safety Outcomes
The primary safety advantage of bivalirudin over heparin is a consistent and significant reduction in major bleeding events.[1][4][5][6] This reduction in bleeding is a critical consideration in clinical practice and research, as bleeding complications are associated with increased morbidity and mortality. However, this benefit is weighed against a noted increase in the risk of acute stent thrombosis with bivalirudin.[1][6]
| Safety Outcome | Bivalirudin vs. Heparin (Odds Ratio [95% CI]) | p-value | Citation |
| Major Bleeding | 0.57 [0.40-0.80] | 0.001 | [1] |
| Definite Stent Thrombosis | 2.09 [1.26-3.47] | 0.005 | [1] |
| Acute Stent Thrombosis (<24h) | 3.48 [1.66-7.28] | <0.001 | [1] |
Mechanism of Action: Bivalirudin Signaling Pathway
Bivalirudin exerts its anticoagulant effect through direct, reversible inhibition of thrombin. Unlike heparin, which requires antithrombin as a cofactor, bivalirudin binds directly to both the catalytic site and the anion-binding exosite of circulating and clot-bound thrombin. This direct action leads to a more predictable anticoagulant response.
Figure 1: Bivalirudin's direct inhibition of thrombin.
Experimental Protocol: Percutaneous Coronary Intervention (PCI) with Bivalirudin Anticoagulation
This protocol outlines the key steps for utilizing Bivalirudin Trifluoroacetate as an anticoagulant during a PCI procedure in a research setting, based on protocols from major clinical trials such as BRIGHT-4.[7]
1. Patient Preparation and Pre-medication:
-
Obtain informed consent.
-
Administer dual antiplatelet therapy (e.g., aspirin (B1665792) and a P2Y12 inhibitor) as per study protocol.
2. Bivalirudin Administration:
-
Bolus Dose: Administer an intravenous (IV) bolus of 0.75 mg/kg of bivalirudin.[7][8][9]
-
Infusion: Immediately follow the bolus with a continuous IV infusion at a rate of 1.75 mg/kg/h for the duration of the PCI procedure.[7][8][9]
3. Monitoring:
-
Activated Clotting Time (ACT): Measure the ACT 5 minutes after the initial bolus. If the ACT is less than 225 seconds, an additional IV bolus of 0.3 mg/kg may be administered.[7]
4. Percutaneous Coronary Intervention:
-
Perform coronary angiography and PCI according to standard procedures.
5. Post-PCI Anticoagulation:
-
For patients with STEMI, consider continuing the bivalirudin infusion at 1.75 mg/kg/h for 2 to 4 hours post-PCI to mitigate the risk of stent thrombosis.[3][7]
-
Following the initial high-dose infusion, a reduced-dose infusion of 0.25 mg/kg/h may be continued for up to 4-12 hours if clinically indicated.[8][9]
6. Dose Adjustments for Renal Impairment:
-
For patients with moderate to severe renal impairment (creatinine clearance <30 mL/min), the infusion rate should be reduced.[8] The bolus dose generally does not require adjustment.
Experimental Workflow: PCI with Anticoagulation
The following diagram illustrates a typical workflow for a PCI procedure, highlighting the integration of anticoagulant administration.
Figure 2: Standard workflow for PCI with anticoagulation.
References
- 1. droracle.ai [droracle.ai]
- 2. Bivalirudin in percutaneous coronary intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sessions.hub.heart.org [sessions.hub.heart.org]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Bivalirudin in Patients Undergoing PCI: State of Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BivaliRudin with prolonged full-dose Infusion during primary PCI versus Heparin Trial - American College of Cardiology [acc.org]
- 7. droracle.ai [droracle.ai]
- 8. droracle.ai [droracle.ai]
- 9. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Laboratory Environments: A Comprehensive Guide to the Proper Disposal of Bivalirudin Trifluoroacetate
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Bivalirudin Trifluoroacetate, a potent direct thrombin inhibitor, requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the proper disposal of Bivalirudin Trifluoroacetate, aligning with stringent safety and regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to handle Bivalirudin Trifluoroacetate with the appropriate personal protective equipment (PPE). According to its Safety Data Sheet (SDS), Bivalirudin Trifluoroacetate is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to the following PPE standards is mandatory:
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemical-resistant gloves (e.g., nitrile) should be worn at all times. |
| Eye Protection | Chemical safety goggles or a face shield are essential to protect against accidental splashes. |
| Respiratory Protection | A NIOSH-approved respirator should be used, particularly when handling the lyophilized powder form. |
| Protective Clothing | A lab coat or a chemical-resistant apron must be worn to protect against skin contact. |
Work should always be conducted in a designated, well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of Bivalirudin Trifluoroacetate is governed by local, state, and federal regulations for hazardous waste.[1][2] It is imperative to consult with your institution's Environmental Health & Safety (EHS) department for specific guidance. The following protocol outlines the general steps for its safe disposal:
Step 1: Waste Segregation and Collection
-
Do Not Mix: Bivalirudin Trifluoroacetate waste should never be mixed with other chemical waste streams unless explicitly permitted by your institution's EHS office.
-
Collect All Contaminated Materials: All items that have come into contact with Bivalirudin Trifluoroacetate, including unused or expired product, contaminated vials, pipette tips, gloves, and other disposable labware, must be collected as hazardous waste.
-
Use Designated Containers: Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. For liquid waste containing Bivalirudin Trifluoroacetate, use a compatible, sealed container.
Step 2: Container Labeling
-
Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Bivalirudin Trifluoroacetate."
-
Hazard Communication: The label should also include the appropriate hazard warnings (e.g., "Harmful," "Irritant").
-
Date of Accumulation: Mark the date when the first piece of waste is placed in the container.
Step 3: Storage of Waste
-
Secure Location: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.
-
Incompatible Materials: Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.
Step 4: Professional Disposal
-
Licensed Waste Disposal Service: The disposal of Bivalirudin Trifluoroacetate must be handled by a licensed professional waste disposal company.[1] Your institution's EHS department will typically coordinate the pickup and disposal of hazardous waste.
-
Documentation: Maintain meticulous records of all disposed Bivalirudin Trifluoroacetate, including the amount, date of disposal, and the name of the disposal company.
Important Considerations:
-
Spill Management: In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE. Sweep up the solid material and place it in a suitable container for disposal.[1] Avoid generating dust.
-
Environmental Precautions: Bivalirudin Trifluoroacetate should not be released into the environment.[1] Do not dispose of this chemical down the drain or in the regular trash.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Bivalirudin Trifluoroacetate.
Caption: A flowchart outlining the procedural steps for the safe and compliant disposal of Bivalirudin Trifluoroacetate waste in a laboratory setting.
References
Personal protective equipment for handling Bivalirudin Trifluoroacetate
This guide provides crucial safety, handling, and disposal protocols for laboratory professionals working with Bivalirudin Trifluoroacetate. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.
Hazard Identification and Safety Data
Bivalirudin Trifluoroacetate is a potent anticoagulant that requires careful handling to avoid accidental exposure.[1] The primary hazards are associated with ingestion, skin and eye contact, and inhalation of dust particles.[2]
| Hazard Classification | GHS Statements | Precautionary Measures |
| Acute Oral Toxicity | H302: Harmful if swallowed | P301 + P330 + P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting. P312: Call a POISON CENTER or doctor/physician if you feel unwell.[2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |
Personal Protective Equipment (PPE)
A thorough hazard assessment is required to select the appropriate PPE for any task involving Bivalirudin Trifluoroacetate.[3] The following are the minimum recommended PPE for handling this compound in a laboratory setting.[3][4]
-
Eye and Face Protection:
-
Hand Protection:
-
Disposable Gloves: Powder-free nitrile or neoprene gloves are recommended for incidental contact.[3][5] Always use two pairs of gloves when handling the compound.[6] Gloves must be disposed of when contaminated and should never be reused.[6] Hands should be washed immediately after gloves are removed.[6]
-
-
Body Protection:
-
Respiratory Protection:
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for safely handling Bivalirudin Trifluoroacetate from receipt to use.
-
Preparation and Engineering Controls:
-
Handling the Compound:
-
Wear all required PPE before handling the container.[2]
-
Carefully weigh the required amount of the solid compound, minimizing the generation of dust.
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Avoid all direct contact with the substance. Do not get it in eyes, on skin, or on clothing.[2]
-
Avoid ingestion and inhalation.[2]
-
Post-Handling and Cleanup:
-
Storage:
Disposal Plan
Proper disposal of Bivalirudin Trifluoroacetate and associated waste is critical to prevent environmental contamination and potential harm.
-
Chemical Waste:
-
Collect all waste Bivalirudin Trifluoroacetate, including unused solutions and contaminated materials (e.g., pipette tips), in a designated, sealed, and clearly labeled hazardous waste container.[7]
-
Do not allow the product to enter drains.[7]
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
-
Contaminated PPE:
-
Empty Containers:
-
Rinse empty containers three times with a suitable solvent.
-
Collect the rinsate as hazardous waste.
-
Scratch out or remove all personal and chemical information from the container label before recycling or disposing of the container in the trash.[9]
-
Bivalirudin Trifluoroacetate Handling and Disposal Workflow
Caption: Workflow for safe handling and disposal of Bivalirudin Trifluoroacetate.
References
- 1. endodocuments.com [endodocuments.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. wm.edu [wm.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. apexbt.com [apexbt.com]
- 9. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
